Product packaging for N3-PEG3-Propanehydrazide(Cat. No.:)

N3-PEG3-Propanehydrazide

货号: B8103634
分子量: 261.28 g/mol
InChI 键: GIZMQQLIIKORMJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

N3-PEG3-Propanehydrazide is a useful research compound. Its molecular formula is C9H19N5O4 and its molecular weight is 261.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19N5O4 B8103634 N3-PEG3-Propanehydrazide

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N5O4/c10-13-9(15)1-3-16-5-7-18-8-6-17-4-2-12-14-11/h1-8,10H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZMQQLIIKORMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCN=[N+]=[N-])C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Guide to the Molecular Structure of N3-PEG3-Propanehydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N3-PEG3-Propanehydrazide is a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and materials science.[1] Its structure is meticulously designed to offer versatility in covalently linking different molecular entities. This guide provides a detailed examination of its molecular architecture.

Core Structural Components

The structure of this compound is composed of three primary functional moieties interconnected in a linear fashion:

  • Azide Group (N3): At one terminus of the molecule is an azide group. This functional group is a cornerstone of "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity under mild conditions.[1] The azide group readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, enabling stable triazole linkage formation with alkyne-containing molecules.[1][2]

  • Polyethylene Glycol (PEG) Linker (PEG3): The central part of the molecule consists of a discrete polyethylene glycol (PEG) chain with three repeating ethylene glycol units.[1] This PEG3 linker, also referred to as a PEG spacer, confers several advantageous properties, including high water solubility, biocompatibility, and low immunogenicity.[1] The defined length of the PEG3 unit allows for precise control over the spatial separation between the conjugated molecules, which can be crucial for maintaining their biological function by minimizing steric hindrance.[1]

  • Propanehydrazide Group: The other terminus of the molecule features a propanehydrazide group. The hydrazide moiety (-CONHNH₂) provides a reactive handle for conjugation to molecules containing carbonyl groups, such as aldehydes or ketones, to form stable hydrazone linkages.[1] This reaction is particularly useful in the development of antibody-drug conjugates (ADCs) and other drug delivery systems.[1] The hydrazone bond can also be designed to be pH-sensitive, allowing for controlled release of a payload in acidic environments like intracellular compartments.[1]

Chemical Identity and Properties

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValue
IUPAC Name 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanehydrazide[1]
Molecular Formula C9H19N5O4[2][3]
Molecular Weight 261.28 g/mol [2][3]
Synonyms Azido-PEG3-Hydrazide[3]

Synthesis Strategies

The synthesis of this compound is a multi-step process that requires the strategic introduction of the azide and propanehydrazide functionalities onto the PEG3 backbone.[1] A common approach involves starting with a high-purity, discrete triethylene glycol molecule and functionalizing each end sequentially.[1] The introduction of the azide group is a well-established chemical transformation, often starting from a hydroxyl-terminated PEG precursor.[1] The propanehydrazide end can be synthesized through various methods, typically involving the reaction of a corresponding carboxylic acid or ester with hydrazine.[1]

Applications in Research and Development

The unique bifunctional nature of this compound makes it a valuable tool in several advanced applications:

  • PROTACs: It serves as a PEG-based linker for the synthesis of PROteolysis TArgeting Chimeras (PROTACs).[2][4][5]

  • Bioconjugation: The orthogonal reactivity of the azide and hydrazide groups allows for controlled, stepwise conjugation of different biomolecules.[1]

  • Drug Delivery: It is used in the creation of targeted drug delivery systems, such as ADCs, where a targeting ligand can be attached to one end and a therapeutic agent to the other.[1]

  • Materials Science: This linker is employed in the functionalization of nanoparticles and the fabrication of hydrogels and functional coatings.[1]

Logical Structure of this compound

The logical relationship between the components of this compound and their primary reactive partners can be visualized as follows.

G cluster_0 This compound cluster_1 Reactive Partners Azide (N3) Azide (N3) PEG3 Linker PEG3 Linker Azide (N3)->PEG3 Linker Alkyne / Strained Cyclooctyne Alkyne / Strained Cyclooctyne Azide (N3)->Alkyne / Strained Cyclooctyne Click Chemistry (e.g., CuAAC, SPAAC) Propanehydrazide Propanehydrazide PEG3 Linker->Propanehydrazide Aldehyde / Ketone Aldehyde / Ketone Propanehydrazide->Aldehyde / Ketone Hydrazone Formation

References

An In-depth Technical Guide to N3-PEG3-Propanehydrazide: Properties, Solubility, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, solubility, and key applications of N3-PEG3-Propanehydrazide, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and targeted protein degradation.

Core Chemical Properties

This compound is a versatile chemical tool featuring an azide (N3) group and a hydrazide moiety, separated by a three-unit polyethylene glycol (PEG) spacer. This structure allows for sequential or orthogonal conjugation to different molecules. The PEG chain enhances the solubility and biocompatibility of the resulting conjugates.

PropertyDataReference
Molecular Formula C9H19N5O4[1]
Molecular Weight 261.28 g/mol [1]
Synonyms Azido-PEG3-Hydrazide
Physical State To be determined (often a solid or oil)
Storage Conditions Short term (days to weeks) at 0-4°C, protected from light. Long term (months to years) at -20°C.

Solubility Profile

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO) 10 mM[1]
Water Expected to be high due to the PEG chain, but quantitative data is not specified.[2]
Other Organic Solvents Good solubility is expected in polar aprotic solvents like DMF.

Key Applications and Experimental Considerations

This compound is a cornerstone in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4] The azide and hydrazide functionalities of this compound allow for the covalent linkage of a target protein binder and an E3 ligase ligand.

Experimental Protocol: General Synthesis of a PROTAC using this compound

The following is a generalized protocol for the synthesis of a PROTAC, illustrating the utility of the dual functionalities of this compound. Specific reaction conditions will vary depending on the nature of the protein binder and the E3 ligase ligand.

Step 1: Conjugation to the E3 Ligase Ligand via the Hydrazide Group

  • Reaction Setup: Dissolve the E3 ligase ligand containing a suitable electrophile (e.g., an aldehyde or ketone) in an appropriate solvent (e.g., DMSO or DMF).

  • Addition of Linker: Add a molar equivalent of this compound to the solution.

  • Reaction Conditions: The reaction is typically carried out at room temperature for several hours to overnight. The formation of the hydrazone bond can be monitored by analytical techniques such as LC-MS.

  • Purification: The resulting azide-functionalized E3 ligase ligand is purified using standard chromatographic techniques (e.g., HPLC).

Step 2: Conjugation to the Target Protein Binder via the Azide Group (Click Chemistry)

  • Reaction Setup: Dissolve the purified azide-functionalized E3 ligase ligand and the target protein binder (functionalized with an alkyne group) in a suitable solvent mixture (e.g., a mixture of an organic solvent and water).

  • Catalyst Addition: For a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate) is added.

  • Reaction Conditions: The reaction is typically stirred at room temperature for several hours. Progress is monitored by LC-MS.

  • Purification: The final PROTAC molecule is purified by preparative HPLC to yield the desired compound.

Visualizing the PROTAC Mechanism and Synthesis Workflow

To better illustrate the utility of this compound, the following diagrams depict the PROTAC-mediated protein degradation pathway and a general experimental workflow for PROTAC synthesis.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC (Target Binder-Linker-E3 Ligase Ligand) TernaryComplex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->TernaryComplex TargetProtein Target Protein of Interest (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex PolyUb Poly-ubiquitinated POI TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded Protein Fragments Proteasome->Degradation Degradation

PROTAC-mediated protein degradation pathway.

PROTAC_Synthesis_Workflow General PROTAC Synthesis Workflow cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Click Chemistry E3_Ligand E3 Ligase Ligand (with aldehyde/ketone) Reaction1 Reaction: Hydrazone Formation E3_Ligand->Reaction1 N3_PEG3_Hydrazide This compound N3_PEG3_Hydrazide->Reaction1 Intermediate Azide-PEG3-E3 Ligase Ligand Reaction1->Intermediate Reaction2 Reaction: CuAAC Intermediate->Reaction2 Purification1 Purification (HPLC) Intermediate->Purification1 Target_Binder Target Protein Binder (with alkyne) Target_Binder->Reaction2 Final_PROTAC Final PROTAC Molecule Reaction2->Final_PROTAC Purification2 Purification (HPLC) Final_PROTAC->Purification2

A typical workflow for the synthesis of PROTACs.

References

An In-depth Technical Guide to N3-PEG3-Propanehydrazide: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N3-PEG3-Propanehydrazide, a heterobifunctional linker designed for the precise construction of complex biomolecular conjugates. We will delve into its chemical properties, applications, and detailed experimental protocols for its use in key applications such as the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Properties of this compound

This compound is a versatile chemical tool featuring a triethylene glycol (PEG3) spacer, which imparts hydrophilicity and provides spatial separation between conjugated molecules. The linker is flanked by two distinct reactive moieties: an azide (-N3) group and a hydrazide (-CONHNH2) group. This orthogonal reactivity allows for sequential and controlled conjugation strategies.

Data Presentation: Physicochemical Properties

PropertyValueSource(s)
Molecular Weight 261.28 g/mol [1][2][3]
Molecular Formula C9H19N5O4[2][3]
CAS Number Not consistently available[2]
IUPAC Name 3-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)propanehydrazide[2]
Purity Typically >98%[2]
Storage Conditions Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C in a dry, dark environment.[2]

Key Applications in Drug Development

The dual functionality of this compound makes it an invaluable asset in the development of targeted therapeutics.

  • PROTAC Synthesis : The linker serves as a modular scaffold to connect a target protein-binding ligand and an E3 ligase-recruiting ligand. This heterobifunctional nature is ideal for constructing PROTACs, which hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.

  • Antibody-Drug Conjugate (ADC) Development : In ADC construction, the hydrazide group can react with a carbonyl group on a cytotoxic payload to form a stable hydrazone bond. The azide end can then be "clicked" onto an alkyne-modified antibody, ensuring a specific drug-to-antibody ratio.

  • Surface Modification of Nanoparticles : The azide group allows for the covalent attachment of the linker to nanoparticle surfaces via "click chemistry," enabling the subsequent conjugation of targeting ligands or therapeutic molecules through the hydrazide group.

Experimental Protocols

The following are detailed methodologies for the two key reactions enabled by this compound: hydrazone bond formation and copper-catalyzed azide-alkyne cycloaddition (CuAAC).

3.1. Protocol 1: Hydrazone Ligation with an Aldehyde-Containing Molecule

This protocol describes the conjugation of the hydrazide moiety of the linker to a molecule containing an aldehyde group (e.g., a modified drug payload or protein).

Materials:

  • This compound

  • Aldehyde-containing molecule of interest

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 6.0-7.0

  • Analytical HPLC system for reaction monitoring

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Dissolution of Reactants :

    • Dissolve the aldehyde-containing molecule in a minimal amount of anhydrous DMF or DMSO.

    • Dissolve a 1.5 to 3-fold molar excess of this compound in the reaction buffer.

  • Conjugation Reaction :

    • Add the dissolved aldehyde-containing molecule to the this compound solution.

    • Gently mix and incubate the reaction mixture for 2-4 hours at room temperature. The reaction can be allowed to proceed overnight at 4°C for sensitive molecules.

  • Reaction Monitoring :

    • Monitor the progress of the reaction by analytical HPLC, observing the formation of the product peak and consumption of the starting materials.

  • Purification :

    • Upon completion, purify the resulting N3-PEG3-hydrazone conjugate using an appropriate method, such as SEC, to remove unreacted linker and starting material.

  • Characterization :

    • Characterize the purified conjugate by mass spectrometry (MS) to confirm the successful ligation.

3.2. Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "clicking" of the azide-functionalized conjugate from Protocol 1 to a molecule containing a terminal alkyne (e.g., a modified antibody or protein).

Materials:

  • N3-PEG3-hydrazone conjugate (from Protocol 1)

  • Alkyne-containing molecule of interest

  • Copper(II) Sulfate (CuSO4) solution (e.g., 20 mM in water)

  • Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA) solution (e.g., 50 mM in water)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Purification system (e.g., SEC)

Procedure:

  • Preparation of Reactant Solution :

    • Dissolve the N3-PEG3-hydrazone conjugate and a 1.5 to 5-fold molar excess of the alkyne-containing molecule in the reaction buffer.

  • Catalyst Premix :

    • In a separate microcentrifuge tube, prepare the Cu(I) catalyst by mixing the CuSO4 solution and the THPTA ligand solution. Allow this mixture to stand for a few minutes.

  • Click Reaction :

    • Add the catalyst premix to the solution of the reactants.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Gently mix and incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification :

    • Purify the final bioconjugate using SEC or another suitable chromatography method to remove the catalyst, excess reagents, and any unreacted starting materials.

  • Characterization :

    • Confirm the successful conjugation and purity of the final product using techniques such as SDS-PAGE (for proteins), HPLC, and mass spectrometry.

Mandatory Visualizations

Experimental Workflow for PROTAC Synthesis

The following diagram illustrates a typical workflow for the synthesis of a PROTAC using this compound.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Hydrazone Ligation cluster_intermediate Intermediate Product cluster_reaction2 Step 2: Click Chemistry (CuAAC) cluster_final Final Product poi_ligand POI Ligand (with alkyne group) reaction2 React Intermediate with POI Ligand poi_ligand->reaction2 e3_ligand E3 Ligase Ligand (with aldehyde group) reaction1 React E3 Ligand with Linker e3_ligand->reaction1 linker This compound linker->reaction1 intermediate E3 Ligand-Linker Conjugate (azide-terminated) reaction1->intermediate intermediate->reaction2 protac Final PROTAC Molecule reaction2->protac PROTAC_MoA protac PROTAC ternary_complex Ternary Complex (POI-PROTAC-E3) protac->ternary_complex poi Target Protein (POI) poi->ternary_complex degradation Degradation poi->degradation e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ub_poi Polyubiquitinated POI ternary_complex->ub_poi Ubiquitination ubiquitin Ubiquitin ubiquitin->ternary_complex proteasome 26S Proteasome ub_poi->proteasome proteasome->degradation

References

synthesis pathway for heterobifunctional PEG linkers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Heterobifunctional Poly(ethylene glycol) Linkers

Introduction

Heterobifunctional Poly(ethylene glycol) (PEG) linkers are versatile tools in the fields of drug delivery, bioconjugation, and materials science.[1] These linkers consist of a flexible, water-soluble PEG backbone with distinct reactive functional groups at each terminus.[] This unique structure allows for the sequential or orthogonal conjugation of two different molecular entities, such as a targeting ligand and a therapeutic drug, a protein and a surface, or two different biomolecules.[1][]

The properties of PEG—including its high water solubility, biocompatibility, and ability to reduce immunogenicity and non-specific protein adsorption (the "stealth" effect)—make it an ideal spacer.[1] The synthesis of heterobifunctional PEGs requires precise control over chemical reactions to ensure high purity and functional integrity of the final product. The two primary strategies for their synthesis are the chemical modification of a pre-existing symmetrical, homobifunctional PEG and the anionic ring-opening polymerization of ethylene oxide from a functional initiator.[][3]

This guide provides a detailed overview of common synthetic pathways for key heterobifunctional PEG linkers, complete with experimental protocols, quantitative data, and process diagrams for researchers, scientists, and drug development professionals.

General Synthetic Strategies

Modification of Symmetrical Homobifunctional PEGs

A prevalent and versatile method for synthesizing heterobifunctional PEGs involves the desymmetrization of commercially available, symmetrical PEGs (e.g., HO-PEG-OH).[4] This strategy relies on the selective modification of one terminal hydroxyl group, leaving the other available for subsequent, different functionalization.

A key step in this approach is the selective monotosylation or monomesylation of the PEG diol.[4][5] By carefully controlling the stoichiometry (using a slight excess of the PEG diol to the sulfonyl chloride), one hydroxyl group is converted into a good leaving group (tosylate or mesylate), which can then be displaced by various nucleophiles to introduce the first functional group (e.g., an azide or a protected thiol).[4][6] The remaining hydroxyl group can then be activated or modified to introduce the second, different functional group.[5] This versatile route allows for the creation of a diverse library of heterobifunctional PEGs from a common intermediate.[4]

G start HO-PEG-OH (Symmetrical PEG) intermediate TsO-PEG-OH (Monotosylated PEG Intermediate) start->intermediate p-Toluenesulfonyl Chloride (Controlled Stoichiometry) product1 N3-PEG-OH intermediate->product1 Nucleophilic Substitution step2_reagents Nucleophile 1 (e.g., NaN3) step2_reagents->intermediate final_product N3-PEG-NHR (Heterobifunctional PEG) product1->final_product Modification of -OH group step3_reagents Activation & Nucleophile 2 (e.g., Mesylation, then R-NH2) step3_reagents->product1

Caption: General workflow for desymmetrizing a symmetrical PEG diol.

Polymerization from Functional Initiators

An alternative strategy involves the ring-opening polymerization of ethylene oxide (EO) using an initiator that already contains a desired functional group, often in a protected form.[3][7] For example, an initiator bearing a protected amine, an azide, or an alkyne can be used to grow a PEG chain, resulting in a polymer with the initiator's functionality at one end and a hydroxyl group at the other.[3][8] This method allows for the synthesis of heterobifunctional PEGs with well-controlled molecular weights.[3] The terminal hydroxyl group is then chemically modified to install the second functional group.[9]

Synthesis of Key Heterobifunctional PEG Linkers

This section details the synthesis of commonly used heterobifunctional PEG linkers.

NHS-PEG-Maleimide

This linker is widely used for conjugating amine-containing molecules (via the N-Hydroxysuccinimide ester) to thiol-containing molecules (via the maleimide group).[10] The synthesis often involves a multi-step process starting from a PEG backbone that has protected amine and carboxyl functionalities.

G start Boc-NH-PEG-COOH deprotection H2N-PEG-COOH (TFA Salt) start->deprotection Trifluoroacetic Acid (TFA) intermediate Maleimide-PEG-COOH deprotection->intermediate Coupling maleimide_add Maleimido-propionic acid-NHS ester maleimide_add->deprotection final_product Maleimide-PEG-NHS intermediate->final_product EDCI or DCC Coupling nhs_add N-Hydroxysuccinimide (NHS) nhs_add->intermediate G start HO-OEG-OH (Oligoethylene Glycol) step1 HO-OEG-Alkyne start->step1 Conversion of one -OH to Alkyne step2 MsO-OEG-Alkyne (Mesylated Intermediate) step1->step2 Mesyl Chloride (MsCl), Base final_product N3-OEG-Alkyne (Azide-Alkyne Linker) step2->final_product Sodium Azide (NaN3) G cluster_0 Pathway A: Azide Route cluster_1 Pathway B: Mesylate Route azide_int N3-PEG-OH amine_peg_oh H2N-PEG-OH azide_int->amine_peg_oh Reduction (e.g., PPh3) final_product H2N-PEG-SH (Amine-Thiol Linker) amine_peg_oh->final_product mesylate_int MsO-PEG-OH amine_peg_oh2 H2N-PEG-OH mesylate_int->amine_peg_oh2 Ammonia (NH3) amine_peg_oh2->final_product start TsO-PEG-OH (Monotosylated PEG) start->azide_int start->mesylate_int final_step_reagents 1. Mesylation 2. Potassium Thioacetate 3. Hydrolysis final_step_reagents->amine_peg_oh final_step_reagents->amine_peg_oh2

References

The Pivotal Role of PEG Linkers in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bioconjugation, the science of covalently linking biomolecules to other molecules, has become a cornerstone of modern therapeutics and diagnostics. Central to many of these advancements are Polyethylene Glycol (PEG) linkers. These versatile, hydrophilic polymers serve as flexible spacers, profoundly influencing the physicochemical and biological properties of the resulting bioconjugates. This in-depth technical guide delves into the core principles of PEG linkers in bioconjugation, providing a comprehensive overview of their chemical diversity, the quantitative impact on pharmacokinetics and efficacy, and detailed experimental protocols. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the power of PEGylation in their work.

Core Principles of PEGylation in Bioconjugation

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, oligonucleotides, or small molecule drugs.[1] PEG is a polymer of repeating ethylene oxide units, and its properties make it an ideal tool in bioconjugation.[2] The primary goals of PEGylation are to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1][3]

Key Benefits of PEGylation:

  • Enhanced Solubility: The hydrophilic nature of PEG significantly increases the solubility of hydrophobic molecules, making them more amenable to formulation and administration.[4][5]

  • Increased Stability: PEG chains can sterically hinder the approach of proteolytic enzymes, thereby protecting the conjugated biomolecule from degradation and increasing its stability in biological environments.[1][4]

  • Prolonged Circulation Half-Life: The increased hydrodynamic radius of a PEGylated molecule reduces its renal clearance, leading to a longer circulation time in the bloodstream.[1][6]

  • Reduced Immunogenicity: PEG can mask antigenic epitopes on the surface of therapeutic proteins, reducing the likelihood of an immune response.[1][4]

  • Improved Pharmacokinetics: By extending the half-life and reducing clearance, PEGylation can lead to more sustained plasma concentrations of a drug, potentially allowing for less frequent dosing.[1]

Structural and Functional Diversity of PEG Linkers

PEG linkers are not a one-size-fits-all solution. They come in various architectures and with a wide array of functional groups to suit different bioconjugation needs.

Structural Classification
  • Linear PEG Linkers: These are the simplest form, consisting of a straight chain of PEG units with functional groups at one or both ends.[4] They are widely used in drug delivery and protein conjugation.[4]

  • Branched PEG Linkers: These linkers have multiple PEG arms extending from a central core.[4] This structure allows for the attachment of multiple molecules and can provide a greater shielding effect.[4][7]

  • Multi-arm PEG Linkers: Similar to branched PEGs, these have multiple reactive sites, enabling the creation of complex, multifunctional bioconjugates.[5]

Functional Classification
  • Homobifunctional Linkers: These possess two identical reactive groups, used for linking two identical molecules or for intramolecular crosslinking.

  • Heterobifunctional Linkers: These have two different reactive groups, allowing for the sequential and specific conjugation of two different molecules.[8] This is particularly useful in creating complex constructs like antibody-drug conjugates (ADCs).[9]

  • Cleavable Linkers: These linkers contain a labile bond (e.g., disulfide, ester, or pH-sensitive bond) that can be broken under specific physiological conditions, allowing for the controlled release of a payload.[4][10]

  • Bioorthogonal Linkers: These contain reactive groups that do not interfere with native biological processes, enabling highly specific conjugation in complex biological environments, including living cells.[4] Examples include linkers with azide, alkyne, or DBCO functionalities for "click chemistry".[5]

Chemistry of Bioconjugation with PEG Linkers

The covalent attachment of PEG linkers to biomolecules is achieved through a variety of chemical reactions that target specific functional groups on the molecule of interest. The choice of chemistry is critical and depends on the available reactive groups and the desired stability of the resulting conjugate.[1]

Commonly Targeted Functional Groups on Proteins:

  • Amines (e.g., Lysine residues, N-terminus): This is the most frequent target for PEGylation due to the abundance of lysine residues on the surface of most proteins.[1]

  • Thiols (e.g., Cysteine residues): Cysteine residues offer a more specific site for PEGylation as they are less abundant than lysines.[1]

  • Carboxylic Acids (e.g., Aspartic acid, Glutamic acid, C-terminus): These groups can also be targeted for conjugation.[1]

Key PEGylation Chemistries
  • NHS Ester Chemistry: PEG-NHS esters react with primary amines to form stable amide bonds. This reaction is typically performed at a pH between 7 and 9.[1]

  • Maleimide Chemistry: PEG-maleimide derivatives are highly specific for thiol groups, forming a stable thioether bond via a Michael addition reaction. This reaction is most efficient at a pH between 6.5 and 7.5.[1]

  • Click Chemistry: This refers to a group of reactions that are rapid, specific, and high-yielding. A common example is the copper-catalyzed or strain-promoted cycloaddition between an azide and an alkyne.[5]

Bioconjugation_Workflow Biomolecule Biomolecule (e.g., Antibody, Protein) Activation Activation of Functional Groups Biomolecule->Activation PEG_Linker Functionalized PEG Linker PEG_Linker->Activation Payload Payload (e.g., Drug, Fluorophore) Payload->Activation Conjugation Bioconjugation Reaction Activation->Conjugation Purification Purification of Conjugate Conjugation->Purification Characterization Characterization (e.g., MS, HPLC) Purification->Characterization Final_Product Final Bioconjugate Characterization->Final_Product

A generalized workflow for the bioconjugation of a biomolecule with a payload using a PEG linker.

Quantitative Impact of PEG Linkers

The properties of a PEGylated bioconjugate can be precisely tuned by altering the length and structure of the PEG linker.[1] This is particularly evident in the field of Antibody-Drug Conjugates (ADCs), where the linker plays a critical role in the therapeutic efficacy and safety of the drug.[8][11]

Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy

Longer PEG chains generally lead to a greater increase in the hydrodynamic radius of the conjugate, which in turn reduces renal clearance and prolongs the plasma half-life.[1][11] However, there is a trade-off, as excessively long PEG chains can sometimes lead to decreased biological activity due to steric hindrance.[1] The optimal PEG linker length is therefore context-dependent and needs to be empirically determined for each specific ADC.[11]

Table 1: Impact of PEG Linker Length on ADC Properties

PEG Linker LengthIn Vitro CytotoxicityPlasma Half-LifeIn Vivo EfficacyReference
No PEGHighestShortestLowest[12][13]
PEG4KReducedIncreased (2.5-fold)Improved[12][13]
PEG10KFurther ReducedSignificantly Increased (11.2-fold)Most Improved[12][13]
PEG2, PEG4Lower Tumor ExposureLowerLower Tumor Weight Reduction (35-45%)[14]
PEG8, PEG12, PEG24Higher Tumor ExposureHigherHigher Tumor Weight Reduction (75-85%)[14]

This table summarizes qualitative and quantitative trends from preclinical studies and is intended for comparative purposes.

ADC_Mechanism cluster_bloodstream Bloodstream cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) with PEG Linker Receptor Tumor-Associated Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Cleavage of Linker Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis Induction of Cytotoxicity

Mechanism of action for an Antibody-Drug Conjugate (ADC) utilizing a PEG linker.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of PEGylated bioconjugates. Below are generalized protocols for two common PEGylation reactions.

Protocol for Amine-Reactive PEGylation using NHS Ester
  • Preparation of Biomolecule:

    • Dissolve the protein or antibody in a suitable buffer, typically a phosphate or borate buffer at pH 7.5-8.5.[15] The concentration of the biomolecule should be determined based on the specific protein and experimental scale.

    • Ensure the buffer is free of primary amines (e.g., Tris) that could compete with the reaction.

  • Preparation of PEG-NHS Ester:

    • Dissolve the PEG-NHS ester in a dry, aprotic solvent such as DMSO or DMF immediately before use, as the NHS ester is susceptible to hydrolysis.[15]

  • Conjugation Reaction:

    • Add the dissolved PEG-NHS ester to the biomolecule solution. The molar ratio of PEG to biomolecule will need to be optimized to achieve the desired degree of PEGylation. Common starting ratios range from 5:1 to 20:1.

    • Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.[15] Gentle mixing is recommended.

  • Quenching the Reaction:

    • The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to consume the excess PEG-NHS ester.

  • Purification:

    • Remove unreacted PEG and other byproducts using size exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis.

  • Characterization:

    • Analyze the purified conjugate using SDS-PAGE to visualize the increase in molecular weight.

    • Determine the degree of PEGylation using techniques such as MALDI-TOF mass spectrometry or HPLC.[16]

Protocol for Thiol-Reactive PEGylation using Maleimide
  • Preparation of Biomolecule:

    • If the protein does not have a free cysteine, one may need to be introduced through site-directed mutagenesis. Alternatively, existing disulfide bonds can be reduced using a reducing agent like DTT or TCEP.

    • Dissolve the thiol-containing biomolecule in a buffer at pH 6.5-7.5.[1] Phosphate buffers containing EDTA are often used to prevent re-oxidation of the thiol.

  • Preparation of PEG-Maleimide:

    • Dissolve the PEG-maleimide in a suitable solvent (e.g., DMSO, DMF, or aqueous buffer) immediately prior to use.

  • Conjugation Reaction:

    • Add the PEG-maleimide solution to the biomolecule solution. A molar excess of the PEG reagent (typically 2- to 10-fold) is generally used.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching the Reaction:

    • Add a low molecular weight thiol compound, such as free cysteine or β-mercaptoethanol, to quench any unreacted PEG-maleimide.

  • Purification and Characterization:

    • Follow the same purification and characterization steps as outlined in the amine-reactive PEGylation protocol (Section 5.1, steps 5 and 6).

PEG_Properties_Effects cluster_properties Physicochemical Properties of PEG Linkers cluster_effects Therapeutic Effects of PEGylation Hydrophilicity Hydrophilicity Solubility Increased Drug Solubility Hydrophilicity->Solubility Size Hydrodynamic Size HalfLife Prolonged Half-Life (Reduced Renal Clearance) Size->HalfLife Targeting Improved Targeting (EPR Effect) Size->Targeting Flexibility Flexibility Stability Enhanced Stability (Protease Resistance) Flexibility->Stability Biocompatibility Biocompatibility (Low Immunogenicity) Immunogenicity Reduced Immunogenicity Biocompatibility->Immunogenicity Solubility->HalfLife Stability->HalfLife HalfLife->Targeting

Logical relationship between the properties of PEG linkers and their therapeutic effects.

Conclusion

PEG linkers are indispensable tools in the field of bioconjugation, offering a remarkable ability to enhance the therapeutic properties of a wide range of molecules.[5] Their versatility in terms of structure, functionality, and length allows for the fine-tuning of a bioconjugate's pharmacokinetic and pharmacodynamic profile.[2] A thorough understanding of the principles of PEGylation, the available chemistries, and the impact of linker design is crucial for the successful development of next-generation biotherapeutics and diagnostics. As research continues to advance, we can expect to see even more sophisticated PEG linker technologies emerge, further expanding the possibilities of bioconjugation.[2]

References

An In-Depth Technical Guide to N3-PEG3-Propanehydrazide as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of N3-PEG3-Propanehydrazide, a heterobifunctional linker instrumental in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical properties, its role in facilitating targeted protein degradation, and provide detailed experimental context for its application.

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs).[1] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[2][3] The linker is not merely a spacer; its composition, length, and attachment points are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the target protein and the E3 ligase, as well as the overall physicochemical properties of the molecule.[2]

This compound: A Versatile Heterobifunctional Linker

This compound is a polyethylene glycol (PEG)-based PROTAC linker.[4] Its structure features two distinct reactive functionalities: an azide (N3) group and a propanehydrazide group, connected by a three-unit PEG chain. This bifunctional nature allows for the sequential and controlled conjugation of two different molecules, making it a valuable tool in the modular synthesis of PROTACs.

Chemical Structure:

Caption: Chemical structure of this compound.

The key attributes of this linker include:

  • PEG Chain: The three-unit PEG spacer enhances the water solubility and cell permeability of the resulting PROTAC molecule.[2][5] PEG linkers are widely used in PROTAC design due to their favorable biocompatibility and ability to modulate pharmacokinetic properties.[2][5]

  • Azide Group (N3): This functional group is a cornerstone of "click chemistry." It readily participates in highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with molecules containing alkyne or strained cyclooctyne groups, respectively.[4] This allows for the straightforward and robust attachment of a warhead or E3 ligase ligand that has been appropriately functionalized.

  • Propanehydrazide Group: The hydrazide moiety provides a complementary reactive handle that primarily targets carbonyl compounds like aldehydes and ketones to form stable hydrazone linkages. This offers an alternative conjugation strategy for attaching the second component of the PROTAC.

Application in PROTAC Synthesis and Targeted Protein Degradation

The heterobifunctional nature of this compound allows for a modular and flexible approach to PROTAC synthesis. A common strategy involves a stepwise conjugation:

  • First Conjugation: A protein of interest (POI) ligand or an E3 ligase ligand is functionalized with a carbonyl group (aldehyde or ketone) and reacted with the hydrazide end of the this compound linker.

  • Second Conjugation: The resulting azide-functionalized intermediate is then "clicked" to the second ligand (functionalized with an alkyne or a strained cyclooctyne) to complete the PROTAC molecule.

This modularity is highly advantageous for creating libraries of PROTACs with varying linkers, warheads, and E3 ligase ligands to screen for optimal degradation efficiency.

Case Study: A BRD4-Targeting PROTAC

A notable example of a PROTAC utilizing a PEG3-azide moiety is a conjugate involving the potent BRD4 degrader, GNE-987.[6] GNE-987 itself is a PROTAC that potently degrades BRD4 with a DC50 of 0.03 nM in EOL-1 acute myeloid leukemia (AML) cells.[1][7] In a study by Maneiro et al., a derivative of GNE-987 was conjugated to a PEG3-azide linker, demonstrating the utility of this linker class in constructing complex and effective protein degraders.[6]

Quantitative Data for a GNE-987-based PROTAC:

ParameterValueCell LineReference
DC50 0.03 nMEOL-1[1][7]
IC50 (BRD4 BD1) 4.7 nMN/A[7]
IC50 (BRD4 BD2) 4.4 nMN/A[7]
IC50 (Cell Viability) 0.02 nMEOL-1[7]
IC50 (Cell Viability) 0.03 nMHL-60[7]

Experimental Protocols

General Synthesis of a Hydrazide-Functionalized PEG Linker

A general procedure for forming a hydrazone linkage involves reacting the PEG-hydrazide with an aldehyde-containing molecule in a suitable solvent, often with the addition of a mild acid catalyst like acetic acid, and stirring at room temperature for several hours.[9]

Western Blot Protocol for Assessing PROTAC-Mediated Protein Degradation

Western blotting is a standard technique to quantify the degradation of a target protein following treatment with a PROTAC.[1]

Materials:

  • Cell culture reagents and appropriate cell line

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound or a vehicle control for a predetermined time (e.g., 2, 4, 8, 16, or 24 hours).[1]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.[1]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.[1]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.[1]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[1]

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[1]

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

    • Wash the membrane again with TBST.[1]

  • Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. This data can be used to determine the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum degradation achieved).[1]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the general mechanism of action for PROTACs and the signaling pathway of a common PROTAC target, BRD4.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (e.g., using this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ub transfer Recycle Recycled PROTAC Ternary->Recycle Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

BRD4_Signaling_Pathway cluster_nucleus Nucleus BRD4 BRD4 P_TEFb P-TEFb (CDK9/CycT1) BRD4->P_TEFb Recruits Degradation BRD4 Degradation BRD4->Degradation Targeted by PROTAC Ac_Histones Acetylated Histones Ac_Histones->BRD4 Recruits Enhancers Super-Enhancers Enhancers->BRD4 Binds to RNA_Pol_II RNA Polymerase II P_TEFb->RNA_Pol_II Phosphorylates Transcription Transcription Elongation RNA_Pol_II->Transcription Oncogenes Oncogenes (e.g., MYC) Transcription->Oncogenes BRD4_PROTAC BRD4 PROTAC BRD4_PROTAC->BRD4 Binds to

Caption: Simplified BRD4 signaling pathway and the intervention by a BRD4 PROTAC.

Conclusion

This compound is a valuable and versatile tool in the development of PROTACs. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, facilitates the modular and efficient synthesis of these next-generation therapeutics. Understanding the chemical properties of this linker and the experimental methodologies for its application is crucial for researchers aiming to design and evaluate novel protein degraders. The continued development and application of such linkers will undoubtedly drive further innovation in the field of targeted protein degradation.

References

The 'Click' Revolution: An In-depth Technical Guide to Azide-Alkyne Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Click Chemistry

In the realm of chemical synthesis, the quest for reactions that are efficient, selective, and high-yielding has been a perpetual endeavor. In 2001, K.B. Sharpless introduced the concept of "click chemistry," a paradigm that has since revolutionized molecular synthesis across various disciplines, including drug discovery, materials science, and bioconjugation.[1][2] Click chemistry describes a class of reactions that are modular, wide in scope, give very high yields, and generate only inoffensive byproducts.[3][4] These reactions are characterized by their simplicity, stereospecificity, and the use of benign or easily removable solvents.[1] The quintessential example of a click reaction, and the focus of this guide, is the azide-alkyne cycloaddition.

The thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, while foundational, often requires elevated temperatures and can produce a mixture of regioisomers, making it fall short of the "click" criteria.[1] The advent of catalyzed and strain-promoted versions of this reaction has propelled it to the forefront of chemical ligation strategies. This guide provides a comprehensive technical overview of the two most prominent azide-alkyne cycloaddition reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful and widely used click reaction that proceeds under mild, often aqueous, conditions at room temperature.[5] A key feature of the CuAAC reaction is its remarkable rate acceleration, estimated to be 107 to 108 times faster than the uncatalyzed reaction.[1] Furthermore, it exhibits high regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer.[5][6]

The active catalyst, Cu(I), can be generated in situ from Cu(II) salts, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[1][7] The use of ligands, such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can stabilize the Cu(I) oxidation state and improve reaction efficiency, especially in biological applications.[7]

Mechanism of CuAAC

While initial proposals suggested a mononuclear copper catalyst, substantial evidence from kinetic and computational studies now supports a dinuclear copper-mediated pathway as the kinetically favored mechanism.[5]

CuAAC_Mechanism cluster_cycle CuAAC Catalytic Cycle Alkyne Alkyne Cu_Acetylide Copper Acetylide Intermediate Alkyne->Cu_Acetylide Coordination with Cu(I) Cu(I) Cu(I) Cu(I)->Cu_Acetylide Dinuclear_Cu_Intermediate Dinuclear Copper Intermediate Cu_Acetylide->Dinuclear_Cu_Intermediate Reaction with Azide Azide Azide Azide->Dinuclear_Cu_Intermediate Copper_Triazolide Copper Triazolide Dinuclear_Cu_Intermediate->Copper_Triazolide Cycloaddition Product 1,4-disubstituted 1,2,3-triazole Copper_Triazolide->Product Protonolysis Product->Cu(I) Catalyst Regeneration

Figure 1: Simplified catalytic cycle of the CuAAC reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The strain-promoted azide-alkyne cycloaddition (SPAAC) is a bioorthogonal reaction that proceeds without the need for a cytotoxic copper catalyst.[8] This makes SPAAC particularly well-suited for applications in living systems.[] The driving force for this reaction is the high ring strain of cyclooctynes, the smallest stable cyclic alkynes. This strain significantly lowers the activation energy of the [3+2] cycloaddition with azides, allowing the reaction to proceed rapidly at physiological temperatures.[8][10]

A variety of strained cyclooctynes have been developed, each with different reaction kinetics and stability. Examples include dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]non-4-yne (BCN).[11] The choice of cyclooctyne can be critical, especially when dealing with sterically hindered substrates.[12]

Mechanism of SPAAC

The mechanism of SPAAC is a concerted [3+2] Huisgen 1,3-dipolar cycloaddition. The azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole linkage.[8] Unlike CuAAC, SPAAC is not regioselective and typically produces a mixture of regioisomers.[12]

SPAAC_Mechanism Strained_Alkyne Strained Cyclooctyne Transition_State Concerted Transition State Strained_Alkyne->Transition_State Azide Azide Azide->Transition_State Product Triazole Product (mixture of regioisomers) Transition_State->Product [3+2] Cycloaddition

Figure 2: General mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Comparison of CuAAC and SPAAC

The choice between CuAAC and SPAAC often depends on the specific application, balancing the need for rapid kinetics against the requirement for biocompatibility.

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (driven by ring strain)
Biocompatibility Potentially cytotoxic due to copper; can be mitigated with ligands.[13]Generally considered bioorthogonal and non-toxic.[8]
Reaction Rate Very fast (second-order rate constants typically 1-100 M⁻¹s⁻¹).[12]Generally slower than CuAAC (second-order rate constants vary widely with cyclooctyne structure, from ~10⁻³ to 1 M⁻¹s⁻¹).[11][14]
Regioselectivity Highly regioselective, exclusively forming the 1,4-disubstituted triazole.[12]Not regioselective, yielding a mixture of regioisomers.[12]
Side Reactions Potential for oxidative homocoupling of alkynes (Glaser coupling).[12]Can have side reactions with thiols.[12]
Reagent Accessibility Terminal alkynes and copper catalysts are generally inexpensive and readily available.[12]Strained cyclooctynes are typically more expensive and complex to synthesize.[12]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of azide-alkyne cycloaddition reactions.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Bioconjugation

This protocol provides a general method for labeling a biomolecule containing an alkyne with an azide-functionalized cargo.

Materials:

  • Biomolecule-alkyne

  • Azide-cargo

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA ligand stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Aminoguanidine stock solution (e.g., 100 mM in water)

  • Reaction buffer (e.g., phosphate buffer, pH 7)

Procedure:

  • In a microcentrifuge tube, prepare a solution of the biomolecule-alkyne in the reaction buffer to the desired final concentration.

  • Add the azide-cargo to the reaction mixture.

  • In a separate tube, premix the CuSO₄ and THPTA ligand solutions. A 1:5 molar ratio of copper to ligand is often used.[15]

  • Add the premixed catalyst solution to the biomolecule/azide mixture.

  • Add the aminoguanidine solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[16]

  • Gently mix the reaction and allow it to proceed at room temperature for 1-2 hours.

  • The reaction product can then be purified by methods appropriate for the biomolecule, such as size exclusion chromatography or dialysis, to remove excess reagents.

CuAAC_Workflow Start Start Prepare_Biomolecule Prepare Alkyne-Biomolecule and Azide-Cargo in Buffer Start->Prepare_Biomolecule Combine_Reagents Combine Biomolecule, Cargo, and Catalyst Solution Prepare_Biomolecule->Combine_Reagents Prepare_Catalyst Premix CuSO4 and Ligand Prepare_Catalyst->Combine_Reagents Initiate_Reaction Add Sodium Ascorbate to Initiate Reaction Combine_Reagents->Initiate_Reaction Incubate Incubate at Room Temperature Initiate_Reaction->Incubate Purify Purify Conjugate Incubate->Purify End End Purify->End SPAAC_Workflow Start Start Culture_Cells Culture Cells Expressing Azide-Modified Protein Start->Culture_Cells Label_Cells Incubate Cells with DBCO-Dye Solution Culture_Cells->Label_Cells Prepare_Dye Prepare DBCO-Dye in Culture Medium Prepare_Dye->Label_Cells Wash_Cells Wash Cells to Remove Unreacted Dye Label_Cells->Wash_Cells Analyze Analyze Labeled Cells Wash_Cells->Analyze End End Analyze->End

References

Stability of N3-PEG3-Propanehydrazide in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected stability of N3-PEG3-Propanehydrazide in aqueous solutions. Due to the absence of publicly available quantitative stability data for this specific molecule, this document focuses on the stability of the core functional group, the hydrazide moiety, and provides a framework for experimental stability assessment.

The this compound linker is a heterobifunctional molecule featuring an azide group for "click chemistry" and a hydrazide group for reaction with carbonyls.[1][2] The stability of this linker in aqueous environments is primarily dictated by the susceptibility of the hydrazide and the resulting hydrazone bond (if conjugated) to hydrolysis. The azide and PEG components are generally considered stable under typical aqueous conditions.

General Stability of Hydrazide and Hydrazone Linkers

The stability of linkers containing a hydrazide, and subsequently a hydrazone bond, is significantly influenced by pH.[3][4] Generally, these linkers exhibit greater stability at neutral or physiological pH (around 7.4) and are more prone to hydrolysis under acidic conditions.[4][5] This pH-sensitive nature is often exploited in drug delivery systems to trigger the release of a payload in the acidic microenvironments of tumors or within cellular compartments like endosomes and lysosomes.[1][4]

The chemical structure adjacent to the hydrazide or hydrazone functionality also plays a crucial role in its stability.[4][5] For instance, aromatic hydrazones tend to be more stable than aliphatic ones due to resonance stabilization.[4] While specific data for this compound is not available, the general principles of hydrazide and hydrazone chemistry provide a basis for predicting its behavior and designing stability studies.

Representative Stability of Hydrazone Linkers

While quantitative data for the stability of this compound is not publicly available, the following table summarizes the stability of various hydrazone linkers from the literature to provide a general reference. It is crucial to note that these values are not directly transferable to this compound and its conjugates; experimental determination of stability for the specific conjugate is necessary.[4]

Hydrazone Linker TypeConditionStability/Half-LifeReference
Aromatic HydrazonepH 7.4> 24 hours (< 30% degradation)[4][5]
Aromatic HydrazonepH 5.0Steady increase in degradation over 24 hours[4][5]
Aliphatic Ketone-basedpH 7.4Significant hydrolysis after 5 hours[5]
Aliphatic Ketone-basedpH 5.0Much greater hydrolysis at early time points[5]
Aliphatic Aldehyde-basedpH 7.4> 30% release after 5 hours[5]
Aliphatic Aldehyde-basedpH 5.0No difference in release rates compared to pH 7.4[5]

Experimental Protocol for Aqueous Stability Assessment

To determine the precise stability of this compound or its conjugates in an aqueous solution, a well-controlled experimental setup is required. The following protocol outlines a general method for assessing stability.

Objective: To determine the rate of hydrolysis of this compound or its conjugate in aqueous buffers of different pH values over time.

Materials:

  • This compound or its conjugate (test article)

  • Aqueous buffers (e.g., phosphate-buffered saline at pH 7.4, acetate buffer at pH 5.0)

  • Incubator or water bath set to a relevant temperature (e.g., 37°C)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system for analysis

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the test article in an appropriate solvent (e.g., DMSO, water).

  • Incubation:

    • Add a small volume of the stock solution to pre-warmed aqueous buffers of different pH values to achieve the desired final concentration.

    • Incubate the solutions at a constant temperature (e.g., 37°C).

  • Time-Point Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a quenching solution to stop any further degradation.

  • Sample Analysis:

    • Analyze the samples using a validated HPLC or LC-MS method to separate and quantify the amount of the intact test article remaining.

  • Data Analysis:

    • Plot the percentage of the intact test article remaining against time for each pH condition.

    • Calculate the half-life (t½) of the test article at each pH.

Visualizing Pathways and Workflows

Degradation Pathway of a Hydrazide

The primary degradation pathway for a hydrazide in an aqueous solution is hydrolysis, which cleaves the amide bond to yield a carboxylic acid and hydrazine.

G General Hydrolysis of a Hydrazide Hydrazide R-C(=O)NHNH2 (Hydrazide) TransitionState Transition State Hydrazide->TransitionState + H2O (Hydrolysis) Water H2O Products R-C(=O)OH (Carboxylic Acid) + H2NNH2 (Hydrazine) TransitionState->Products

Caption: General pathway for the hydrolysis of a hydrazide.

Experimental Workflow for Stability Assessment

The logical flow of an experiment to determine the aqueous stability of this compound is outlined below.

G Workflow for Aqueous Stability Assessment A Prepare Stock Solution of this compound B Incubate in Aqueous Buffers (e.g., pH 5.0, pH 7.4) at 37°C A->B C Collect Aliquots at Various Time Points B->C D Quench Reaction C->D E Analyze by HPLC or LC-MS D->E F Quantify Remaining Compound E->F G Determine Half-life (t½) F->G

Caption: Experimental workflow for stability assessment.

References

N3-PEG3-Propanehydrazide: An In-Depth Technical Guide for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N3-PEG3-Propanehydrazide is a heterobifunctional linker that is playing an increasingly pivotal role in the development of sophisticated drug delivery systems. Its unique architecture, featuring a terminal azide group and a propanehydrazide moiety connected by a flexible tri-ethylene glycol (PEG3) spacer, offers a versatile platform for the precise engineering of bioconjugates. This guide provides a comprehensive overview of its core features, experimental protocols, and the logical workflows for its application in drug delivery, with a particular focus on antibody-drug conjugates (ADCs) and pH-sensitive release mechanisms.

Core Features and Physicochemical Properties

This compound is designed for controlled, stepwise bioconjugation, enabling the linkage of two different molecules with high specificity and efficiency. The key attributes of this linker are summarized below.

PropertyValueSource(s)
Molecular Formula C9H19N5O4[1][2]
Molecular Weight 261.28 g/mol [1][2]
Appearance Typically a solid or oil[1]
Solubility Soluble in water and common organic solvents such as DMSO and DMF.[3][4]
Functional Group 1 Azide (-N3)[3]
Functional Group 2 Hydrazide (-CONHNH2)[3]
Spacer Triethylene glycol (PEG3)[3]
Storage Conditions Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C.[1]

The dual functionality of this compound allows for orthogonal conjugation strategies. The azide group is ideal for "click chemistry," while the hydrazide group readily reacts with carbonyls to form pH-sensitive hydrazone bonds. The PEG3 spacer enhances the solubility and biocompatibility of the resulting conjugate.[3]

Functional Group Reactivity and Applications

The strategic utility of this compound lies in the distinct reactivity of its terminal groups, which can be addressed in a stepwise manner to construct complex bioconjugates.

Functional GroupReactive Partner(s)Resulting LinkageKey Applications
Azide (-N3) Alkynes, BCN, DBCOTriazoleClick Chemistry, Antibody-Drug Conjugates (ADCs), PROTACs, Surface modification of nanoparticles.[2][3]
Hydrazide (-CONHNH2) Aldehydes, KetonesHydrazonepH-sensitive drug delivery, Labeling of glycoproteins and antibodies, Hydrogel formation.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in the synthesis of an antibody-drug conjugate (ADC) as a representative workflow. This process involves two main stages: 1) conjugation of the drug to the linker via hydrazone bond formation, and 2) conjugation of the drug-linker complex to the antibody via click chemistry.

Protocol 1: Conjugation of a Ketone-Containing Drug to this compound

This protocol describes the formation of a pH-sensitive hydrazone linkage between the linker and a cytotoxic drug.

Materials:

  • This compound

  • Ketone-containing cytotoxic drug

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Glacial Acetic Acid (as a catalyst)

  • Reaction Buffer: 0.1 M Sodium Acetate, pH 5.0-6.0

  • Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Procedure:

  • Dissolution of Reactants: Dissolve a 1.5-fold molar excess of this compound and the ketone-containing drug in a minimal amount of anhydrous DMF or DMSO.

  • Reaction Setup: Transfer the dissolved reactants to the reaction buffer. The final concentration of the organic solvent should not exceed 10-20% (v/v).

  • Catalysis: Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Incubation: Incubate the reaction mixture at room temperature for 4-12 hours with gentle stirring. Monitor the reaction progress by RP-HPLC or LC-MS.

  • Purification: Upon completion, purify the N3-PEG3-drug conjugate using RP-HPLC with a suitable gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).

  • Characterization: Lyophilize the fractions containing the pure product and confirm its identity and purity by mass spectrometry.

Protocol 2: Conjugation of the N3-PEG3-Drug to an Alkyne-Modified Antibody (CuAAC)

This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to link the drug-linker complex to a monoclonal antibody (mAb) that has been previously functionalized with an alkyne group.

Materials:

  • Alkyne-modified monoclonal antibody (in a suitable buffer, e.g., PBS pH 7.4)

  • N3-PEG3-drug conjugate (from Protocol 1)

  • Copper(II) Sulfate (CuSO4) solution (e.g., 50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM in water)

  • Sodium Ascorbate solution (freshly prepared, e.g., 200 mM in water)

  • Purification System: Size Exclusion Chromatography (SEC)

Procedure:

  • Preparation of Antibody: Ensure the alkyne-modified antibody is at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Preparation of Drug-Linker: Dissolve the N3-PEG3-drug conjugate in DMSO to a stock concentration of 10 mM.

  • Reaction Setup: In a reaction vessel, add the alkyne-modified antibody. Then, add a 5- to 10-fold molar excess of the N3-PEG3-drug solution.

  • Catalyst Preparation: In a separate tube, pre-mix the CuSO4 and THPTA solutions in a 1:2 molar ratio. Let it stand for 2-3 minutes to form the copper(I)-ligand complex.

  • Initiation of Reaction: Add the copper(I)-THPTA complex to the antibody-drug mixture. Immediately after, add the freshly prepared sodium ascorbate solution to initiate the click reaction.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unreacted drug-linker and catalyst components.

  • Characterization: Analyze the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.[5][6][7]

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key processes involving this compound in drug delivery.

ADC_Synthesis_Workflow Drug Cytotoxic Drug (with Ketone) DrugLinker Drug-Linker Conjugate (N3-PEG3-Drug) Drug->DrugLinker Hydrazone Formation (pH-sensitive bond) Linker This compound Linker->DrugLinker ADC Antibody-Drug Conjugate (ADC) DrugLinker->ADC Antibody Alkyne-Modified Antibody Antibody->ADC Click Chemistry (CuAAC)

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.

pH_Sensitive_Release_Pathway ADC_circ ADC in Circulation (pH 7.4, Stable Hydrazone) TumorCell Target Tumor Cell ADC_circ->TumorCell Targeting Binding ADC Binds to Cell Surface Antigen TumorCell->Binding Internalization Internalization via Endocytosis Binding->Internalization Endosome Endosome (pH ~5.5-6.0) Internalization->Endosome Lysosome Lysosome (pH ~4.5-5.0) Endosome->Lysosome Maturation Release Drug Release Lysosome->Release Hydrazone Cleavage (Acidic pH) Apoptosis Cell Death (Apoptosis) Release->Apoptosis Drug Action

Caption: Signaling pathway for pH-sensitive drug release from an ADC utilizing a hydrazone linker.

Orthogonal_Conjugation_Logic Start This compound Step1 Step 1: React Hydrazide Group with Aldehyde/Ketone Start->Step1 Intermediate Azide-Functionalized Intermediate Step1->Intermediate Forms Hydrazone Bond Step2 Step 2: React Azide Group with Alkyne/Cyclooctyne Intermediate->Step2 Final Final Bioconjugate Step2->Final Forms Triazole Ring

Caption: Logical relationship of the orthogonal conjugation strategy enabled by this compound.

References

Methodological & Application

Application Notes and Protocols for N3-PEG3-Propanehydrazide in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug.[1] The linker molecule that connects the antibody and the payload is a critical component, profoundly influencing the ADC's stability, pharmacokinetics, and efficacy.[1][2] N3-PEG3-Propanehydrazide is a heterobifunctional linker designed for advanced ADC development. It features three key components: a propanehydrazide group, a hydrophilic 3-unit polyethylene glycol (PEG) spacer, and a terminal azide (N3) group.[3][4]

This versatile architecture enables a controlled, multi-step conjugation strategy. The hydrazide group reacts with a carbonyl (aldehyde or ketone) on the cytotoxic payload to form an acid-sensitive hydrazone bond, facilitating drug release in the acidic environment of lysosomes.[3][5][] The PEG3 spacer enhances the solubility and stability of the ADC, potentially reducing aggregation and immunogenicity.[2][3] The azide group allows for a highly specific and efficient bioorthogonal "click chemistry" reaction with an alkyne-modified antibody, providing precise control over the final conjugate's structure.[3][7][8]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the synthesis and characterization of a cleavable ADC.

Application Notes

The Role of this compound in ADC Design

The dual functionality of the this compound linker allows for a modular and sequential approach to ADC synthesis. This strategy ensures a well-defined product with a specific drug-to-antibody ratio (DAR).[3]

  • Payload Attachment via Hydrazone Linkage: The synthesis begins by conjugating the linker to the cytotoxic payload. The hydrazide moiety of the linker readily condenses with a ketone or aldehyde group on the drug molecule.[3][9] This reaction forms a hydrazone bond, which is relatively stable at the neutral pH of the bloodstream (~7.4) but is susceptible to hydrolysis under the acidic conditions (pH 4.5-6.0) found within cellular endosomes and lysosomes.[3][5][] This pH-sensitive cleavage is a key mechanism for the intracellular release of the active drug.[3][5]

  • Bioorthogonal Antibody Conjugation via Click Chemistry: The azide group on the drug-linker complex provides a handle for the final conjugation step. It reacts specifically with an alkyne-modified antibody through a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.[3][7] This "click" reaction is bioorthogonal, meaning it does not interfere with native biological functional groups, and it proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst.[3][][11] This ensures the integrity and biological activity of the antibody are preserved.

Mechanism of Action of the Resulting ADC

The ADC constructed using this protocol is designed for targeted delivery and controlled release of its cytotoxic payload.

cluster_blood Systemic Circulation (pH ~7.4) cluster_cell Target Cancer Cell cluster_effect Cellular Effect ADC 1. ADC Circulates (Stable Hydrazone Linker) Antigen 2. ADC Binds to Target Antigen ADC->Antigen Internalization 3. Receptor-Mediated Endocytosis Antigen->Internalization Endosome 4. Trafficking to Lysosome (pH drops) Internalization->Endosome Lysosome 5. Acid-Catalyzed Hydrolysis of Hydrazone Linker Endosome->Lysosome Release 6. Payload is Released into Cytoplasm Lysosome->Release Apoptosis 7. Payload Induces Cell Apoptosis Release->Apoptosis

Caption: General mechanism of action for an ADC with an acid-cleavable hydrazone linker.

Experimental Workflow

The synthesis of an ADC using this compound is a multi-step process involving drug-linker synthesis, antibody modification, final conjugation, and purification.

cluster_prep Preparation cluster_synthesis Synthesis & Conjugation cluster_purification Purification & Analysis Drug Payload with Carbonyl Group Step1 Step 1: Drug-Linker Synthesis (Hydrazone Formation) Drug->Step1 Linker This compound Linker->Step1 Antibody Monoclonal Antibody (mAb) Step2 Step 2: Antibody Modification (Lysine Labeling) Antibody->Step2 AlkyneMod DBCO-NHS Ester (Alkyne Reagent) AlkyneMod->Step2 Step3 Step 3: ADC Conjugation (SPAAC Click Reaction) Step1->Step3 Step2->Step3 Purify Step 4: ADC Purification (Size-Exclusion Chromatography) Step3->Purify Analyze Step 5: Characterization (DAR, Purity, Aggregation) Purify->Analyze

Caption: Overall experimental workflow for ADC synthesis.

Data Presentation

Table 1: Summary of Recommended Reaction Parameters

StepParameterRecommended ValueNotes
1. Drug-Linker Synthesis Molar Ratio (Linker:Drug)1.5 - 3.0 equivalentsEnsure complete conversion of the drug.
SolventAnhydrous Methanol or EthanolMay require a co-solvent like DMSO for drug solubility.
CatalystAcetic Acid (catalytic amount)Lowers the pH to facilitate hydrazone formation.
Reaction Time / Temp.4 - 16 hours at Room Temp.Monitor by LC-MS for completion.
2. Antibody Modification Molar Ratio (DBCO:mAb)5 - 20 equivalentsOptimize to achieve desired alkyne loading.
Antibody Concentration5 - 10 mg/mL
Reaction BufferPhosphate-Buffered Saline (PBS), pH 8.0-8.5Higher pH favors reaction with lysine amines.
Reaction Time / Temp.1 - 2 hours at Room Temp.Avoid prolonged exposure to higher pH.
3. SPAAC Conjugation Molar Ratio (Drug-Linker:Alkyne)1.5 - 2.0 equivalents per alkyneA slight excess of the drug-linker ensures efficient conjugation.
Reaction BufferPBS, pH 7.4Reaction proceeds efficiently at physiological pH.
Reaction Time / Temp.4 - 12 hours at Room Temp. or 4°CMonitor by HIC or RP-HPLC to determine DAR.

Table 2: Example Characterization Data for a Final ADC Product

ParameterMethodTypical ResultSpecification
Average DAR HIC or RP-HPLC3.83.5 - 4.5
Purity Size-Exclusion HPLC> 98%≥ 95%
Aggregation Size-Exclusion HPLC< 2%≤ 5%
Unconjugated Antibody HIC or RP-HPLC< 5%≤ 10%
Free Drug-Linker RP-HPLCNot DetectedNot Detected

Experimental Protocols

Protocol 1: Synthesis of Drug-Linker Intermediate (Payload-Hydrazone-PEG3-N3)

This protocol describes the formation of a hydrazone bond between a ketone-containing cytotoxic payload and this compound.

  • Materials:

    • Carbonyl-containing payload (e.g., a derivative of doxorubicin).

    • This compound.

    • Anhydrous methanol (MeOH).

    • Glacial acetic acid.

  • Procedure:

    • Dissolve the carbonyl-containing payload in a minimal amount of anhydrous MeOH. If solubility is an issue, a co-solvent such as anhydrous DMSO can be used (up to 10% v/v).

    • Add this compound to the solution (2.0 molar equivalents relative to the payload).

    • Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

    • Stir the reaction mixture at room temperature for 4-16 hours, protected from light.

    • Monitor the reaction progress by LC-MS until the payload starting material is consumed.

    • Upon completion, the solvent can be removed under vacuum. The resulting azide-functionalized drug-linker intermediate may be purified by flash chromatography or used directly in the next step if sufficiently pure.

Protocol 2: Modification of Antibody with an Alkyne Handle (DBCO-mAb)

This protocol details the introduction of a cyclooctyne group onto the antibody by modifying surface-accessible lysine residues using a DBCO-NHS ester.

  • Materials:

    • Monoclonal antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS).

    • DBCO-NHS ester.

    • Anhydrous DMSO.

    • Reaction Buffer: PBS, pH 8.5.

    • Quenching Solution: 1 M Tris-HCl, pH 8.0.

    • Desalting columns (e.g., Sephadex G-25).

  • Procedure:

    • Prepare the antibody at a concentration of 5-10 mg/mL in cold (4°C) Reaction Buffer.

    • Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO immediately before use.

    • Add a 10-fold molar excess of the DBCO-NHS ester stock solution to the antibody solution while gently vortexing. The final concentration of DMSO should not exceed 10% (v/v).

    • Incubate the reaction for 1 hour at room temperature with gentle stirring.

    • Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM and incubate for 15 minutes.

    • Remove excess, unreacted DBCO reagent by buffer exchange into PBS (pH 7.4) using a desalting column or tangential flow filtration.

    • Determine the concentration of the DBCO-modified antibody using a spectrophotometer at 280 nm.

Protocol 3: ADC Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free click reaction between the azide-functionalized drug-linker and the DBCO-modified antibody.

  • Materials:

    • DBCO-modified antibody (from Protocol 2).

    • Azide-functionalized drug-linker intermediate (from Protocol 1).

    • Anhydrous DMSO.

    • PBS, pH 7.4.

  • Procedure:

    • Dissolve the azide-functionalized drug-linker in DMSO to prepare a 10 mM stock solution.

    • To the DBCO-modified antibody solution (in PBS, pH 7.4), add a 1.5-fold molar excess of the drug-linker stock solution for each alkyne group present on the antibody.

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

    • Monitor the reaction progress and determine the average Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase HPLC.[5][8][12]

Protocol 4: Purification and Characterization of the Final ADC

This protocol describes the final purification and characterization of the ADC.

  • Materials:

    • Crude ADC reaction mixture (from Protocol 3).

    • Size-Exclusion Chromatography (SEC) system and column.

    • HIC or RP-HPLC system for DAR analysis.

  • Purification Procedure:

    • Concentrate the crude ADC mixture if necessary using a centrifugal filter unit.

    • Purify the ADC from unreacted drug-linker and other small molecules using an SEC column equilibrated with a formulation buffer (e.g., PBS, pH 7.4).

    • Pool the fractions containing the purified ADC monomer, as determined by UV absorbance at 280 nm.

    • Concentrate the final ADC product to the desired concentration and store at 4°C for short-term use or at -80°C for long-term storage.

  • Characterization Procedure:

    • Purity and Aggregation: Analyze the purified ADC by SEC-HPLC to determine the percentage of monomer, aggregates, and fragments.

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR and the distribution of drug-loaded species using HIC-HPLC or RP-HPLC.[8][12][] The average DAR can be calculated from the weighted average of the peak areas corresponding to different drug loads.[] Alternatively, UV-Vis spectrophotometry can provide an estimate of the average DAR by measuring absorbance at 280 nm (for the antibody) and a wavelength specific to the payload.[12]

References

Application Notes and Protocols for Protein Labeling with N3-PEG3-Propanehydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-PEG3-Propanehydrazide is a heterobifunctional linker designed for the two-step labeling and conjugation of proteins, particularly glycoproteins such as antibodies. This reagent possesses two key reactive groups: a hydrazide and an azide. The hydrazide group reacts specifically with carbonyls (aldehydes and ketones), while the azide group allows for subsequent covalent modification via "click chemistry."[1]

This dual functionality is highly advantageous for site-specific protein modification. For antibodies, the glycosylation sites are predominantly located on the Fc portion, distant from the antigen-binding sites.[2][3] By first oxidizing the carbohydrate moieties on the protein to generate aldehyde groups, the this compound can be directed to these sites.[3][4] This preserves the biological activity of the protein. Following the initial hydrazone bond formation, the terminal azide group serves as a versatile handle for the attachment of various molecules, such as cytotoxic drugs for Antibody-Drug Conjugates (ADCs), imaging agents, or other biomolecules, through highly efficient and bio-orthogonal click chemistry reactions.[1][5][6]

The polyethylene glycol (PEG) spacer (PEG3) enhances the water solubility of the reagent and the resulting conjugate, provides flexibility, and can help overcome steric hindrance between the conjugated molecules.[1]

Principle of the Method

The protein labeling process with this compound is a two-stage process:

  • Generation of Carbonyl Groups and Hydrazone Ligation: The carbohydrate side chains of the glycoprotein are gently oxidized using sodium meta-periodate (NaIO₄) to convert vicinal diols into reactive aldehyde groups. The aldehyde-containing protein is then reacted with the hydrazide moiety of this compound to form a stable hydrazone bond. This reaction can be enhanced by the use of an aniline catalyst.[7]

  • Azide-Alkyne Click Chemistry: The azide-functionalized protein can then be conjugated to a molecule containing an alkyne group (or a strained cyclooctyne like DBCO or BCN) through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), respectively.[5][6] This forms a stable triazole linkage.

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the labeling protocol. Optimal conditions may vary depending on the specific protein and should be determined empirically.

ParameterStage 1: Oxidation & LigationStage 2: CuAAC Click ChemistrySource(s)
Protein Concentration 1 - 10 mg/mL1 - 5 mg/mL[1][8][9]
Sodium Periodate (NaIO₄) 1 - 20 mMN/A[1][9][10]
This compound 20-50 fold molar excessN/A[9][11]
Aniline Catalyst (optional) 10 - 100 mMN/A[12][13]
Alkyne-Molecule N/A4-50 fold molar excess over protein[14]
Copper (II) Sulfate (CuSO₄) N/A1-5 mM (final concentration)[14][15]
Reducing Agent (Na Ascorbate) N/A5-10 mM (final concentration)[14][15]
Cu(I) Ligand (THPTA/TBTA) N/A1-5 mM (final concentration)[14][15]
Reaction pH 5.5 - 6.5 (Oxidation/Ligation)4.0 - 11.0[1][2][16]
Reaction Temperature 4°C (Oxidation), Room Temp (Ligation)Room Temperature[1][9]
Reaction Time 15 - 30 min (Oxidation), 2-4h (Ligation)30 - 60 minutes[7][11][14]
Typical Efficiency >90% coupling with catalystNear-quantitative[7][16]

Experimental Protocols

Protocol 1: Azide Labeling of Glycoproteins with this compound

This protocol describes the site-specific introduction of an azide handle onto a glycoprotein, such as an antibody.

Materials and Reagents:

  • Glycoprotein (e.g., IgG)

  • This compound

  • Sodium meta-periodate (NaIO₄)

  • Aniline (optional, for catalysis)

  • Oxidation Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5

  • Coupling Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5 (or PBS, pH 6.0-7.4 if using aniline)

  • Quenching Solution: 1 M Glycerol

  • Dimethylsulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Protein Preparation: a. Dissolve the glycoprotein in Oxidation Buffer to a final concentration of 2-5 mg/mL.[1] b. If the protein is in a buffer containing primary amines (like Tris), exchange it into the Oxidation Buffer using a desalting column.

  • Oxidation of Glycoprotein: a. Prepare a fresh 20-40 mM solution of NaIO₄ in ice-cold Oxidation Buffer. Protect from light.[1] b. Add the NaIO₄ solution to the protein solution to achieve a final concentration of 10-20 mM.[10] c. Incubate the reaction for 30 minutes at 4°C in the dark.[9][11] d. Quench the reaction by adding the Quenching Solution to a final concentration of 20 mM and incubate for 5-10 minutes at 4°C. e. Immediately remove the excess periodate and reaction byproducts by passing the solution through a desalting column equilibrated with Coupling Buffer.

  • Hydrazone Ligation: a. Prepare a 50 mM stock solution of this compound in anhydrous DMSO.[1] b. Add a 20- to 50-fold molar excess of the this compound solution to the oxidized protein solution. c. Optional (for enhanced efficiency): If using an aniline catalyst, ensure the buffer pH is between 6.0 and 7.4. Add aniline from a stock solution to a final concentration of 10-20 mM.[13] d. Incubate the reaction for 2-4 hours at room temperature, protected from light.[1][7] e. Remove excess this compound by purifying the labeled protein using a desalting column, exchanging the buffer to PBS pH 7.4.

  • Storage: a. Store the azide-labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC) of Azide-Labeled Protein

This protocol describes the conjugation of an alkyne-containing molecule (e.g., a fluorescent dye, biotin, or drug) to the azide-labeled protein.

Materials and Reagents:

  • Azide-labeled protein (from Protocol 1) in PBS

  • Alkyne-functionalized molecule of interest

  • Copper (II) Sulfate (CuSO₄): 20 mM stock in water

  • Sodium Ascorbate: 300 mM stock in water (prepare fresh)

  • THPTA Ligand: 100 mM stock in water

  • DMSO or DMF for dissolving the alkyne-molecule

  • Desalting columns

Procedure:

  • Prepare Reactants: a. Dissolve the alkyne-functionalized molecule in DMSO or DMF to create a 10-20 mM stock solution. b. In a microcentrifuge tube, add the required volume of azide-labeled protein. c. Add the alkyne-functionalized molecule to the protein solution. A 10- to 20-fold molar excess is a good starting point. The final concentration of organic solvent (DMSO/DMF) should not exceed 10-20% to avoid protein precipitation.

  • Prepare Click-it® Catalyst Premix: a. In a separate tube, prepare the catalyst premix immediately before use. For a typical reaction, mix the CuSO₄ and THPTA ligand solutions. A 1:5 molar ratio of Cu:Ligand is common.[14] For example, mix 10 µL of 20 mM CuSO₄ with 10 µL of 100 mM THPTA.

  • Initiate the Click Reaction: a. Add the catalyst premix to the protein/alkyne mixture. Mix gently. b. To initiate the reaction, add the freshly prepared sodium ascorbate solution.[14] c. The final concentrations in the reaction should be approximately 1-2 mM CuSO₄, 5-10 mM THPTA, and 10-20 mM Sodium Ascorbate. d. Incubate the reaction for 30-60 minutes at room temperature, protected from light.[14]

  • Purification and Storage: a. Purify the final protein conjugate from excess reagents and catalyst using a desalting column or dialysis. Exchange the buffer to a suitable storage buffer (e.g., PBS). b. Determine the protein concentration and Degree of Labeling (see below). c. Store the final conjugate at 4°C, or at -20°C for long-term storage. Add a cryoprotectant like glycerol if necessary.

Characterization and Analysis

Determining the Degree of Labeling (DOL)

If the attached molecule has a distinct UV-Vis absorbance, the DOL (the average number of molecules conjugated per protein) can be determined spectrophotometrically.[4][6]

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the wavelength of maximum absorbance (λₘₐₓ) for the attached molecule (Aₘₐₓ).

  • Calculate the concentration of the protein, correcting for the absorbance of the label at 280 nm.

    • Protein Conc. (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein

      • CF (Correction Factor) = A₂₈₀ of the free label / Aₘₐₓ of the free label

      • ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for human IgG).[6]

  • Calculate the concentration of the conjugated molecule.

    • Label Conc. (M) = Aₘₐₓ / ε_label

      • ε_label = Molar extinction coefficient of the label at its λₘₐₓ.

  • Calculate the DOL.

    • DOL = Label Conc. (M) / Protein Conc. (M)

An ideal DOL for antibodies is typically between 2 and 10, but this depends on the specific application.[6]

Visualizations

Signaling Pathway and Experimental Workflow

G Azide_Protein Azide_Protein Reagent3 Reagent3 Azide_Protein->Reagent3

Logical Relationship of Reagent Components

References

A Comparative Guide: Copper-Catalyzed vs. Strain-Promoted Click Chemistry for N3-PEG3-Propanehydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation and drug development, the precise and efficient coupling of molecules is paramount. "Click chemistry," a concept introduced by K. Barry Sharpless, has revolutionized this field by offering reactions that are high-yielding, modular, and biocompatible.[1] At the forefront of this chemical toolbox are the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). Both methodologies facilitate the formation of a stable triazole linkage between an azide and an alkyne, yet they differ significantly in their mechanisms, kinetics, and applications.

This document provides a detailed comparison of CuAAC and SPAAC for the conjugation of N3-PEG3-Propanehydrazide, a versatile heterobifunctional linker containing a terminal azide, a flexible polyethylene glycol (PEG) spacer, and a reactive propanehydrazide group. The information presented herein, including comparative data and detailed experimental protocols, is intended to guide researchers in selecting the optimal click chemistry strategy for their specific needs.

Principles of the Reactions

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a robust and highly efficient method for joining a terminal alkyne with an azide to form a 1,4-disubstituted triazole.[2] This reaction is not spontaneous and requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[2][3] The addition of a copper-chelating ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can accelerate the reaction and protect sensitive biomolecules from oxidative damage.[4][5]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC, also known as copper-free click chemistry, offers a bioorthogonal alternative to CuAAC.[6] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), as the alkyne component.[7] The high ring strain of the cyclooctyne provides the necessary activation energy for the reaction with an azide to proceed spontaneously without the need for a catalyst.[6][8] This makes SPAAC particularly well-suited for applications in living systems where the cytotoxicity of copper is a concern.[9]

Comparative Data: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC is often a trade-off between reaction speed and biocompatibility. The following table summarizes key quantitative and qualitative parameters to aid in this decision.

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I) (e.g., from CuSO₄ + Sodium Ascorbate)[2]None required[6]
Alkyne Reactant Terminal AlkyneStrained Cyclooctyne (e.g., DBCO, BCN)[7]
Second-Order Rate Constant 10 to 10⁴ M⁻¹s⁻¹[7]10⁻³ to 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne)[5]
Typical Reaction Time Minutes to a few hours[2]Several hours to overnight[2]
Biocompatibility Lower due to copper cytotoxicity, though ligands can mitigate this.[6][10]High, suitable for in vivo and live-cell applications.[9]
Regioselectivity Exclusively 1,4-disubstituted triazole[2]Mixture of regioisomers (1,4 and 1,5), depending on the cyclooctyne[1]
Reagent Accessibility Terminal alkynes are generally simple to synthesize and readily available.Strained cyclooctynes can be more complex and expensive to synthesize.[11]

Experimental Workflows and Mechanisms

To visualize the operational differences between CuAAC and SPAAC, the following diagrams illustrate the general experimental workflows and reaction mechanisms.

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification A This compound Mix Mix Azide, Alkyne, CuSO4, and Ligand A->Mix B Terminal Alkyne-functionalized Molecule B->Mix C CuSO4 Solution C->Mix D Ligand Solution (e.g., THPTA) D->Mix E Sodium Ascorbate Solution (freshly prepared) Initiate Add Sodium Ascorbate to Initiate Mix->Initiate Incubate Incubate at Room Temperature Initiate->Incubate Purify Purify Conjugate (e.g., SEC, Dialysis) Incubate->Purify

CuAAC Experimental Workflow

SPAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification A This compound Mix Mix Azide and Strained Alkyne A->Mix B Strained Alkyne-functionalized Molecule (e.g., DBCO) B->Mix Incubate Incubate at Room Temperature or 37°C Mix->Incubate Purify Purify Conjugate (e.g., SEC, Dialysis) Incubate->Purify

SPAAC Experimental Workflow

Reaction_Mechanisms cluster_CuAAC CuAAC Mechanism cluster_SPAAC SPAAC Mechanism CuAAC_Start Azide + Terminal Alkyne CuAAC_Cat Cu(I) Catalyst CuAAC_Start->CuAAC_Cat Reaction CuAAC_Product 1,4-Disubstituted Triazole CuAAC_Cat->CuAAC_Product Forms SPAAC_Start Azide + Strained Alkyne SPAAC_Product 1,4 and 1,5-Disubstituted Triazole Mixture SPAAC_Start->SPAAC_Product Spontaneous Reaction

Click Chemistry Mechanisms

Experimental Protocols

The following are generalized protocols for the conjugation of this compound to a protein functionalized with either a terminal or a strained alkyne. Optimization may be required for specific applications.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to a protein containing a terminal alkyne.

Materials:

  • This compound

  • Alkyne-functionalized protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Amine-free buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography (SEC) column or dialysis cassettes)

Procedure:

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, combine the alkyne-functionalized protein and this compound in the amine-free buffer. A 2 to 10-fold molar excess of the this compound over the protein is typically used.

    • The final protein concentration should be in the range of 1-10 mg/mL.

  • Prepare the Catalyst Premix:

    • In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA stock solution. A 5:1 ligand to copper ratio is often used.[3] For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA. Let this mixture stand for a few minutes.

  • Initiate the Reaction:

    • Add the catalyst premix to the protein-azide mixture. A final copper concentration of 50-250 µM is generally effective.[11]

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[11]

    • Gently mix the reaction and ensure the tube is capped to minimize oxygen exposure.[11]

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry if a significant mass change is expected.

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper.

    • Purify the resulting bioconjugate using an appropriate method such as SEC or dialysis to remove excess reagents and the copper catalyst.[11]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of this compound to a protein functionalized with a strained alkyne (e.g., DBCO).

Materials:

  • This compound

  • Strained alkyne (e.g., DBCO)-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Dimethyl sulfoxide (DMSO) for dissolving this compound if needed

  • Purification system (e.g., SEC column or dialysis cassettes)

Procedure:

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, dissolve the DBCO-functionalized protein in the reaction buffer to a final concentration of 1-5 mg/mL.[12]

    • If this compound is not readily soluble in the aqueous buffer, prepare a stock solution in DMSO.

    • Add the this compound stock solution to the protein solution. A molar excess of the azide (e.g., 3-20 fold) is typically used to ensure efficient conjugation.[12]

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (e.g., <10% v/v) to avoid protein denaturation.[12]

  • Incubation:

    • Gently mix the solution and incubate at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants and their concentrations.[1][12] The reaction can also be performed at 4°C for overnight incubation.[12]

  • Purification:

    • Once the reaction is complete (as determined by an appropriate analytical method), purify the bioconjugate using SEC or dialysis to remove unreacted this compound.[11]

Conclusion

Both CuAAC and SPAAC are powerful and versatile methods for the bioconjugation of this compound. The choice between these two "click" chemistry reactions is dictated by the specific requirements of the application. CuAAC offers the advantage of rapid reaction kinetics, making it ideal for in vitro applications where speed and high yield are critical.[11] Conversely, SPAAC provides excellent biocompatibility due to its copper-free nature, making it the preferred method for in vivo and live-cell labeling experiments.[9][11] Researchers should carefully consider the trade-offs between reaction speed, biocompatibility, and reagent accessibility when designing their conjugation strategies.

References

Application Notes and Protocols for N3-PEG3-Propanehydrazide in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins. The design of these heterobifunctional molecules, which consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, is critical to their success. The linker, in particular, plays a crucial role in determining the efficacy, solubility, and cell permeability of the PROTAC. N3-PEG3-Propanehydrazide is a versatile, heterobifunctional, PEG-based linker that offers a modular approach to PROTAC synthesis. This document provides detailed application notes and protocols for the use of this compound in the development of PROTACs, including synthetic strategies and methods for biological evaluation.

Introduction to this compound

This compound is a chemical tool that serves as a flexible linker in the construction of PROTACs. Its structure comprises two key reactive moieties at either end of a tri-ethylene glycol (PEG3) spacer.

  • Azide Group (N3): This functional group is ideal for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient and bio-orthogonal, allowing for the specific and stable attachment of a POI ligand that has been functionalized with an alkyne or a strained cyclooctyne group.

  • Propanehydrazide Group (-CONHNH2): This moiety readily reacts with aldehydes and ketones under mild conditions to form a stable hydrazone linkage. This functionality is typically used to conjugate the E3 ligase ligand, which can be modified to contain a suitable carbonyl group.

  • PEG3 Spacer: The tri-ethylene glycol chain provides several advantages. It imparts hydrophilicity to the PROTAC molecule, which can improve solubility and cell permeability.[1] The flexibility and defined length of the PEG3 spacer are also critical for optimizing the spatial orientation of the POI and E3 ligase to facilitate the formation of a productive ternary complex for ubiquitination and subsequent degradation.[2][3]

The modular nature of this compound allows for a convergent synthetic strategy, where the POI and E3 ligase ligands can be prepared separately and then joined with the linker in the final steps. This facilitates the rapid synthesis of PROTAC libraries with variations in the linker, ligands, or attachment points to screen for optimal degradation efficiency.

Signaling Pathways and Experimental Workflows

The development of a PROTAC using this compound involves a logical workflow from chemical synthesis to biological evaluation. The ultimate goal is to create a molecule that can effectively induce the degradation of a target protein via the ubiquitin-proteasome pathway.

PROTAC_Mechanism cluster_synthesis PROTAC Synthesis cluster_degradation Cellular Protein Degradation Pathway POI_ligand POI Ligand (with alkyne) Linker This compound POI_ligand->Linker Click Chemistry (CuAAC/SPAAC) E3_ligand E3 Ligase Ligand (with carbonyl) E3_ligand->Linker Hydrazone Formation PROTAC PROTAC Molecule Linker->PROTAC Formation of PROTAC PROTAC_in_cell PROTAC enters cell Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC_in_cell->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Fig. 1: PROTAC synthesis and mechanism of action.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of PROTACs using this compound. Specific reaction conditions and concentrations may need to be optimized for different POI and E3 ligase ligands.

Protocol 1: Synthesis of a PROTAC via Hydrazone Formation and Click Chemistry

This protocol describes a two-step synthesis where the E3 ligase ligand is first attached to the this compound linker, followed by the attachment of the POI ligand.

Materials:

  • E3 ligase ligand with a terminal aldehyde or ketone group

  • This compound

  • POI ligand with a terminal alkyne group

  • Anhydrous solvents (e.g., DMF, DMSO, DCM)

  • Acetic acid (glacial)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) (optional)

  • Purification reagents (e.g., silica gel for column chromatography, HPLC solvents)

Step 1: Hydrazone Linkage to E3 Ligase Ligand

  • Dissolve the E3 ligase ligand (1.0 eq) in an anhydrous solvent (e.g., DMF).

  • Add this compound (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting azide-PEG3-hydrazone-E3 ligase ligand intermediate by flash column chromatography on silica gel or by preparative HPLC.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve the purified azide-PEG3-hydrazone-E3 ligase ligand intermediate (1.0 eq) and the alkyne-functionalized POI ligand (1.0-1.2 eq) in a suitable solvent mixture (e.g., t-BuOH/H2O or DMF).

  • Prepare a fresh solution of sodium ascorbate (0.5-1.0 eq) in water.

  • Prepare a solution of CuSO4·5H2O (0.1-0.2 eq) in water. A ligand such as TBTA can be added to improve efficiency and prevent copper-mediated side reactions.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by LC-MS.

  • Once the reaction is complete, dilute with water and extract with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final PROTAC product by preparative HPLC to obtain a highly pure compound for biological testing.

PROTAC_Synthesis_Workflow cluster_reagents Starting Materials cluster_synthesis Synthesis Steps E3_ligand E3 Ligand (with carbonyl) Step1 Step 1: Hydrazone Formation E3_ligand->Step1 Linker This compound Linker->Step1 POI_ligand POI Ligand (with alkyne) Step2 Step 2: Click Chemistry (CuAAC) POI_ligand->Step2 Purify1 Purification 1 (e.g., Column Chromatography) Step1->Purify1 Intermediate Azide-PEG3-Hydrazone- E3 Ligand Intermediate Purify1->Intermediate Intermediate->Step2 Purify2 Purification 2 (e.g., Preparative HPLC) Step2->Purify2 Final_PROTAC Final PROTAC for Biological Testing Purify2->Final_PROTAC

Fig. 2: General PROTAC synthesis workflow.
Protocol 2: Evaluation of Target Protein Degradation by Western Blot

This protocol is used to determine the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Materials:

  • Cancer cell line expressing the POI

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized PROTAC

  • DMSO (for stock solution)

  • Protease and phosphatase inhibitor cocktails

  • RIPA lysis buffer

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • PROTAC Treatment: Prepare a stock solution of the PROTAC in DMSO. Dilute the stock solution in complete culture medium to the desired final concentrations (e.g., 1, 10, 100, 1000 nM). Include a vehicle control (DMSO only).

  • Incubate the cells with the PROTAC dilutions for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.

Data Presentation

Quantitative data from protein degradation experiments should be presented in a clear and structured format to allow for easy comparison of the efficacy of different PROTACs. The key metrics are the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).

Table 1: Degradation of FAK in A549 Cells by PROTACs with Varying Linkers

PROTAC IDLinker CompositionFAK Degradation at 10 nM (%)
A5 Alkyl Chain64
A13 PEG Chain85[4]

Data is illustrative and based on findings for FAK-degrading PROTACs, highlighting the impact of linker composition on degradation efficiency.[4]

Table 2: Structure-Activity Relationship of H-PGDS Degrading PROTACs

PROTAC IDE3 Ligase LigandH-PGDS LigandH-PGDS Degrading Activity
PROTAC1 Pomalidomide (C4-conjugated)TFC-007High
PROTAC3 Pomalidomide (C4-conjugated)TAS-205Moderate

This table illustrates how changes in the POI ligand can affect the degradation activity of the PROTAC, even with the same E3 ligase ligand and conjugation point.[5]

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its heterobifunctional nature allows for a modular and efficient approach to PROTAC development, enabling the rapid generation and screening of compound libraries. The inclusion of a PEG3 spacer can confer favorable physicochemical properties, such as improved solubility, which are often a challenge in PROTAC design. The provided protocols offer a foundational methodology for the synthesis and biological evaluation of PROTACs utilizing this linker. By systematically varying the POI and E3 ligase ligands, as well as the linker attachment points, researchers can optimize the degradation potency and selectivity of their PROTACs for the development of novel therapeutics.

References

Application Notes and Protocols for Peptide Bioconjugation using N3-PEG3-Propanehydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-PEG3-Propanehydrazide is a heterobifunctional linker designed for the precise and efficient bioconjugation of peptides. This linker possesses two distinct reactive functionalities: a hydrazide group and an azide group, connected by a flexible, hydrophilic polyethylene glycol (PEG) spacer. This dual-reactivity allows for a controlled, two-step conjugation strategy, making it an invaluable tool in drug development, diagnostics, and proteomics.

The hydrazide moiety reacts specifically with carbonyl groups (aldehydes and ketones) to form a stable hydrazone bond. This reaction is particularly useful for targeting the C-terminus of a peptide after periodate oxidation of a C-terminal serine or threonine residue, or for conjugating to peptides that have been engineered to contain a ketone or aldehyde group.

The azide group is a versatile handle for "click chemistry," most notably the copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction enables the highly efficient and specific attachment of molecules containing a strained alkyne, such as dibenzocyclooctyne (DBCO), even in complex biological mixtures.

The PEG3 spacer enhances the solubility of the resulting conjugate and provides spatial separation between the conjugated molecules, which can help to preserve their individual biological functions. This document provides detailed protocols for a two-step peptide conjugation workflow using this compound and a DBCO-functionalized molecule.

Experimental Workflows and Chemical Reactions

The following diagrams illustrate the overall experimental workflow and the specific chemical reactions involved in the two-step bioconjugation process.

G cluster_0 Step 1: Hydrazone Bond Formation cluster_1 Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_2 Analysis and Purification Peptide_CHO Peptide with Aldehyde/Ketone Intermediate Azide-PEG3-Peptide Intermediate Peptide_CHO->Intermediate Reaction at pH 4.5-5.5 Linker This compound Linker->Intermediate Final_Conjugate Final Peptide Bioconjugate Intermediate->Final_Conjugate Reaction at physiological pH (7.4) DBCO_Molecule DBCO-Functionalized Molecule (e.g., Drug, Dye) DBCO_Molecule->Final_Conjugate Purification Purification (RP-HPLC) Final_Conjugate->Purification Characterization Characterization (MS, SDS-PAGE) Purification->Characterization

Caption: Overall experimental workflow for the two-step peptide bioconjugation.

G cluster_reaction1 Hydrazone Formation cluster_reaction2 SPAAC Reaction P_CHO Peptide-CHO plus1 + P_CHO->plus1 Linker H2N-NH-CO-(CH2)2-PEG3-N3 plus1->Linker arrow1 pH 4.5-5.5 Linker->arrow1 Intermediate Peptide-CH=N-NH-CO-(CH2)2-PEG3-N3 arrow1->Intermediate Intermediate2 Peptide-CH=N-NH-CO-(CH2)2-PEG3-N3 plus2 + Intermediate2->plus2 DBCO DBCO-Molecule plus2->DBCO arrow2 pH 7.4 DBCO->arrow2 Final Peptide-Conjugate arrow2->Final

Caption: Chemical reactions involved in the bioconjugation process.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the experimental protocols. Note that these values are starting points and may require optimization for specific peptides and conjugation partners.

Table 1: Reaction Conditions for Hydrazone Formation

ParameterRecommended ValueRangeNotes
pH 5.04.5 - 6.0Slightly acidic pH is optimal for hydrazone formation.
Temperature Room Temperature (25°C)4°C - 37°CLower temperatures may require longer reaction times.
Molar Ratio (Linker:Peptide) 10:15:1 - 20:1A molar excess of the linker drives the reaction to completion.
Reaction Time 4 hours2 - 16 hoursMonitor reaction progress by LC-MS.
Solvent Aqueous Buffer (e.g., Acetate)-Ensure peptide solubility. Co-solvents like DMSO can be used.
Typical Yield >70%50 - 90%Highly dependent on the reactivity of the peptide's carbonyl group.

Table 2: Reaction Conditions for SPAAC

ParameterRecommended ValueRangeNotes
pH 7.47.0 - 8.5Physiological pH is ideal for SPAAC reactions.
Temperature 25°C4°C - 37°CHigher temperatures can increase the reaction rate.[1][2]
Molar Ratio (DBCO:Peptide-Azide) 1.5:11.2:1 - 5:1A slight molar excess of the DBCO-molecule is recommended.
Reaction Time 2 hours1 - 12 hoursSPAAC is generally a fast reaction.[3]
Solvent Aqueous Buffer (e.g., PBS)-Co-solvents like DMSO (up to 20%) are well-tolerated.[4]
Typical Yield >90%85 - 99%SPAAC reactions are known for their high efficiency.[4]

Table 3: Purification and Characterization Parameters

TechniqueParameterTypical Values/Observations
RP-HPLC ColumnC18, 3.5-5 µm particle size, 100-300 Å pore size.
Mobile Phase A0.1% TFA in Water.
Mobile Phase B0.1% TFA in Acetonitrile.
GradientLinear gradient, e.g., 5-65% B over 30-60 min.
Mass Spectrometry MethodESI-MS or MALDI-TOF.
ObservationConfirm the mass of the final conjugate.
SDS-PAGE Gel TypeTris-Tricine for small peptides.
ObservationA distinct band shift corresponding to the increased molecular weight of the conjugate.

Experimental Protocols

Protocol 1: Hydrazone Formation with this compound

This protocol describes the conjugation of this compound to a peptide containing an aldehyde or ketone functionality.

Materials:

  • Peptide with a carbonyl group (aldehyde or ketone)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 100 mM Sodium Acetate, pH 5.0

  • Quenching solution (optional): e.g., an excess of a small molecule aldehyde or ketone

  • Purification equipment (RP-HPLC)

Procedure:

  • Peptide Preparation: Dissolve the peptide containing a carbonyl group in the Reaction Buffer to a final concentration of 1-5 mg/mL. If solubility is an issue, a minimal amount of a compatible organic co-solvent like DMF or DMSO can be added.

  • Linker Preparation: Prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10-50 mM.

  • Conjugation Reaction: Add a 10-fold molar excess of the this compound stock solution to the peptide solution.

  • Incubation: Gently mix the reaction mixture and incubate at room temperature (25°C) for 2-4 hours. The reaction can also be performed at 4°C overnight.

  • Monitoring (Optional): The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by LC-MS to observe the formation of the peptide-linker intermediate.

  • Quenching (Optional): To consume any unreacted this compound, a small molecule aldehyde or ketone can be added to the reaction mixture and incubated for an additional 30 minutes.

  • Purification: The resulting azide-functionalized peptide is typically purified from excess linker and unreacted peptide by RP-HPLC. The product can be lyophilized and stored at -20°C or colder for the next step.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the conjugation of the azide-functionalized peptide intermediate with a DBCO-containing molecule.

Materials:

  • Azide-functionalized peptide (from Protocol 1)

  • DBCO-functionalized molecule (e.g., drug, fluorescent dye)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification equipment (RP-HPLC)

  • Characterization instruments (Mass Spectrometer, SDS-PAGE equipment)

Procedure:

  • Reactant Preparation:

    • Dissolve the lyophilized azide-functionalized peptide in PBS, pH 7.4, to a final concentration of 1-5 mg/mL.

    • Dissolve the DBCO-functionalized molecule in DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add 1.5 molar equivalents of the DBCO-functionalized molecule stock solution to the azide-functionalized peptide solution. Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 20% of the total reaction volume.

  • Incubation: Gently mix the reaction and incubate at room temperature (25°C) for 1-2 hours. For sensitive biomolecules, the reaction can be performed at 4°C for 4-12 hours.

  • Monitoring: The reaction progress can be monitored by RP-HPLC, observing the decrease of the starting materials and the appearance of the final conjugate peak. Alternatively, the disappearance of the DBCO reagent can be monitored by UV-Vis spectroscopy at around 310 nm.[4]

  • Purification: Purify the final peptide bioconjugate from unreacted starting materials using RP-HPLC. Collect the fractions corresponding to the desired product.

  • Characterization:

    • Mass Spectrometry: Confirm the identity of the purified conjugate by ESI-MS or MALDI-TOF MS to verify the expected molecular weight.

    • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A clear shift in molecular weight compared to the unconjugated peptide should be observed.

    • Purity Analysis: Assess the purity of the final conjugate using analytical RP-HPLC.

  • Storage: Lyophilize the purified conjugate and store it at -20°C or -80°C for long-term stability.

Troubleshooting and Optimization

  • Low Hydrazone Formation Yield:

    • Ensure the pH of the reaction buffer is within the optimal range (4.5-6.0).

    • Increase the molar excess of the this compound.

    • Increase the reaction time or temperature.

    • Confirm the presence and reactivity of the carbonyl group on the peptide.

  • Low SPAAC Yield:

    • Ensure that the DBCO-functionalized molecule is not degraded.

    • Increase the reaction time or temperature (up to 37°C).

    • Optimize the buffer system; HEPES buffer has been shown to sometimes yield higher reaction rates than PBS.[1]

  • Purification Difficulties:

    • Optimize the RP-HPLC gradient to achieve better separation between the product and starting materials.

    • For larger conjugates, Size Exclusion Chromatography (SEC) can be an alternative or complementary purification step.

  • Product Instability:

    • The hydrazone bond can be susceptible to hydrolysis at low pH. For applications requiring stability in acidic environments, consider reducing the hydrazone bond to a more stable secondary amine using a reducing agent like sodium cyanoborohydride (note: this should be done before the SPAAC reaction and will consume the azide if not protected).

These protocols and guidelines provide a comprehensive framework for the successful bioconjugation of peptides using this compound. As with any chemical modification of biomolecules, empirical optimization for each specific system is highly recommended to achieve the best results.

References

Application Notes and Protocols for Creating Functional Surface Coatings with N3-PEG3-Propanehydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-PEG3-Propanehydrazide is a heterobifunctional linker molecule designed for the creation of advanced functional surfaces and bioconjugates. Its unique structure, featuring a terminal azide group and a hydrazide moiety connected by a flexible three-unit polyethylene glycol (PEG) spacer, offers researchers a powerful tool for orthogonal, stepwise chemical modifications.

The azide group serves as a handle for "click chemistry," specifically the highly efficient and bioorthogonal Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[1][2][3] These reactions allow for the stable covalent attachment of the linker to surfaces or molecules bearing alkyne or strained cyclooctyne (e.g., DBCO, BCN) functionalities.[4][5]

The hydrazide group provides a complementary reactivity, specifically targeting carbonyl compounds such as aldehydes and ketones to form a hydrazone bond.[6][7][8] A key feature of the hydrazone linkage is its stability at neutral or physiological pH and its susceptibility to hydrolysis under acidic conditions (pH 4.5-6.0), a characteristic exploited in the design of pH-responsive drug delivery systems.[9][10][11]

The integrated PEG3 spacer enhances water solubility, biocompatibility, and provides a flexible spacer to minimize steric hindrance between the surface and conjugated molecules. This application note provides detailed protocols for the use of this compound in creating functional surface coatings for a variety of applications, including bioconjugation, targeted drug delivery, and the development of advanced biomaterials.

Data Presentation: Physicochemical Properties and Reaction Parameters

The following tables summarize key properties of this compound and illustrative reaction parameters for its use in creating functional surface coatings.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C9H19N5O4
Molecular Weight 261.28 g/mol
Appearance White to off-white solid or oil
Solubility Soluble in water, DMSO, DMF
Purity >95%
Storage Store at -20°C, desiccated

Table 2: Illustrative Reaction Conditions for Surface Functionalization

ParameterHydrazone FormationCuAAC Click ChemistrySPAAC Click Chemistry
Surface Functional Group Aldehyde or KetoneTerminal AlkyneDBCO or BCN
Linker Concentration 1-10 mM1-10 mM1-10 mM
Solvent/Buffer PBS, MES, or acetate bufferPBS, water, or water/co-solvent mixPBS, water, or cell culture media
pH 5.0 - 7.44.0 - 12.04.0 - 8.5
Catalyst Aniline (optional)Copper(I) source (e.g., CuSO4/Sodium Ascorbate)None
Ligand (for CuAAC) N/ATHPTA, TBTAN/A
Temperature Room TemperatureRoom Temperature4°C to 37°C
Reaction Time 1-4 hours30-60 minutes1-24 hours

Note: These are starting recommendations. Optimal conditions may vary depending on the specific substrate and biomolecules used.

Table 3: Example Quantitative Data for PEGylated Surfaces (Illustrative)

Characterization TechniqueParameter MeasuredIllustrative ValueReference Molecule
X-ray Photoelectron Spectroscopy (XPS) C-O/C-C peak ratioIncreased ratio post-graftingPEG-silane
Ellipsometry Layer Thickness1.1 nmAldehyde-terminated PEG (MW 2000 Da)
Atomic Force Microscopy (AFM) Surface Roughness (RMS)< 1 nmPEG-silane
Contact Angle Goniometry Water Contact AngleDecrease of 20-30°PEG-silane
1H NMR Grafting Density0.4 molecules/nm²Thiol-PEG on Gold Nanoparticles

Note: The data presented are illustrative and derived from studies on similar PEGylated surfaces. Actual values will depend on the specific experimental conditions and substrate.[12][13][14]

Experimental Protocols

Protocol 1: Surface Functionalization with this compound via Hydrazone Ligation

This protocol describes the immobilization of this compound onto a surface functionalized with aldehyde groups.

Materials:

  • Aldehyde-activated substrate (e.g., glass slide, nanoparticle)

  • This compound

  • Coupling Buffer: 100 mM MES buffer, pH 5.5

  • Aniline (optional catalyst)

  • Wash Buffer: PBS, pH 7.4

  • Anhydrous DMSO

  • Quenching solution: 50 mM glycine in PBS

Procedure:

  • Preparation of Linker Solution: Dissolve this compound in anhydrous DMSO to prepare a 100 mM stock solution.

  • Surface Preparation: Ensure the aldehyde-activated substrate is clean and dry.

  • Coupling Reaction: a. Dilute the this compound stock solution in Coupling Buffer to a final concentration of 5 mM. b. If using a catalyst, add aniline to the linker solution to a final concentration of 100 mM.[7][15] c. Immerse the aldehyde-activated substrate in the linker solution. d. Incubate for 2-4 hours at room temperature with gentle agitation.

  • Washing: a. Remove the substrate from the coupling solution. b. Wash the substrate three times with Wash Buffer to remove excess linker.

  • Quenching (Optional): a. Immerse the substrate in the quenching solution for 30 minutes to react with any remaining aldehyde groups. b. Wash the substrate three times with Wash Buffer.

  • Final Rinse and Drying: Rinse the substrate with deionized water and dry under a stream of nitrogen. The surface is now functionalized with azide groups.

Protocol 2: Bioconjugation to Azide-Functionalized Surface via CuAAC Click Chemistry

This protocol details the conjugation of an alkyne-containing biomolecule to the azide-functionalized surface prepared in Protocol 1.

Materials:

  • Azide-functionalized substrate (from Protocol 1)

  • Alkyne-modified biomolecule (e.g., peptide, protein, small molecule)

  • Copper(II) sulfate (CuSO4) solution (100 mM in water)

  • Sodium ascorbate solution (500 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (200 mM in water)

  • Reaction Buffer: PBS, pH 7.4

  • Anhydrous DMSO

Procedure:

  • Preparation of Reagents: a. Dissolve the alkyne-modified biomolecule in Reaction Buffer or a mixture of Reaction Buffer and DMSO to the desired concentration (e.g., 1 mg/mL).

  • Click Reaction Mixture: a. In a clean reaction vessel, add the alkyne-modified biomolecule solution. b. Add the CuSO4 solution to a final concentration of 1 mM. c. Add the THPTA ligand solution to a final concentration of 5 mM. d. Gently mix.

  • Initiation of Reaction: a. Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM to initiate the reaction.[2][3][16] b. Immerse the azide-functionalized substrate in the reaction mixture. c. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: a. Remove the substrate from the reaction solution. b. Wash the substrate extensively with Reaction Buffer to remove unreacted biomolecules and catalyst components.

  • Final Rinse and Storage: Rinse with deionized water, dry under nitrogen, and store appropriately for the conjugated biomolecule.

Protocol 3: Bioconjugation to Azide-Functionalized Surface via SPAAC (Copper-Free) Click Chemistry

This protocol is an alternative to CuAAC, suitable for sensitive biological systems where copper is cytotoxic.

Materials:

  • Azide-functionalized substrate (from Protocol 1)

  • DBCO- or BCN-modified biomolecule

  • Reaction Buffer: PBS, pH 7.4

  • Anhydrous DMSO

Procedure:

  • Preparation of Reagents: Dissolve the DBCO- or BCN-modified biomolecule in Reaction Buffer or a mixture of Reaction Buffer and DMSO to the desired concentration.

  • Conjugation Reaction: a. Immerse the azide-functionalized substrate in the solution of the strained alkyne-modified biomolecule. b. Incubate for 4-24 hours at 4°C or room temperature.[4][5][17][18] The reaction progress can be monitored if a quantifiable signal (e.g., fluorescence) is available.

  • Washing: a. Remove the substrate from the reaction solution. b. Wash the substrate three times with Reaction Buffer to remove any non-conjugated biomolecules.

  • Final Rinse and Storage: Rinse with deionized water, dry under nitrogen, and store as required.

Mandatory Visualizations

Experimental_Workflow cluster_0 Step 1: Surface Preparation cluster_1 Step 2: Linker Immobilization cluster_2 Step 3: Bioconjugation (Click Chemistry) Aldehyde_Surface Aldehyde-Activated Surface Hydrazone_Formation Hydrazone Bond Formation (pH 5.0-7.4) Aldehyde_Surface->Hydrazone_Formation Immerse N3_PEG3_Hydrazide This compound N3_PEG3_Hydrazide->Hydrazone_Formation Azide_Surface Azide-Functionalized Surface Hydrazone_Formation->Azide_Surface Click_Reaction CuAAC or SPAAC Azide_Surface->Click_Reaction Immerse Alkyne_Molecule Alkyne/DBCO/BCN -Modified Biomolecule Alkyne_Molecule->Click_Reaction Functional_Surface Functional Surface Coating Click_Reaction->Functional_Surface

Caption: Experimental workflow for creating a functional surface coating.

Signaling_Pathway cluster_0 Drug Delivery and Release Mechanism ADC Antibody-Drug Conjugate (on surface or nanoparticle) Target_Cell Target Cell Binding ADC->Target_Cell Targeting Internalization Internalization (Endocytosis) Target_Cell->Internalization Endosome Endosome/Lysosome (Acidic pH) Internalization->Endosome Drug_Release Hydrazone Cleavage & Drug Release Endosome->Drug_Release Low pH Trigger Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: pH-responsive drug release from a hydrazone-linked conjugate.

Logical_Relationship Start Surface Modification Goal Choose_Attachment Choose Initial Attachment Chemistry Start->Choose_Attachment Hydrazide_First Hydrazide to Aldehyde/Ketone Surface Choose_Attachment->Hydrazide_First Surface has Aldehyde/Ketone Azide_First Azide to Alkyne/DBCO/BCN Surface Choose_Attachment->Azide_First Surface has Alkyne/DBCO/BCN Result_Hydrazide Azide-Terminated Surface Hydrazide_First->Result_Hydrazide Result_Azide Hydrazide-Terminated Surface Azide_First->Result_Azide Choose_Conjugation Choose Subsequent Conjugation Result_Hydrazide->Choose_Conjugation Result_Azide->Choose_Conjugation Click_Chem Click Chemistry (CuAAC/SPAAC) Choose_Conjugation->Click_Chem If Azide is free Hydrazone_Chem Hydrazone Formation Choose_Conjugation->Hydrazone_Chem If Hydrazide is free Final_Surface Bifunctional Surface Click_Chem->Final_Surface Hydrazone_Chem->Final_Surface

Caption: Decision logic for bifunctional surface creation.

References

Application Notes and Protocols for pH-Sensitive Drug Release using Hydrazone Bond Formation with N3-PEG3-Propanehydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of N3-PEG3-Propanehydrazide as a linker for pH-sensitive drug delivery systems. The formation of a hydrazone bond between the linker and a carbonyl-containing drug allows for stable drug conjugation at physiological pH and rapid drug release in acidic environments, such as those found in tumor tissues and endosomal compartments.

Introduction

Hydrazone linkers are valuable tools in the development of targeted and stimuli-responsive drug delivery systems.[1][2] The hydrazone bond is formed by the reaction of a hydrazide with an aldehyde or ketone. This bond is relatively stable at neutral pH (around 7.4), which is characteristic of the bloodstream, but hydrolyzes under acidic conditions (pH 4.5-6.5).[3] This pH-sensitivity enables the selective release of a conjugated drug in the acidic microenvironment of tumors or within cellular compartments like endosomes and lysosomes, thereby enhancing therapeutic efficacy and reducing off-target toxicity.[1]

This compound is a heterobifunctional linker that incorporates three key features:

  • An azide (N3) group for covalent attachment to targeting moieties or nanoparticles via "click chemistry" (e.g., copper(I)-catalyzed azide-alkyne cycloaddition - CuAAC or strain-promoted azide-alkyne cycloaddition - SPAAC).[4]

  • A polyethylene glycol (PEG) spacer (PEG3) that enhances solubility, reduces aggregation, and minimizes steric hindrance of the conjugated molecules.

  • A propanehydrazide group that reacts with aldehydes or ketones on a drug molecule to form a pH-sensitive hydrazone bond.[4]

This application note will focus on the use of this compound for the conjugation of doxorubicin (DOX), a widely used anticancer drug that contains a ketone group, and the subsequent characterization of the conjugate and its pH-sensitive release profile.

Data Presentation

The following tables summarize quantitative data on the pH-sensitive release of drugs from hydrazone-linked conjugates, demonstrating the stability at physiological pH and accelerated release at acidic pH.

Table 1: Half-life of Various Hydrazone Linkers at Different pH Values

Linker TypepH 7.4pH 5.0Reference
Acylhydrazone> 2.0 h2.4 min[5]
Aliphatic Aldehyde-derived HydrazoneReasonably stableHighly sensitive (< 2 min for complete hydrolysis)[6]
Aromatic Aldehyde-derived HydrazoneHighly stable (> 72 h)Highly stable (> 48 h)[6]

Table 2: Cumulative Release of Doxorubicin from Hydrazone-Linked Carriers

Carrier SystempH 7.4 (after 24h)pH 5.0 (after 24h)Reference
PEG-hyd-DOX Conjugate~10%~80%[3]
Doxorubicin NanogelsSignificantly less releaseSubstantial release[1]
PMLA-DOX Nanoconjugate~10% (after 40h)>80% (after 40h)[6]
C-dots-HBA-dox52.4% (after 25h)74.6% (after 25h)[4]
DOX-loaded Graphene Oxide37% (after 25 days)53% (after 25 days)[7]

Experimental Protocols

Protocol for Conjugation of Doxorubicin to this compound

This protocol describes the formation of a hydrazone bond between the ketone group of doxorubicin and the hydrazide group of this compound.

Materials:

  • Doxorubicin hydrochloride (DOX·HCl)

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

  • Dialysis membrane (MWCO 1 kDa)

  • Deionized water

  • Lyophilizer

Procedure:

  • Dissolution of Reactants:

    • Dissolve DOX·HCl in anhydrous DMF in the reaction vessel.

    • Add a slight molar excess of TEA to neutralize the hydrochloride and deprotonate the amine group of DOX. Stir for 10-15 minutes at room temperature under an inert atmosphere (N2 or Ar).

    • In a separate vial, dissolve a 1.5 to 2-fold molar excess of this compound in anhydrous DMF.

  • Conjugation Reaction:

    • Slowly add the this compound solution to the DOX solution under continuous stirring and an inert atmosphere.

    • Allow the reaction to proceed at room temperature for 24-48 hours in the dark. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Purification of the Conjugate:

    • After the reaction is complete, transfer the reaction mixture to a dialysis membrane (MWCO 1 kDa).

    • Dialyze against deionized water for 48 hours, with frequent water changes, to remove unreacted starting materials, solvent, and salts.

    • Freeze the purified conjugate solution and lyophilize to obtain the final DOX-PEG-N3 product as a solid.

Protocol for Characterization of the DOX-PEG-N3 Conjugate

3.2.1. ¹H NMR Spectroscopy

  • Purpose: To confirm the formation of the hydrazone bond and the presence of both DOX and PEG moieties in the conjugate.

  • Procedure:

    • Dissolve a small amount of the lyophilized DOX-PEG-N3 conjugate in a suitable deuterated solvent (e.g., DMSO-d6 or D2O).

    • Acquire the ¹H NMR spectrum.

    • Analyze the spectrum for characteristic peaks of doxorubicin and the PEG linker. The formation of the hydrazone bond can be confirmed by the appearance of a new imine proton signal and shifts in the signals of protons adjacent to the ketone group of doxorubicin.

3.2.2. High-Performance Liquid Chromatography (HPLC)

  • Purpose: To assess the purity of the conjugate and quantify the amount of free doxorubicin.

  • Procedure:

    • Prepare a standard curve of doxorubicin of known concentrations.

    • Dissolve the DOX-PEG-N3 conjugate in the mobile phase.

    • Inject the sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV-Vis detector set to the maximum absorbance wavelength of doxorubicin (around 480 nm).

    • Analyze the chromatogram to determine the retention times of the conjugate and any free doxorubicin. The purity of the conjugate can be calculated from the peak areas.

Protocol for In Vitro pH-Sensitive Drug Release Study

This protocol evaluates the release of doxorubicin from the DOX-PEG-N3 conjugate at physiological and acidic pH.

Materials:

  • DOX-PEG-N3 conjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetate buffer, pH 5.5

  • Dialysis membrane (MWCO 1 kDa)

  • Incubator or water bath at 37°C

  • UV-Vis spectrophotometer or fluorescence spectrophotometer

  • 96-well plates

Procedure:

  • Preparation of Samples:

    • Dissolve a known amount of the DOX-PEG-N3 conjugate in a small volume of either PBS (pH 7.4) or acetate buffer (pH 5.5).

    • Transfer the solutions into separate dialysis bags.

  • Release Study:

    • Place each dialysis bag into a larger container with a known volume of the corresponding buffer (e.g., 50 mL).

    • Incubate the containers at 37°C with gentle shaking.

  • Sampling and Analysis:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) from the buffer outside the dialysis bag.

    • Immediately replace the withdrawn volume with an equal volume of fresh buffer to maintain sink conditions.

    • Measure the concentration of released doxorubicin in the collected samples using a UV-Vis spectrophotometer (at ~480 nm) or a fluorescence spectrophotometer (excitation ~480 nm, emission ~590 nm).

  • Data Analysis:

    • Calculate the cumulative amount of doxorubicin released at each time point.

    • Plot the cumulative percentage of drug release versus time for both pH conditions.

Mandatory Visualizations

Hydrazone Bond Formation Workflow

Hydrazone_Formation Drug Drug with Carbonyl Group (e.g., Doxorubicin) Reaction Reaction in Anhydrous DMF with TEA Drug->Reaction Linker This compound Linker->Reaction Conjugate Drug-PEG-N3 Conjugate Reaction->Conjugate Purification Purification (Dialysis) Conjugate->Purification Final_Product Lyophilized Final Product Purification->Final_Product

Caption: Workflow for the conjugation of a carbonyl-containing drug to this compound.

Experimental Workflow for pH-Sensitive Drug Release

Drug_Release_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Conjugate Dissolve Drug-PEG-N3 in Buffers pH74 pH 7.4 (PBS) Conjugate->pH74 pH55 pH 5.5 (Acetate) Conjugate->pH55 Dialysis74 Dialysis at 37°C (pH 7.4) pH74->Dialysis74 Dialysis55 Dialysis at 37°C (pH 5.5) pH55->Dialysis55 Sampling Collect Aliquots at Time Points Dialysis74->Sampling Dialysis55->Sampling Measurement Measure DOX Concentration (UV-Vis/Fluorescence) Sampling->Measurement Data_Analysis Plot Cumulative Release vs. Time Measurement->Data_Analysis

Caption: Experimental workflow for the in vitro pH-sensitive drug release study.

Doxorubicin Mechanism of Action Signaling Pathway

Doxorubicin_Pathway DOX Doxorubicin Intercalation DNA Intercalation DOX->Intercalation Top2 Topoisomerase II Inhibition DOX->Top2 ROS Reactive Oxygen Species (ROS) Generation DOX->ROS DNA_Damage DNA Damage Intercalation->DNA_Damage Top2->DNA_Damage ROS->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Simplified signaling pathway of doxorubicin's anticancer mechanism.[8][9]

References

Application Notes and Protocols for Orthogonal Ligation Strategies using N3-PEG3-Propanehydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orthogonal ligation strategies are a cornerstone of modern bioconjugation, enabling the precise and efficient construction of complex biomolecular architectures. These chemical reactions proceed with high specificity and yield under mild, aqueous conditions, without interfering with the native functionality of biological molecules.[][2] N3-PEG3-Propanehydrazide is a heterobifunctional linker designed to leverage two powerful and orthogonal ligation chemistries: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, and the formation of a hydrazone bond with a carbonyl group.[3][4]

This molecule incorporates a terminal azide (N3) group, a propanehydrazide moiety, and a flexible three-unit polyethylene glycol (PEG) spacer. The azide group participates in highly efficient and specific "click chemistry" reactions with alkyne-containing molecules to form a stable triazole linkage.[5][6] The propanehydrazide group reacts chemoselectively with aldehydes or ketones to form a hydrazone bond, which can be designed for either stable or pH-sensitive linkage.[7] The PEG3 spacer enhances aqueous solubility, reduces steric hindrance, and provides a defined distance between the conjugated molecules.[3][8][9]

These application notes provide a comprehensive overview of the use of this compound in key bioconjugation applications, including antibody-drug conjugate (ADC) and proteolysis-targeting chimera (PROTAC) synthesis. Detailed protocols and comparative data are presented to guide researchers in the successful implementation of this versatile linker.

Data Presentation

The choice of ligation chemistry significantly impacts the stability and, consequently, the in vivo performance of a bioconjugate. The triazole linkage formed via CuAAC is known for its exceptional stability, while the hydrazone bond's stability is pH-dependent and can be tuned by the electronic properties of the reacting partners.

Table 1: Comparative Stability of Bioconjugation Linkages

Linkage TypeFormed FromGeneral StabilitySusceptibility to Cleavage
Triazole Azide + Alkyne (CuAAC/SPAAC)Highly stable and bioorthogonal.[7]Resistant to enzymatic and chemical degradation.
Hydrazone Hydrazine + Aldehyde/KetoneGenerally susceptible to hydrolysis, especially at acidic pH. Stability is variable.[7]Acid-catalyzed hydrolysis (e.g., in endosomes/lysosomes).[7]
Oxime Hydroxylamine + Aldehyde/KetoneGenerally more stable to hydrolysis than hydrazones over a wider pH range.[7]Slower acid-catalyzed hydrolysis compared to hydrazones.
Thioether Thiol + MaleimideThe initial thioether bond is generally stable, but the succinimide ring can undergo hydrolysis.Hydrolysis of the succinimide ring or retro-Michael reaction.

Table 2: Reaction Kinetics of Orthogonal Ligation Chemistries

ReactionReactantsTypical Rate Constants (M⁻¹s⁻¹)General Reaction Conditions
CuAAC Terminal Alkyne + Azide10² - 10⁵Aqueous buffer, room temperature, Cu(I) catalyst (e.g., CuSO₄/sodium ascorbate).
Hydrazone Ligation Aromatic Aldehyde + Hydrazine10¹ - 10³Aqueous buffer, pH 4.5-7.0, room temperature. Can be aniline-catalyzed.[10]
SPAAC Strained Alkyne (e.g., DBCO) + Azide10⁻¹ - 10¹Aqueous buffer, room temperature, catalyst-free.

Experimental Protocols

Protocol 1: Two-Step Antibody-Drug Conjugate (ADC) Synthesis

This protocol describes the synthesis of an ADC where a cytotoxic drug containing an aldehyde or ketone is first conjugated to this compound, followed by a click chemistry reaction to an alkyne-modified antibody.

Workflow Diagram:

ADC_Workflow cluster_step1 Step 1: Drug-Linker Conjugation cluster_step2 Step 2: Antibody Conjugation Drug Aldehyde/Ketone-Drug Drug_Linker Azide-PEG3-Drug (Hydrazone bond) Drug->Drug_Linker Hydrazone Formation Linker This compound Linker->Drug_Linker ADC Antibody-Drug Conjugate (Triazole linkage) Drug_Linker->ADC CuAAC (Click Chemistry) Alkyne_Ab Alkyne-Modified Antibody Alkyne_Ab->ADC

Caption: Workflow for two-step ADC synthesis.

Materials:

  • Aldehyde or ketone-functionalized cytotoxic drug

  • This compound

  • Alkyne-modified monoclonal antibody (mAb)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 6.0-7.0

  • Catalytic amount of acetic acid (optional)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

Step 1: Conjugation of Drug to this compound

  • Dissolve the aldehyde or ketone-functionalized drug in a minimal amount of anhydrous DMF or DMSO.

  • Dissolve a 1.2-fold molar excess of this compound in the Reaction Buffer.

  • Add the drug solution to the linker solution.

  • If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate hydrazone formation.[7]

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring progress by LC-MS.

  • Upon completion, purify the azide-functionalized drug-linker conjugate by reverse-phase HPLC.

Step 2: Conjugation of Azide-Functionalized Drug to Alkyne-Modified Antibody

  • Prepare a stock solution of the purified azide-functionalized drug-linker in DMSO.

  • In a reaction tube, combine the alkyne-modified antibody with a 4 to 10-fold molar excess of the azide-functionalized drug-linker.[11]

  • Prepare the Cu(I) catalyst solution by mixing CuSO₄ and THPTA in a 1:2 molar ratio in water.[11]

  • Add the Cu(I)/THPTA complex to the antibody-drug mixture (e.g., 25 equivalents relative to the azide).[11]

  • Initiate the click reaction by adding sodium ascorbate (e.g., 40 equivalents relative to the azide).[11]

  • Gently mix and incubate at room temperature for 30-60 minutes, protected from light.

  • Purify the final ADC product using SEC to remove unreacted drug-linker and catalyst components.

  • Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Protocol 2: PROTAC Synthesis

This protocol outlines the synthesis of a PROTAC by sequentially conjugating a target protein ligand and an E3 ligase ligand to the this compound linker. This example assumes the E3 ligase ligand contains a carbonyl group and the target protein ligand has an alkyne handle.

Workflow Diagram:

PROTAC_Workflow cluster_step1 Step 1: First Conjugation cluster_step2 Step 2: Second Conjugation E3_Ligand Aldehyde-E3 Ligase Ligand Intermediate Azide-PEG3-E3 Ligand (Hydrazone bond) E3_Ligand->Intermediate Hydrazone Formation Linker This compound Linker->Intermediate PROTAC PROTAC Molecule (Triazole linkage) Intermediate->PROTAC CuAAC (Click Chemistry) POI_Ligand Alkyne-Target Protein Ligand POI_Ligand->PROTAC

Caption: Workflow for two-step PROTAC synthesis.

Materials:

  • Aldehyde or ketone-functionalized E3 ligase ligand

  • This compound

  • Alkyne-functionalized target protein ligand

  • Anhydrous DMF or DMSO

  • Reaction Buffer: As appropriate for the ligands, often organic solvents are used.

  • Coupling reagents (if starting from carboxylated ligands, e.g., HATU, DIPEA)[4]

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Purification system (e.g., preparative HPLC)

Procedure:

Step 1: Conjugation of E3 Ligase Ligand to this compound

  • Dissolve the aldehyde-functionalized E3 ligase ligand and a 1.1-fold molar excess of this compound in anhydrous DMF.

  • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Purify the resulting azide-PEG3-E3 ligase ligand intermediate by preparative HPLC.

Step 2: Conjugation of Target Protein Ligand to the Intermediate

  • Dissolve the purified azide-PEG3-E3 ligase ligand intermediate and a 1.2-fold molar excess of the alkyne-functionalized target protein ligand in a suitable solvent mixture (e.g., t-BuOH/H₂O or DMF).[4]

  • Add a copper(I) catalyst, such as a pre-mixed solution of copper(II) sulfate and sodium ascorbate.[4]

  • Stir the reaction at room temperature until completion, as monitored by LC-MS.

  • Purify the final PROTAC molecule by preparative HPLC.

  • Characterize the final product by NMR and high-resolution mass spectrometry.

Conclusion

This compound is a versatile heterobifunctional linker that enables the modular and efficient synthesis of complex bioconjugates. By providing orthogonal reactive handles for click chemistry and hydrazone ligation, it allows for a stepwise and controlled assembly of molecules such as ADCs and PROTACs. The PEG spacer enhances the physicochemical properties of the final construct, which is often beneficial for their biological activity. The information and protocols provided herein serve as a guide for researchers to harness the potential of this compound in their drug discovery and development efforts.

References

Application Notes and Protocols for Bioconjugation with N3-PEG3-Propanehydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-PEG3-Propanehydrazide is a heterobifunctional linker designed for advanced bioconjugation applications, particularly in the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics. This linker features a terminal azide (-N3) group and a propanehydrazide group, separated by a flexible tri-polyethylene glycol (PEG3) spacer. The azide allows for highly efficient and specific "click chemistry" reactions, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), with alkyne- or cyclooctyne-modified molecules. The propanehydrazide moiety readily reacts with carbonyl groups (aldehydes and ketones) to form stable hydrazone bonds. The hydrophilic PEG3 spacer enhances the solubility of the conjugate, reduces aggregation, and provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.

These application notes provide a comprehensive guide to utilizing this compound in a typical bioconjugation workflow, including detailed experimental protocols and data interpretation.

Principle of the Method

The bioconjugation strategy using this compound typically involves a two-stage process:

  • Payload Modification: The propanehydrazide end of the linker is reacted with a carbonyl group on the payload molecule (e.g., a cytotoxic drug, a fluorescent dye, or a PROTAC warhead) to form a stable hydrazone bond. This creates an azide-functionalized payload.

  • Biomolecule Conjugation: The azide-containing payload is then conjugated to a biomolecule (e.g., an antibody or protein) that has been modified to contain an alkyne or a strained cyclooctyne group. This "click" reaction results in the final, stable bioconjugate.

Alternatively, the biomolecule can be first modified with the linker, followed by conjugation to the payload. The choice of strategy depends on the specific characteristics of the biomolecule and payload.

Data Presentation

The success of a bioconjugation reaction is determined by several factors, including conjugation efficiency and the drug-to-antibody ratio (DAR). The following tables provide illustrative data for a typical conjugation of a cytotoxic payload to an antibody using this compound.

Note: The following data are for illustrative purposes only. Actual results will vary depending on the specific antibody, payload, and experimental conditions.

Table 1: Illustrative Drug-to-Antibody Ratio (DAR) as a Function of Linker-Payload Molar Excess

Molar Excess of Azide-PayloadAverage DAR (by HIC-HPLC)Conjugation Efficiency (%)
5-fold2.152.5
10-fold3.895.0
20-fold3.997.5
40-fold4.0>99

Table 2: Characterization of the Final Antibody-Drug Conjugate (ADC)

ParameterResultMethod
Average DAR3.8HIC-HPLC, UV/Vis Spectroscopy
Monomer Purity>98%Size Exclusion Chromatography (SEC)
Endotoxin Level<0.1 EU/mgLAL Assay
In Vitro Cytotoxicity (IC50)1.5 nMCell-based Assay

Experimental Protocols

Protocol 1: Generation of Aldehyde Groups on an Antibody via Periodate Oxidation

This protocol describes the generation of aldehyde groups on the carbohydrate moieties of an antibody, which are required for reaction with the propanehydrazide group of the linker.

Materials:

  • Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)

  • Sodium meta-periodate (NaIO4)

  • Anhydrous glycerol

  • Desalting column (e.g., Sephadex G-25)

  • Reaction buffer: 0.1 M Sodium Acetate, pH 5.5

Procedure:

  • Buffer exchange the antibody into the reaction buffer to a final concentration of 5-10 mg/mL.

  • Prepare a fresh solution of 100 mM NaIO4 in the reaction buffer.

  • Add the NaIO4 solution to the antibody solution to a final concentration of 10-20 mM.

  • Incubate the reaction mixture for 30 minutes at room temperature in the dark.

  • Quench the reaction by adding anhydrous glycerol to a final concentration of 20 mM and incubate for 10 minutes at room temperature.

  • Remove excess periodate and glycerol by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

  • Collect the fractions containing the oxidized antibody. The antibody is now ready for conjugation with the hydrazide linker.

Protocol 2: Conjugation of this compound to an Oxidized Antibody

Materials:

  • Oxidized antibody from Protocol 1

  • This compound

  • Anhydrous DMSO

  • Conjugation buffer: PBS, pH 7.4

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Add a 20 to 50-fold molar excess of the this compound stock solution to the oxidized antibody solution. The final concentration of DMSO should be below 10% (v/v) to avoid denaturation of the antibody.

  • Incubate the reaction mixture for 2-4 hours at room temperature with gentle shaking.

  • Remove the excess linker by dialysis against PBS, pH 7.4, or by using a desalting column.

  • The resulting azide-functionalized antibody is now ready for the click chemistry reaction.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-functionalized antibody to an alkyne-containing payload.

Materials:

  • Azide-functionalized antibody from Protocol 2

  • Alkyne-containing payload

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate

  • Anhydrous DMSO

  • Reaction buffer: PBS, pH 7.0

Procedure:

  • Prepare a 10 mM stock solution of the alkyne-containing payload in anhydrous DMSO.

  • Prepare a 20 mM stock solution of CuSO4 in water.

  • Prepare a 100 mM stock solution of THPTA in water.

  • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

  • In a reaction tube, add the azide-functionalized antibody to the reaction buffer.

  • Add a 5 to 10-fold molar excess of the alkyne-containing payload to the antibody solution.

  • Prepare a pre-mix of CuSO4 and THPTA in a 1:5 molar ratio.

  • Add the CuSO4/THPTA pre-mix to the reaction mixture to a final copper concentration of 1 mM.

  • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

  • Incubate the reaction for 1-2 hours at room temperature.

  • Purify the final antibody-drug conjugate using size-exclusion chromatography (SEC) or protein A affinity chromatography to remove excess payload and catalyst.

Mandatory Visualizations

Bioconjugation_Workflow cluster_step1 Step 1: Antibody Oxidation cluster_step2 Step 2: Linker Conjugation cluster_step3 Step 3: Payload Preparation cluster_step4 Step 4: Click Chemistry Antibody Antibody (IgG) Oxidized_Antibody Oxidized Antibody (Aldehyde groups) Antibody->Oxidized_Antibody NaIO4 Azide_Antibody Azide-Functionalized Antibody Oxidized_Antibody->Azide_Antibody Linker This compound Linker->Azide_Antibody ADC Antibody-Drug Conjugate (ADC) Azide_Antibody->ADC Payload Payload (e.g., Drug) Alkyne_Payload Alkyne-Modified Payload Payload->Alkyne_Payload Modification Alkyne_Payload->ADC CuAAC or SPAAC

Caption: Experimental workflow for ADC synthesis.

Signaling_Pathway ADC Antibody-Drug Conjugate Receptor Target Receptor on Cancer Cell ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Cellular_Target Intracellular Target (e.g., DNA, Tubulin) Payload_Release->Cellular_Target Binding Apoptosis Apoptosis Cellular_Target->Apoptosis

Caption: ADC mechanism of action.

Troubleshooting & Optimization

preventing side reactions of the azide group in N3-PEG3-Propanehydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential side reactions of the azide group in N3-PEG3-Propanehydrazide during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule containing three key components:

  • An azide group (N3) , which is a key functional group for "click chemistry" reactions like Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][3][4]

  • A hydrazide group (-CONHNH₂) , which reacts specifically with carbonyl compounds like aldehydes and ketones to form a hydrazone bond.[1][5]

  • A polyethylene glycol (PEG3) spacer, which enhances water solubility and provides a flexible bridge between conjugated molecules.[1]

This dual functionality allows for a two-step, orthogonal conjugation strategy. For example, a drug containing a ketone can be linked to the hydrazide, and the resulting molecule can then be "clicked" onto a protein or nanoparticle modified with an alkyne.[1]

Q2: What are the most common side reactions of the azide group?

While generally stable and bio-orthogonal, the azide group can participate in unintended reactions, primarily:

  • Reduction to a primary amine (-NH₂): This is the most common side reaction, often caused by reducing agents present in the experimental buffer.

  • Staudinger Ligation: An intended reaction with phosphines, but an unwanted side reaction if phosphines (like TCEP) are present for other reasons (e.g., disulfide bond reduction).[2][6]

  • Decomposition: Although stable under normal conditions, prolonged exposure to harsh conditions like high heat or UV light can lead to degradation.

Q3: My protocol requires the use of a reducing agent like DTT or TCEP. Will this affect the azide group?

Yes, this is a critical concern.

  • Dithiothreitol (DTT): DTT is a thiol-based reducing agent that has been shown to efficiently reduce azides to their corresponding amines.[7][8][9] Its use is not recommended in protocols where the azide functionality must be preserved.

  • Tris(2-carboxyethyl)phosphine (TCEP): TCEP is a phosphine-based reducing agent. Azides react with phosphines in the Staudinger ligation.[2][6] Therefore, TCEP will react with and consume the azide group, converting it to an amine. TCEP is more resistant to air oxidation than DTT but should be avoided to prevent this side reaction.[10]

Q4: How can I prevent the reduction of the azide group while still reducing disulfide bonds?

The key is to select a reducing agent that is incompatible with the azide group or to perform the reduction and subsequent conjugation in separate, controlled steps. If disulfide reduction is essential, consider the following strategies:

  • Sequential Reaction: Reduce the disulfide bonds in your protein first. Then, remove the reducing agent completely using a desalting column or dialysis before introducing the this compound.

  • Alternative Non-Thiol, Non-Phosphine Reductants: Investigate the use of other reducing agents, but their compatibility must be carefully validated for your specific application.

Q5: What are the optimal reaction conditions for hydrazone ligation to preserve the azide group?

Hydrazone formation between the hydrazide and a carbonyl group (aldehyde or ketone) is typically performed under mild acidic conditions.[11]

  • pH: A slightly acidic pH of 4.5-6.0 is often optimal for hydrazone formation. The hydrazone bond is generally stable at neutral pH (like in blood) but can be cleaved under more acidic conditions (e.g., within cellular lysosomes).[1][5]

  • Temperature: The reaction can usually be carried out at room temperature.[12]

  • Catalyst: While the reaction can proceed without a catalyst, aniline is sometimes used as a catalyst to accelerate hydrazone formation.

  • Solvent: Aqueous buffers like MES or acetate are commonly used.

These mild conditions are generally compatible with the azide group, provided no interfering reagents (like DTT or TCEP) are present.

Q6: Is it possible to protect the azide group during a reaction and deprotect it later?

Yes, protecting group chemistry for azides exists. For instance, a method for the transient protection of azides from click reactions involves their conversion to phosphazides using specific phosphines.[13] These phosphazides are stable to click chemistry conditions and can be converted back to azides.[13] However, this adds significant complexity and extra steps to the synthesis and is typically reserved for advanced applications where sequential reactions on a multi-functional molecule are required.

Troubleshooting Guide

This guide addresses the common problem of azide group loss during experiments with this compound.

// Node Definitions start [label="Problem:\nLoss of Azide Functionality\n(e.g., failed click reaction)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Did your workflow include\n a reducing agent?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a1_yes [label="YES"]; a1_no [label="NO"];

cause1 [label="Likely Cause:\nAzide was reduced to an amine.", fillcolor="#F1F3F4", fontcolor="#202124"]; solution1 [label="Solution:\n1. Omit reducing agent if possible.\n2. Perform reduction, remove agent via\n desalting/dialysis, then add linker.\n3. Use an alternative, non-interfering method.", fillcolor="#34A853", fontcolor="#FFFFFF"];

q2 [label="Were any phosphine-based\n reagents used (e.g., TCEP)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a2_yes [label="YES"]; a2_no [label="NO"];

cause2 [label="Likely Cause:\nStaudinger ligation occurred.", fillcolor="#F1F3F4", fontcolor="#202124"]; solution2 [label="Solution:\nAvoid all phosphine-containing reagents.\nUse the sequential protocol described in Solution 1.", fillcolor="#34A853", fontcolor="#FFFFFF"];

q3 [label="Were there any sources of\n copper contamination during\n hydrazone ligation?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a3_yes [label="YES"]; a3_no [label="NO"];

cause3 [label="Likely Cause:\nUnintended CuAAC with trace\n alkyne contaminants.", fillcolor="#F1F3F4", fontcolor="#202124"]; solution3 [label="Solution:\nUse metal-free buffers and reaction\n vessels. Consider using a copper chelator\n like EDTA if contamination is suspected.", fillcolor="#34A853", fontcolor="#FFFFFF"];

other_causes [label="Other Potential Causes:\n- Prolonged exposure to high heat/UV light.\n- Incorrect pH leading to degradation.\n- Reagent expired or improperly stored.", fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections start -> q1; q1 -> cause1 [label="YES"]; cause1 -> solution1; q1 -> q2 [label="NO"]; q2 -> cause2 [label="YES"]; cause2 -> solution2; q2 -> q3 [label="NO"]; q3 -> cause3 [label="YES"]; cause3 -> solution3; q3 -> other_causes [label="NO"]; } Caption: Troubleshooting decision tree for loss of azide functionality.

Data Summary: Reagent Compatibility

The following table summarizes the compatibility of the azide functional group with common laboratory reagents.

Reagent ClassSpecific Example(s)Effect on Azide GroupRecommendation
Thiol Reducing Agents Dithiothreitol (DTT), β-Mercaptoethanol (BME)Reduces azide to a primary amine[7][8]AVOID
Phosphine Reducing Agents Tris(2-carboxyethyl)phosphine (TCEP)Reacts via Staudinger Ligation to form an amine[6]AVOID
Mild Acidic Buffers MES, Acetate (pH 4.5 - 6.0)StableRecommended for hydrazone ligation
Neutral Buffers Phosphate-Buffered Saline (PBS, pH 7.4)StableCompatible
Mild Basic Buffers Bicarbonate, HEPES (pH > 7.5)Generally StableCompatible
Click Chemistry Reagents Alkynes (DBCO, BCN), Copper(I) catalystsReacts as intendedUse only when click reaction is desired
Amine-Reactive Reagents NHS Esters, IsothiocyanatesOrthogonal / No reactionCompatible

Experimental Protocols

Protocol 1: Two-Step Conjugation via Hydrazone Ligation and Click Chemistry

This protocol outlines the conjugation of an aldehyde/ketone-bearing molecule to the this compound, followed by a click chemistry reaction to a target protein.

// Nodes for the main pathway mol1 [label="Molecule A\n(with Aldehyde/Ketone)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; linker [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Step 1: Hydrazone Ligation\n- pH 5.5 MES Buffer\n- Room Temperature, 2-4h", fillcolor="#FBBC05", fontcolor="#202124"]; intermediate [label="N3-PEG3-Hydrazone-Molecule A", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; purify1 [label="Purification\n(e.g., HPLC or Desalting)", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"]; mol2 [label="Molecule B\n(with Alkyne Group)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step2 [label="Step 2: Click Chemistry (SPAAC)\n- PBS Buffer, pH 7.4\n- Room Temperature, 1-2h", fillcolor="#FBBC05", fontcolor="#202124"]; final_product [label="Final Conjugate\nA-Linker-B", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes for the side reaction reductant [label="Reducing Agent\n(e.g., DTT, TCEP)", shape=box, style="rounded,dashed", color="#EA4335", fontcolor="#EA4335"]; side_reaction [label="Side Reaction:\nAzide Reduction", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; dead_end [label="Amine-PEG3-Propanehydrazide\n(Cannot perform click chemistry)", shape=box, style="rounded,dashed", color="#EA4335", fontcolor="#EA4335"];

// Connections mol1 -> step1; linker -> step1; step1 -> intermediate; intermediate -> purify1; purify1 -> step2; mol2 -> step2; step2 -> final_product;

linker -> side_reaction [style=dashed, color="#EA4335"]; reductant -> side_reaction [style=dashed, color="#EA4335"]; side_reaction -> dead_end [style=dashed, color="#EA4335"]; } Caption: Experimental workflow for two-step conjugation and potential side reaction.

Part A: Hydrazone Ligation

  • Dissolve the aldehyde or ketone-containing molecule in an appropriate buffer (e.g., 100 mM MES, 150 mM NaCl, pH 5.5).

  • Add this compound in a 1.2 to 2-fold molar excess.

  • Allow the reaction to proceed at room temperature for 2-4 hours.

  • Monitor the reaction progress using LC-MS or HPLC.

  • Once complete, purify the N3-PEG3-Hydrazone conjugate using a suitable method like reverse-phase HPLC or a desalting column to remove excess unreacted linker.

Part B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

  • Prepare the alkyne-modified target molecule (e.g., a protein with a DBCO group) in a compatible buffer (e.g., PBS, pH 7.4).

  • Add the purified N3-PEG3-Hydrazone conjugate from Part A to the alkyne-modified molecule. A 3 to 5-fold molar excess of the azide-containing molecule is often used.

  • Incubate the reaction at room temperature for 1-2 hours, or at 4°C overnight.

  • Purify the final conjugate using size exclusion chromatography (SEC) or affinity chromatography to remove unreacted materials.

Protocol 2: Quality Control Check for Azide Integrity

Use this protocol to test if the azide group on your linker or conjugate is still intact after a reaction or storage.

  • Reagents:

    • Azide-containing sample (e.g., your product from Protocol 1, Part A).

    • An alkyne-functionalized fluorophore (e.g., DBCO-Fluor 488).

    • PBS buffer, pH 7.4.

  • Procedure:

    • In a microcentrifuge tube, mix a small amount of your azide-containing sample with a 1.5-fold molar excess of the DBCO-fluorophore in PBS buffer.

    • Incubate the mixture in the dark at room temperature for 30-60 minutes.

    • Analyze the reaction mixture using LC-MS or fluorescent gel analysis.

  • Interpretation:

    • Successful Labeling: A new, fluorescently-labeled species with the expected mass increase indicates that the azide group was present and reactive.

    • No Labeling: If only the starting materials are observed, it suggests the azide group was compromised (e.g., reduced) in a prior step.

References

stability issues with hydrazone linkage and how to address them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydrazone linkages. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during your experiments.

Troubleshooting Guide: Hydrazone Linkage Instability

Hydrazone linkages are valued for their pH-sensitive nature, which is crucial for targeted drug delivery. However, premature cleavage or unexpected stability can compromise experimental outcomes. This guide will help you diagnose and resolve common stability issues.

Common Problems, Potential Causes, and Solutions
Problem Potential Cause Recommended Solution
Premature drug release in neutral pH (e.g., during storage or in plasma) The hydrazone linkage is too labile under physiological conditions. This is common for hydrazones derived from aliphatic aldehydes and alkylhydrazines.[1]1. Modify the carbonyl component: Use an aromatic aldehyde instead of an aliphatic one to increase stability through resonance.[1][2] 2. Modify the hydrazine component: Synthesize an acylhydrazone or a semicarbazone, which are more resistant to hydrolysis at neutral pH.[3] 3. Introduce steric hindrance: Add bulky groups near the hydrazone bond to sterically shield it from hydrolysis. 4. Consider alternative linkers: For very high stability requirements, oximes are significantly more stable than hydrazones under acidic conditions.[3]
Incomplete or slow drug release in acidic environments (e.g., endosomes/lysosomes) The hydrazone linkage is too stable and not cleaving efficiently at the target pH. Aromatic hydrazones can sometimes be overly stable.[1][4]1. Modify the electronic properties: Introduce electron-donating groups on the carbonyl component to facilitate protonation and subsequent hydrolysis.[1] 2. Switch to a more labile hydrazone: If using a highly stable aromatic hydrazone, consider one derived from an aliphatic aldehyde, which is more susceptible to acid-catalyzed hydrolysis.[1][4]
Inconsistent results in plasma stability assays Degradation is occurring, but not necessarily through simple hydrolysis. Plasma proteins and other low molecular weight components can be involved in hydrazone cleavage.[5][6][7]1. Perform control experiments: Test stability in phosphate-buffered saline (PBS) to distinguish between simple hydrolysis and plasma-mediated degradation.[5][6][7] 2. Characterize degradation products: Use LC-MS to identify the products of cleavage in plasma to understand the degradation pathway.[5][6] 3. Evaluate different plasma sources: Stability can vary between species (e.g., human, mouse, rat).[5]
Difficulty in synthesizing a stable hydrazone The reaction conditions may not be optimal, or the chosen hydrazine/carbonyl precursors may be inherently unstable.1. Optimize reaction conditions: Ensure the use of an anhydrous solvent and consider adding a catalytic amount of acid (e.g., acetic acid) to drive the reaction to completion.[3] 2. Purify the product: Use recrystallization or column chromatography to isolate the pure hydrazone and remove any unreacted starting materials.[3] 3. Characterize the final product: Confirm the structure and purity using NMR, mass spectrometry, and IR spectroscopy.[3]

Quantitative Data Summary

The stability of a hydrazone bond is highly dependent on its chemical structure and the pH of the environment. The following table summarizes the hydrolytic stability of various isostructural hydrazones, providing their half-lives (t½) at different pD values (the equivalent of pH in deuterium oxide, D₂O).

Table 1: Hydrolytic Stability of Various Hydrazones
Hydrazine Derivative Structure of Hydrazone Half-life (t½) at pD 5.0 (hours) Half-life (t½) at pD 6.0 (hours) Half-life (t½) at pD 7.0 (hours)
Alkylhydrazone (Methylhydrazine)(CH₃)₃C-CH=N-NHCH₃0.0360.363.6
Alkylhydrazone (Dimethylhydrazine)(CH₃)₃C-CH=N-N(CH₃)₂0.0360.363.6
Acylhydrazone (Acetylhydrazide)(CH₃)₃C-CH=N-NHC(O)CH₃0.0360.363.6
Semicarbazone (Semicarbazide)(CH₃)₃C-CH=N-NHC(O)NH₂0.0900.909.0
Trialkylhydrazonium (Trimethylhydrazinium iodide)(CH₃)₃C-CH=N-N⁺(CH₃)₃> 10,080> 10,0801,440
Oxime (Hydroxylamine)(CH₃)₃C-CH=N-OH10.81081,080

Data adapted from Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.[3]

Key Observations from the Data:

  • Alkylhydrazones are the least stable, with very short half-lives even at near-neutral pD.[3]

  • Acylhydrazones and Semicarbazones show increased stability compared to simple alkylhydrazones at pD 7.0. Acylhydrazones are notably more resistant to hydrolysis at neutral pH but become more labile at lower pH, a desirable feature for drug delivery linkers.

  • The Trialkylhydrazonium ion is exceptionally stable across the tested pD range.[3]

  • Oximes are significantly more stable than hydrazones under acidic conditions, with hydrolysis rate constants nearly 1000-fold lower than for simple hydrazones.[3]

Experimental Protocols

Protocol 1: General Synthesis of Hydrazones

This protocol describes a general method for synthesizing hydrazones from a hydrazine and a carbonyl compound.[3]

Materials:

  • Hydrazine derivative (e.g., phenylhydrazine, acetylhydrazide)

  • Aldehyde or ketone

  • Anhydrous solvent (e.g., ethanol, methanol, or tetrahydrofuran)

  • Acid catalyst (e.g., acetic acid, optional)

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

  • Dissolve the aldehyde or ketone (1 equivalent) in the anhydrous solvent in a round-bottom flask.

  • Add the hydrazine derivative (1 to 1.2 equivalents) to the solution.

  • If the reaction is slow, add a catalytic amount of acetic acid.

  • Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • If necessary, purify the resulting hydrazone by recrystallization or column chromatography.

  • Characterize the purified hydrazone using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy.[3]

Protocol 2: Assessment of Hydrolytic Stability by ¹H NMR Spectroscopy

This method allows for the measurement of the kinetics of hydrazone hydrolysis.[3]

Materials:

  • Purified hydrazone

  • Deuterated buffers (e.g., phosphate buffer in D₂O) at various pD values (e.g., 5.0, 6.0, 7.0)

  • Deuterated formaldehyde (D₂CO) or another suitable trapping agent

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of the hydrazone in a suitable deuterated solvent.

  • Prepare deuterated buffers at the desired pD values.

  • In an NMR tube, combine the deuterated buffer, the hydrazone stock solution, and a 10-fold molar excess of the trapping agent (e.g., D₂CO).

  • Immediately acquire a ¹H NMR spectrum (t=0) and continue to acquire spectra at regular time intervals.

  • Monitor the reaction by integrating the signal of the aldehydic proton of the released carbonyl compound and the corresponding signal of the hydrazone.

  • Calculate the first-order rate constant (k) for hydrolysis from the disappearance of the hydrazone signal and the appearance of the aldehyde signal over time.

  • The half-life (t½) is calculated using the equation: t½ = ln(2)/k.[3]

Protocol 3: In Vitro Plasma Stability Assay by HPLC

This assay assesses the stability of a hydrazone-linked conjugate in a physiological environment.[2]

Materials:

  • Purified hydrazone-drug conjugate

  • Plasma from a relevant species (e.g., human, mouse, rat), stored frozen

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., cold acetonitrile with an internal standard)

  • Centrifuge

  • HPLC system with a suitable detector (e.g., UV or MS)

Procedure:

  • Preparation: Thaw frozen plasma at 37°C and centrifuge to remove any precipitates. Prepare a concentrated stock solution of the test conjugate in a suitable solvent (e.g., DMSO).

  • Incubation: Pre-warm the plasma to 37°C. Add the test conjugate from the stock solution to the plasma to achieve the desired final concentration (typically 1-10 µM). The final concentration of the organic solvent should be low (e.g., <1%) to avoid protein precipitation. Incubate the mixture at 37°C with gentle shaking.

  • Time-Point Sampling: At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma-conjugate mixture.

  • Sample Quenching and Processing: Immediately add the plasma aliquot to a tube containing the cold quenching solution. This stops degradation and precipitates plasma proteins. Vortex the mixture and centrifuge at high speed.

  • Analysis: Collect the supernatant, which contains the intact conjugate and any released drug. Analyze the supernatant by LC-MS or HPLC-UV. The analytical method should be validated to separate and quantify the intact conjugate and the released drug.

  • Data Analysis: Plot the percentage of the remaining intact conjugate against time to determine the half-life (t½) of the conjugate in plasma.[2]

Visualizations

Hydrazone_Hydrolysis Hydrazone Hydrazone (R-CH=N-NH-R') ProtonatedHydrazone Protonated Hydrazone (R-CH=N+H-NH-R') Hydrazone->ProtonatedHydrazone + H⁺ (Acid Catalysis) ProtonatedHydrazone->Hydrazone - H⁺ Carbinolamine Carbinolamine Intermediate ProtonatedHydrazone->Carbinolamine + H₂O (Nucleophilic Attack) Carbinolamine->ProtonatedHydrazone - H₂O Products Aldehyde/Ketone + Hydrazine Carbinolamine->Products C-N Bond Cleavage Products->Carbinolamine Condensation H_plus H+ H2O H₂O

Caption: Mechanism of acid-catalyzed hydrazone hydrolysis.

Troubleshooting_Workflow Start Start: Hydrazone Stability Issue Problem_ID Identify the Problem: Premature Release or Excessive Stability? Start->Problem_ID Premature Premature Release Problem_ID->Premature Premature Release Stable Excessive Stability Problem_ID->Stable Excessive Stability Modify_Carbonyl Use Aromatic Carbonyl or add Steric Hindrance Premature->Modify_Carbonyl Modify_Hydrazine Use Acylhydrazine or Semicarbazide Premature->Modify_Hydrazine Modify_Electronic Introduce Electron-Donating Groups on Carbonyl Stable->Modify_Electronic Use_Labile Switch to Aliphatic Carbonyl Stable->Use_Labile Re_evaluate Re-evaluate Stability Modify_Carbonyl->Re_evaluate Modify_Hydrazine->Re_evaluate Modify_Electronic->Re_evaluate Use_Labile->Re_evaluate

References

Technical Support Center: Purification of N3-PEG3-Propanehydrazide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of N3-PEG3-Propanehydrazide conjugates. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker containing an azide (N3) group and a hydrazide group, separated by a three-unit polyethylene glycol (PEG) chain.[1][2] The azide group is used in "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), for conjugation to molecules containing an alkyne group.[1][2] The hydrazide group can react with carbonyl groups (aldehydes or ketones) to form a stable hydrazone bond.[1] This dual functionality allows for the precise, stepwise construction of complex bioconjugates, including antibody-drug conjugates (ADCs).[1] The PEG linker enhances solubility and provides a flexible spacer to minimize steric hindrance between the conjugated molecules.[1]

Q2: What are the main challenges when purifying this compound conjugates?

The primary challenges in purifying these conjugates arise from the properties of the PEG linker and the reactivity of the functional groups. Common issues include:

  • High Polarity: The PEG chain imparts high polarity, which can cause issues like streaking in normal-phase chromatography.[3]

  • Lack of a Strong UV Chromophore: The basic PEG structure does not have a strong UV absorbance, making detection with standard HPLC-UV methods challenging.[3] Alternative detectors like evaporative light scattering detectors (ELSD), charged aerosol detectors (CAD), or mass spectrometry (MS) may be necessary.[3][4]

  • Product Heterogeneity: The reaction mixture can contain the desired conjugate, unreacted starting materials, and potential side products.

  • Functional Group Reactivity and Stability: The azide group can be sensitive to acidic conditions and certain reducing agents, while the hydrazone bond can have variable stability depending on the pH.[3] Organic azides can also be sensitive to heat and shock.[5][6]

Q3: Which chromatographic techniques are most suitable for purifying this compound conjugates?

Several chromatographic techniques can be employed, and the choice depends on the properties of the conjugate (e.g., size, charge) and the impurities to be removed. The most common methods are:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Widely used for its high resolving power, separating molecules based on hydrophobicity.[4][][8]

  • Size Exclusion Chromatography (SEC): Effective for separating molecules based on their hydrodynamic radius, making it ideal for removing small unreacted linkers or reagents from larger conjugates.[][9][10]

  • Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge.[][10][11] This can be useful if the conjugation process alters the overall charge of the molecule.

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on hydrophobicity under less denaturing conditions than RP-HPLC.[]

Troubleshooting Guides

Problem 1: Low yield of the purified conjugate.
Potential Cause Recommended Solution
Product is lost during purification. RP-HPLC: The product may be irreversibly adsorbed to the column, or the elution conditions may not be optimal. Try a different stationary phase (e.g., C8 instead of C18) or adjust the mobile phase modifier (e.g., use ammonium acetate instead of TFA if the conjugate is acid-sensitive).[3] General: Ensure all collection tubes and vials are compatible with the solvents used and do not adsorb the product.
The conjugate is unstable under the purification conditions. The azide group can be unstable in acidic conditions.[3] If using RP-HPLC with TFA, consider switching to a neutral pH modifier like ammonium acetate.[3] Perform purification steps at a lower temperature (e.g., 4°C) to minimize degradation.[12]
Incomplete reaction. Monitor the reaction progress using a suitable analytical technique (e.g., LC-MS or TLC) to ensure it has gone to completion before initiating purification.
Problem 2: Presence of unreacted starting materials in the final product.
Potential Cause Recommended Solution
Inefficient separation. SEC: If separating a large conjugate from a small unreacted linker, ensure the column has the appropriate pore size for the desired separation range. A longer column or a slower flow rate can also improve resolution.[12] RP-HPLC: Optimize the gradient to achieve better separation between the product and the starting materials. A shallower gradient can often improve resolution.
Reaction was not quenched before purification. Before purification, quench the reaction to consume any unreacted functional groups. For example, if the hydrazide was reacting with an aldehyde, a small molecule with a primary amine can be added to react with the excess aldehyde.
Problem 3: The purified conjugate appears aggregated.
Potential Cause Recommended Solution
Harsh purification conditions. High pressure during SEC can sometimes induce aggregation.[12] Try reducing the flow rate.[12] For RP-HPLC, the use of organic solvents can sometimes cause proteins or peptides to precipitate. Adjusting the mobile phase composition or temperature may help.
Inherent instability of the conjugate. The conjugation may have altered the stability of the molecule. Screen different buffer conditions (pH, ionic strength) to find the optimal conditions for the conjugate's stability.[12] Perform all purification steps at a low temperature (e.g., 4°C).[12]
Sample is too concentrated. Dilute the sample before injection onto the chromatography column.[13]

Experimental Protocols

Protocol 1: Purification of a Peptide-N3-PEG3-Propanehydrazide Conjugate using RP-HPLC

This protocol assumes the conjugate has a sufficient chromophore for UV detection. If not, an alternative detector like ELSD or MS would be needed.

  • System Preparation:

    • Equilibrate the RP-HPLC system with the initial mobile phase conditions. A C18 column is a common starting point.[3]

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 10 mM Ammonium Acetate.[3]

    • Mobile Phase B: Acetonitrile with 0.1% TFA or 10 mM Ammonium Acetate.[3]

    • Note: Use ammonium acetate if your conjugate is sensitive to acid.[3]

  • Sample Preparation:

    • After the conjugation reaction, quench if necessary.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulates.[12]

  • Method Development (Analytical Scale):

    • Inject a small amount of the sample onto an analytical RP-HPLC column.

    • Run a gradient to separate the conjugate from impurities. A typical starting gradient could be 5-95% Mobile Phase B over 30 minutes.[3]

    • Monitor the elution profile with a UV detector (or ELSD/MS).

  • Preparative Purification:

    • Scale up the optimized analytical method to a preparative column.

    • Inject the filtered sample onto the equilibrated preparative column.

    • Run the preparative gradient and collect fractions corresponding to the product peak.

  • Product Recovery:

    • Analyze the collected fractions for purity using analytical HPLC.

    • Pool the pure fractions.

    • If a volatile buffer like ammonium acetate or TFA was used, the solvent can be removed by lyophilization (freeze-drying).[3]

Protocol 2: Removal of Unreacted Linker using Size Exclusion Chromatography (SEC)

This protocol is ideal for purifying a large biomolecule (e.g., an antibody) conjugated with this compound from the small, unreacted linker.

  • System Preparation:

    • Equilibrate the SEC system and column with a suitable mobile phase buffer (e.g., Phosphate Buffered Saline, pH 7.4) until a stable baseline is achieved.[12] This usually requires flushing with at least two column volumes of buffer.[12]

  • Sample Preparation:

    • Filter the quenched reaction mixture through a 0.22 µm syringe filter.[12]

  • Sample Injection:

    • Inject the filtered sample onto the equilibrated SEC column. The injection volume should ideally be less than 2-5% of the total column volume to ensure good resolution.[12]

  • Elution and Fraction Collection:

    • Elute the sample with the mobile phase buffer at a constant, appropriate flow rate. A slower flow rate often leads to better resolution.[12]

    • Collect fractions and monitor the elution profile using a UV detector at 280 nm for proteins.

  • Analysis and Pooling:

    • Analyze the collected fractions to identify those containing the purified conjugate, free from the unreacted linker.

    • Pool the pure fractions for downstream applications.

Visualizations

Purification_Workflow cluster_prep Sample Preparation cluster_purification Purification Strategy cluster_analysis Analysis & Recovery Reaction Crude Reaction Mixture Quench Quench Reaction Reaction->Quench Filter Filter Sample (0.22 µm) Quench->Filter ChooseMethod Choose Purification Method Filter->ChooseMethod SEC Size Exclusion Chromatography (SEC) ChooseMethod->SEC  Size Difference RPHPLC Reverse-Phase HPLC (RP-HPLC) ChooseMethod->RPHPLC Hydrophobicity Difference   IEX Ion-Exchange Chromatography (IEX) ChooseMethod->IEX Charge Difference Collect Collect Fractions SEC->Collect RPHPLC->Collect IEX->Collect Analyze Analyze Purity (e.g., Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Recover Solvent Removal (e.g., Lyophilization) Pool->Recover PureProduct Purified Conjugate Recover->PureProduct Troubleshooting_Logic Start Purification Issue Identified IssueType What is the issue? Start->IssueType LowYield Low Yield IssueType->LowYield   Low Yield Impure Product is Impure IssueType->Impure Impurity Present    Aggregated Product is Aggregated IssueType->Aggregated   Aggregation Cause_LowYield Potential Causes: - Product Adsorption - Instability - Incomplete Reaction LowYield->Cause_LowYield Cause_Impure Potential Causes: - Inefficient Separation - No Quenching Step Impure->Cause_Impure Cause_Aggregated Potential Causes: - Harsh Conditions - Inherent Instability - High Concentration Aggregated->Cause_Aggregated Solution_LowYield Solutions: - Change column/mobile phase - Use milder conditions (pH, temp) - Optimize reaction time Cause_LowYield->Solution_LowYield Solution_Impure Solutions: - Optimize gradient/flow rate - Use longer/different column - Add quenching step Cause_Impure->Solution_Impure Solution_Aggregated Solutions: - Reduce flow rate/pressure - Screen stabilizing buffers - Dilute sample Cause_Aggregated->Solution_Aggregated

References

aniline as a catalyst to improve N3-PEG3-Propanehydrazide reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of aniline as a catalyst to improve the efficiency of hydrazone ligation reactions, such as the conjugation of a PEGylated hydrazide (e.g., a derivative of N3-PEG3-Propanehydrazide) to an aldehyde- or ketone-containing molecule.

Frequently Asked Questions (FAQs)

Q1: What is the role of aniline in hydrazone ligation reactions?

Aniline acts as a nucleophilic catalyst in hydrazone and oxime formation reactions.[1][2] The mechanism involves the rapid formation of a highly reactive protonated Schiff base intermediate between aniline and the carbonyl compound (aldehyde or ketone).[1] This intermediate is more susceptible to nucleophilic attack by the hydrazide than the original carbonyl group, thereby significantly accelerating the rate of hydrazone formation, especially at neutral or near-neutral pH.[3]

Q2: Why is the reaction named "this compound" in the topic?

The provided name "this compound" suggests a molecule containing both an azide (N3) and a propanehydrazide group on a PEG3 linker. In the context of aniline catalysis, the reactive moiety is the hydrazide group, which condenses with a carbonyl compound. The azide group is likely present for subsequent or alternative bioorthogonal conjugation, such as copper-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry).

Q3: What are the optimal pH conditions for aniline-catalyzed hydrazone ligation?

While uncatalyzed hydrazone formation is typically fastest at a pH of around 4.5, aniline is an effective catalyst at both mildly acidic and neutral pH (pH 5.0-7.4).[1][3][4] The addition of aniline can lead to significant rate enhancements at neutral pH, which is often crucial for biological applications involving sensitive biomolecules.[5][6]

Q4: What concentration of aniline is typically used?

Aniline concentrations in the range of 10-100 mM are commonly used to achieve significant rate enhancements.[1][7][8] The optimal concentration may vary depending on the specific reactants and desired reaction time. It's important to note that higher concentrations of aniline do not always lead to a linear increase in reaction rate and can sometimes complicate purification.

Q5: Are there alternatives to aniline as a catalyst?

Yes, several aniline derivatives and other aromatic amines have been developed as more efficient catalysts for hydrazone and oxime ligations. These include p-substituted anilines with electron-donating groups, anthranilic acid derivatives, and m-phenylenediamine (mPDA).[6][9][10] Some of these catalysts have been shown to provide even greater rate enhancements than aniline, particularly at neutral pH.[6][10]

Troubleshooting Guide

Problem 1: Low or no product yield.

Potential Cause Troubleshooting Steps
Suboptimal pH Ensure the reaction buffer is within the optimal pH range for aniline catalysis (typically pH 5.0-7.4). Verify the pH of your buffer before starting the reaction.
Incorrect Stoichiometry The molar ratio of the carbonyl compound to the hydrazide can impact the reaction efficiency. A 1:1 to 1:1.5 ratio is a good starting point. An excess of one reactant may be necessary for difficult conjugations.
Inactivated Aniline Catalyst Use freshly prepared aniline solutions. Aniline can degrade over time, especially when exposed to light and air.
Low Reactant Concentration If working with very dilute solutions of biomolecules, the reaction rate may be slow. Consider concentrating your reactants if possible, or increasing the reaction time.
Presence of Interfering Substances Buffers containing primary amines, such as Tris, can compete with the hydrazide for reaction with the carbonyl group. Use non-amine-containing buffers like PBS or acetate buffers.
Hydrolysis of the Hydrazone Product Hydrazone bonds can be susceptible to hydrolysis, particularly at low pH. During workup and purification, avoid prolonged exposure to strongly acidic conditions.

Problem 2: Formation of side products.

Potential Cause Troubleshooting Steps
Azine Formation This can occur if the initially formed hydrazone reacts with a second molecule of the aldehyde. To minimize this, try adding the aldehyde slowly to the reaction mixture containing the hydrazide and aniline. Using a slight excess of the hydrazide can also help.
Reaction with Aniline Although the Schiff base intermediate is transient, under certain conditions, side reactions with aniline can occur. Ensure that the hydrazide is present in a sufficient concentration to react with the intermediate.

Problem 3: Difficulty in purifying the final product.

Potential Cause Troubleshooting Steps
Removal of Excess Aniline Aniline can be challenging to remove completely. Purification methods such as dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC are effective for separating the conjugated product from the small molecule catalyst.
Product Instability on Silica Gel Hydrazones can sometimes degrade on silica gel during column chromatography. If using chromatography, consider treating the silica with a small amount of a non-nucleophilic base like triethylamine or using an alternative stationary phase like alumina.

Quantitative Data

Table 1: Effect of Aniline on Hydrazone Ligation Rate Constants.

ReactantspHAniline Conc. (mM)k1 (M⁻¹s⁻¹)Fold Rate EnhancementReference
6-hydrazinopyridyl-peptide + benzaldehyde4.503.0 ± 0.3-[8]
6-hydrazinopyridyl-peptide + benzaldehyde4.510190 ± 10~63[8]
6-hydrazinopyridyl-peptide + benzaldehyde4.51002000 ± 100~667[8]
AcGRGDSGG−hydrazide + glyoxylyl−LYRAG5.700.0031 ± 0.0001-[1]
AcGRGDSGG−hydrazide + glyoxylyl−LYRAG5.7100.21 ± 0.01~68[1]

Table 2: Comparison of Aniline with Other Catalysts for Hydrazone Formation.

Catalyst (1 mM)SubstrateRelative Reaction Yield (after 15 min)Reference
None4-nitrobenzaldehyde1.0[11]
Aniline4-nitrobenzaldehyde2.8[11]
2-Aminobenzenephosphonic acid4-nitrobenzaldehyde21.3[11]
5-Methoxyanthranilic acid4-nitrobenzaldehyde15.1[11]

Experimental Protocols

General Protocol for Aniline-Catalyzed Hydrazone Ligation of a PEGylated Hydrazide to an Aldehyde-Containing Protein:

  • Buffer Preparation: Prepare a suitable reaction buffer, such as 100 mM phosphate buffer or 100 mM acetate buffer, and adjust the pH to the desired value (e.g., 6.5). Degas the buffer to remove dissolved oxygen, which can be important for sensitive proteins.

  • Reactant Preparation:

    • Dissolve the aldehyde-containing protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of the this compound derivative in the same buffer.

    • Prepare a fresh stock solution of aniline (e.g., 1 M in DMSO or a compatible solvent).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the protein solution and the PEG-hydrazide solution to achieve the desired molar ratio (typically a 1.5 to 5-fold molar excess of the PEG-hydrazide).

    • Add the aniline stock solution to the reaction mixture to reach a final concentration of 10-100 mM.

    • Gently mix the components and incubate the reaction at room temperature or 37°C.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by a suitable analytical technique, such as SDS-PAGE (which will show a shift in the molecular weight of the protein upon conjugation), mass spectrometry, or HPLC.

  • Quenching and Purification:

    • Once the reaction has reached the desired level of completion, the excess PEG-hydrazide and aniline can be removed.

    • For protein conjugates, size-exclusion chromatography (e.g., a desalting column) is a common and effective method for purification. Dialysis or tangential flow filtration can also be used for larger volumes.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_buffer Prepare Reaction Buffer (e.g., PBS, pH 6.5) prep_protein Prepare Aldehyde-Protein Solution prep_buffer->prep_protein prep_peg Prepare PEG-Hydrazide Solution prep_buffer->prep_peg mix Combine Reactants & Aniline prep_protein->mix prep_peg->mix prep_aniline Prepare Aniline Stock Solution prep_aniline->mix incubate Incubate (RT or 37°C) mix->incubate monitor Monitor Reaction (SDS-PAGE, MS) incubate->monitor purify Purify Conjugate (SEC, Dialysis) monitor->purify end End purify->end start Start start->prep_buffer

Caption: Experimental workflow for aniline-catalyzed hydrazone ligation.

Troubleshooting_Guide start Low or No Product Yield check_ph Is pH optimal (5.0-7.4)? start->check_ph check_reagents Are reagents fresh & stoichiometry correct? check_ph->check_reagents Yes adjust_ph Adjust buffer pH. check_ph->adjust_ph No check_buffer Does buffer contain primary amines (e.g., Tris)? check_reagents->check_buffer Yes remake_reagents Use fresh aniline. Optimize molar ratios. check_reagents->remake_reagents No check_purification Is product stable during purification? check_buffer->check_purification No change_buffer Use non-amine buffer (e.g., PBS, Acetate). check_buffer->change_buffer Yes modify_purification Avoid low pH. Consider alternative chromatography. check_purification->modify_purification No success Yield Improved check_purification->success Yes adjust_ph->success remake_reagents->success change_buffer->success modify_purification->success

Caption: Troubleshooting decision tree for low yield in hydrazone ligation.

References

Technical Support Center: Synthesis of Heterobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of heterobifunctional PEG linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of heterobifunctional PEG linkers, offering potential causes and solutions in a straightforward question-and-answer format.

Issue 1: Low or No Yield of the Desired Product

Q: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low yields in heterobifunctional PEG linker synthesis can stem from several factors, from the quality of starting materials to reaction conditions and purification methods. A systematic evaluation of each step is crucial for troubleshooting.

Potential Causes and Solutions:

  • Poor Quality of Starting Materials:

    • Solution: Always verify the purity and identity of your starting materials, including the PEG precursor and the functional group reagents (e.g., NHS, maleimide, DBCO), using techniques like NMR or mass spectrometry. Ensure that the linkers have not degraded during storage.

  • Inefficient Activation/Coupling:

    • Solution: The choice of coupling reagents is critical. For instance, in NHS ester formation, using fresh, high-quality coupling agents like EDC or DCC is important. The molar ratio of the PEG linker to the activating agent and the subsequent coupling partner should be optimized. A 10- to 50-fold molar excess of the crosslinker over the amine-containing protein is a general guideline to achieve sufficient activation.[1] For difficult couplings, consider alternative activating agents (see Table 1).

  • Hydrolysis of Activated Esters (e.g., NHS esters):

    • Solution: NHS esters are highly susceptible to hydrolysis, especially at higher pH.[2][3][4] Reactions should be performed at a slightly acidic to neutral pH (pH 6.0-7.5) to balance aminolysis and hydrolysis.[4] Prepare NHS ester solutions immediately before use and work in anhydrous solvents whenever possible.[5] The half-life of PEG-NHS is significantly affected by pH (see Table 2).

  • Instability of Functional Groups (e.g., Maleimide):

    • Solution: Maleimides can undergo hydrolysis at pH values above 7.5, losing their specificity for thiol groups.[1] They are also prone to retro-Michael reactions, leading to deconjugation.[6] For applications requiring long-term stability, consider more stable alternatives like mono-sulfone-PEGs.[6]

  • Suboptimal Reaction Conditions:

    • Solution: Temperature, reaction time, and solvent choice all play a crucial role. While some reactions proceed well at room temperature, others may benefit from cooling to minimize side reactions or heating to drive the reaction to completion. Optimization of these parameters for each specific synthesis is recommended. For example, in some cases, allowing the reaction to proceed overnight can improve yields.[1]

  • Purification Losses:

    • Solution: PEG linkers are notoriously difficult to purify by traditional silica gel chromatography due to their high polarity.[7] This can lead to significant product loss. Reverse-phase HPLC (RP-HPLC) is often a more suitable purification method for these polar molecules.[]

Issue 2: Presence of Multiple Impurities in the Final Product

Q: My final product shows multiple spots on TLC or several peaks in the HPLC chromatogram. What are the likely impurities and how can I minimize them?

A: The presence of impurities is a common challenge. Identifying the source of these impurities is the first step toward eliminating them.

Potential Impurities and Mitigation Strategies:

  • Unreacted Starting Materials:

    • Solution: Drive the reaction to completion by optimizing stoichiometry, reaction time, and temperature. Using a slight excess of one reagent can help consume the other completely.

  • Side-Products from Protecting Group Manipulation:

    • Solution: Ensure complete removal of protecting groups and the byproducts of the deprotection step. The choice of an orthogonal protecting group strategy is crucial to avoid unintended deprotection of other functional groups.[9]

  • Hydrolyzed Linker:

    • Solution: As mentioned previously, minimize exposure of sensitive functional groups like NHS esters to water and high pH to prevent hydrolysis.

  • PEG Dimerization or Polymerization:

    • Solution: This can occur if both ends of the PEG chain react. Using a monoprotected PEG as a starting material can prevent this.

  • Di-substituted Product in Mono-substitution Reactions:

    • Solution: Use a significant excess of the PEG reagent to favor mono-substitution. The resulting mixture of mono- and di-substituted products can then be separated by chromatography.

Issue 3: Difficulty in Purifying the PEG Linker

Q: I'm struggling to purify my heterobifunctional PEG linker. What are the best practices for purification?

A: The unique physicochemical properties of PEG linkers, particularly their high polarity and often oily nature, make purification challenging.

Purification Strategies:

  • Reverse-Phase HPLC (RP-HPLC): This is the most effective method for purifying polar PEG linkers.[] A C18 or C4 column with a water/acetonitrile or water/methanol gradient is commonly used.[10]

  • Size Exclusion Chromatography (SEC): SEC can be used to separate PEGylated products based on their size and to remove unreacted small molecules.

  • Precipitation/Crystallization: In some cases, the product can be precipitated from the reaction mixture by adding a non-solvent, such as diethyl ether or MTBE. Complexation with salts like MgCl2 has also been shown to facilitate the precipitation of oily PEGs.

  • Solid-Phase Extraction (SPE): SPE can be a useful technique for sample cleanup and enrichment before final purification by HPLC.

Issue 4: Characterization of the Final Product is Ambiguous

Q: I am having trouble confirming the structure and purity of my synthesized PEG linker. What are the recommended analytical techniques?

A: Thorough characterization is essential to ensure the quality of your heterobifunctional PEG linker. A combination of analytical techniques is often necessary for unambiguous structure elucidation and purity assessment.

Recommended Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is invaluable for confirming the presence of the PEG backbone and the terminal functional groups.[11][12][13][14] Integration of the characteristic peaks can be used to determine the degree of functionalization.

  • Mass Spectrometry (MS): MALDI-TOF or ESI-MS can be used to determine the molecular weight of the PEG linker and to confirm the successful conjugation of the functional groups.[15]

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC and SEC are used to assess the purity of the final product and to detect any unreacted starting materials or byproducts.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of specific functional groups through their characteristic vibrational frequencies.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis and handling of heterobifunctional PEG linkers.

Q1: What is an orthogonal protecting group strategy and why is it important in heterobifunctional PEG linker synthesis?

A1: An orthogonal protecting group strategy involves using multiple protecting groups in a single molecule that can be removed under different, non-interfering conditions.[9] This is crucial for the synthesis of heterobifunctional PEG linkers because it allows for the selective deprotection and modification of one end of the PEG chain without affecting the other. For example, an acid-labile group could be used on one terminus and a base-labile group on the other, enabling sequential functionalization.[16][17]

Q2: How should I store my heterobifunctional PEG linkers, especially those with sensitive functional groups like NHS esters and maleimides?

A2: Proper storage is critical to maintain the reactivity of your PEG linkers.

  • General Storage: Store all PEG derivatives under a dry, inert atmosphere (e.g., argon or nitrogen) at or below -20°C, protected from light.

  • NHS Esters: These are particularly moisture-sensitive.[1] It is essential to minimize their exposure to moisture. Before use, allow the container to warm to room temperature before opening to prevent condensation. After use, backfill the container with an inert gas before resealing and storing at -20°C.

  • Maleimides: While more stable than NHS esters, maleimides can still hydrolyze at higher pH. Store them under the general storage conditions mentioned above.

Q3: What is the optimal pH for reacting an NHS-ester-functionalized PEG with a primary amine?

A3: The optimal pH for this reaction is a compromise between the reactivity of the amine and the stability of the NHS ester. The reaction is typically carried out in a buffer at a pH between 7.2 and 8.5.[1][3] At lower pH, the amine is protonated and less nucleophilic, slowing down the reaction. At higher pH, the hydrolysis of the NHS ester becomes significantly faster, reducing the yield of the desired amide product (see Table 2).[2]

Q4: Can I use a buffer containing primary amines, like Tris, in my reaction with an NHS-ester-functionalized PEG?

A4: No, you should avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with your target molecule for reaction with the NHS ester, leading to a lower yield of your desired product and the formation of unwanted byproducts.[1] Use non-amine-containing buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer.[18]

Q5: How can I monitor the progress of my PEGylation reaction?

A5: The progress of the reaction can be monitored by several techniques:

  • Thin-Layer Chromatography (TLC): For smaller molecules, TLC can provide a quick and easy way to visualize the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method to monitor the reaction progress by measuring the peak areas of reactants and products over time.

  • Mass Spectrometry (MS): Taking aliquots of the reaction mixture at different time points and analyzing them by MS can confirm the formation of the desired product.

  • Spectrophotometry: For some reactions, the release of a byproduct can be monitored spectrophotometrically. For example, the release of NHS from an NHS ester reaction can be monitored by the increase in absorbance at 260 nm.[19]

Data Presentation

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentCommon AdditiveKey Features
EDC (Water-soluble)NHS or Sulfo-NHSConvenient for aqueous reactions.
DCCNHSHigh reactivity, but dicyclohexylurea byproduct can be difficult to remove.
HATUDIPEA or TEAHigh efficiency, low racemization, suitable for difficult couplings.
HBTUDIPEA or TEASimilar to HATU, widely used in peptide synthesis.

Table 2: pH-Dependent Hydrolysis of PEG-NHS Ester

pHHalf-life of PEG-NHSReaction Time to Steady StateReference
7.4> 120 minutes~ 2 hours[2]
9.0< 9 minutes~ 10 minutes[2]

Experimental Protocols

Protocol 1: General Procedure for EDC/NHS Coupling of a Carboxy-PEG Linker to a Primary Amine

This protocol describes the activation of a carboxylic acid-terminated PEG linker to an amine-reactive NHS ester, followed by conjugation to a primary amine-containing molecule.

Materials:

  • Carboxy-PEG linker

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide) or Sulfo-NHS

  • Anhydrous DMF or DMSO

  • Activation Buffer: 0.1 M MES, pH 5.5-6.0

  • Coupling Buffer: PBS, pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Desalting column or dialysis cassette

Procedure:

  • Reagent Preparation:

    • Dissolve the Carboxy-PEG linker in anhydrous DMF or DMSO to a stock concentration of 10-50 mM.

    • Dissolve NHS/Sulfo-NHS and EDC in anhydrous DMF or DMSO to a stock concentration of 100 mM. Prepare these solutions fresh.

    • Prepare the amine-containing molecule in the Coupling Buffer at a concentration of 1-10 mg/mL.

  • Activation of Carboxy-PEG Linker:

    • In a microcentrifuge tube, combine the Carboxy-PEG linker, NHS/Sulfo-NHS, and EDC in a 1:1.2:1.2 molar ratio.

    • Incubate the reaction mixture at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation to the Amine-Containing Molecule:

    • Add the activated PEG-NHS ester solution to the solution of the amine-containing molecule. A 10- to 20-fold molar excess of the activated linker is a common starting point, but this may need to be optimized.[20]

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[20]

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.[20]

  • Purification:

    • Remove the excess, unreacted PEG reagent and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

Protocol 2: Bioconjugation using an NHS-PEG-Maleimide Linker

This protocol outlines the two-step conjugation of an amine-containing molecule to a thiol-containing molecule using an NHS-PEG-Maleimide linker.

Materials:

  • Amine-containing molecule (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Thiol-containing molecule

  • NHS-PEG-Maleimide linker

  • Anhydrous DMSO

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Reaction of Amine-containing Molecule with NHS-PEG-Maleimide:

    • Prepare a stock solution of the NHS-PEG-Maleimide linker in anhydrous DMSO.

    • Add a 10- to 50-fold molar excess of the NHS-PEG-Maleimide linker to the solution of the amine-containing molecule.[1]

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.

    • Remove the excess, unreacted linker using a desalting column or dialysis.

  • Reaction of the Maleimide-functionalized Molecule with the Thiol-containing Molecule:

    • Immediately add the thiol-containing molecule to the purified maleimide-activated molecule.

    • Incubate the reaction at room temperature for 2 hours or at 4°C overnight.

    • The reaction pH should be maintained between 6.5 and 7.5 for the maleimide-thiol conjugation.[1]

  • Purification:

    • Purify the final conjugate using size-exclusion chromatography or another appropriate method to remove any unreacted molecules.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Functionalization of PEG Start_PEG Monoprotected PEG (e.g., MeO-PEG-OH) Activate_OH Activate Hydroxyl Group (e.g., Tosylation, Mesylation) Start_PEG->Activate_OH Introduce_Func1 Introduce First Functional Group (e.g., Azide, Alkyne) Activate_OH->Introduce_Func1 Deprotect Deprotect Other End Introduce_Func1->Deprotect Introduce_Func2 Introduce Second Functional Group (e.g., NHS ester, Maleimide) Deprotect->Introduce_Func2 Final_Linker Heterobifunctional PEG Linker Introduce_Func2->Final_Linker

Caption: General workflow for the synthesis of a heterobifunctional PEG linker.

Troubleshooting_Yield Low_Yield Low Reaction Yield Check_Purity Check Starting Material Purity? Low_Yield->Check_Purity Optimize_Coupling Optimize Coupling Reagents/Stoichiometry? Check_Purity->Optimize_Coupling Yes Purify_Materials Purify/Re-characterize Starting Materials Check_Purity->Purify_Materials No Control_pH Control pH to Minimize Hydrolysis? Optimize_Coupling->Control_pH Yes Screen_Reagents Screen Different Coupling Reagents Optimize_Coupling->Screen_Reagents No Check_Stability Functional Group Stable? Control_pH->Check_Stability Yes Adjust_pH Adjust Reaction pH (e.g., 6.0-7.5 for NHS) Control_pH->Adjust_pH No Optimize_Conditions Optimize Time/Temperature? Check_Stability->Optimize_Conditions Yes Use_Stable_Analog Use More Stable Functional Group Analog Check_Stability->Use_Stable_Analog No Improve_Purification Improve Purification Method? Optimize_Conditions->Improve_Purification Yes Run_Kinetics Run Time Course Experiment Optimize_Conditions->Run_Kinetics No Switch_Method Switch to RP-HPLC or SEC Improve_Purification->Switch_Method No

Caption: Troubleshooting decision tree for low reaction yield.

Caption: Reaction scheme for NHS ester aminolysis and competing hydrolysis.

References

how to monitor the progress of N3-PEG3-Propanehydrazide bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on monitoring the progress of N3-PEG3-Propanehydrazide bioconjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemistry of this compound bioconjugation?

A1: The bioconjugation reaction involves the formation of a hydrazone bond. The hydrazide group (-CONHNH₂) of this compound reacts with a carbonyl group (an aldehyde or ketone) on the target molecule.[1][2] This reaction is a nucleophilic addition-elimination process that forms a C=N-NH-C=O linkage.[1] The azide (N3) group on the other end of the PEG linker remains available for subsequent "click chemistry" reactions, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]

Q2: What are the optimal reaction conditions for hydrazone bond formation?

A2: Hydrazone formation is influenced by pH. The reaction is typically fastest at a slightly acidic pH of approximately 4.5.[3][4] However, the stability of the resulting hydrazone bond is greater at a neutral or physiological pH (around 7.4).[1] Therefore, the optimal pH for your experiment will depend on a balance between reaction rate and the stability of your biomolecules. The reaction can also be accelerated by using a nucleophilic catalyst like aniline.[4][5][6]

Q3: How stable is the hydrazone bond?

A3: The hydrazone bond is dynamic and its stability is pH-dependent. It is susceptible to hydrolysis under acidic conditions, a characteristic that can be exploited for controlled drug release.[1][2][3] Under neutral or physiological pH, the bond is more stable.[1] For applications requiring a more permanent linkage, oxime bonds, formed from the reaction of an aminooxy group with an aldehyde or ketone, are generally more stable than hydrazone bonds.[3]

Q4: What are the common methods to monitor the progress of the bioconjugation reaction?

A4: Several analytical techniques can be employed to monitor the reaction progress. These include chromatographic methods like High-Performance Liquid Chromatography (HPLC), spectroscopic techniques such as UV-Vis Spectroscopy and Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR).[5][7][8][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low conjugation efficiency Suboptimal pH.Optimize the reaction pH. While the reaction is often faster at a slightly acidic pH (around 4.5-5.5), ensure your biomolecule is stable at this pH. For some applications, performing the reaction at a neutral pH might be necessary, albeit with a longer reaction time.[3][4]
Inactive aldehyde/ketone on the target molecule.Verify the presence and reactivity of the carbonyl group on your target molecule using a colorimetric assay or by reacting it with a known small molecule hydrazide.
Degradation of the this compound reagent.The hydrazide group can be susceptible to oxidation.[10] Store the reagent under inert gas and protected from light. Use freshly prepared solutions for conjugation.
Precipitation of reactants or product Poor solubility of the conjugate.The PEG linker is designed to enhance solubility.[1] However, if your target molecule is highly hydrophobic, you may need to adjust the buffer composition, for example, by adding a small amount of a biocompatible organic co-solvent.
Inconsistent results between batches Variability in reagent quality.Use high-purity, well-characterized this compound and target molecules.
Inconsistent reaction conditions.Precisely control reaction parameters such as temperature, pH, and reagent concentrations.
Hydrolysis of the hydrazone bond during purification or storage Acidic buffer conditions.Purify and store the conjugate in buffers at neutral or slightly basic pH (7.0-8.0) to minimize hydrolysis.[1]

Experimental Protocols & Data Presentation

Monitoring by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique to monitor the reaction progress by separating the reactants from the product.

Methodology:

  • Column Selection: A reverse-phase C18 column is often suitable for analyzing small molecule conjugations. For protein conjugations, techniques like Hydrophobic Interaction Chromatography (HIC) or Size Exclusion Chromatography (SEC) are preferred.[11][12][13]

  • Mobile Phase: A gradient of water and acetonitrile with a modifier like trifluoroacetic acid (TFA) or formic acid is commonly used for reverse-phase HPLC. For HIC, a descending salt gradient is used.

  • Detection: UV detection at a wavelength where the target molecule or the conjugate has a strong absorbance.

  • Sample Preparation: At various time points, quench a small aliquot of the reaction mixture and inject it into the HPLC system.

  • Data Analysis: Quantify the peak areas of the starting material and the product to determine the percentage of conversion over time.

Expected Data Summary:

Time (hours)% Unconjugated Target Molecule% Conjugate
01000
17525
43070
81090
24<5>95
Monitoring by Mass Spectrometry (MS)

Mass spectrometry provides direct evidence of the conjugate formation by detecting its molecular weight.

Methodology:

  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) is well-suited for analyzing biomolecules.[9]

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid) for direct infusion or LC-MS analysis.

  • Data Analysis: Look for the appearance of a new peak corresponding to the expected molecular weight of the conjugate. The intensity of this peak relative to the starting material peak will indicate the reaction progress.

Expected Data Summary:

SpeciesExpected Mass (Da)Observed Mass (Da)
Target Molecule (with aldehyde)e.g., 5000.05000.2
This compound247.3247.1
Conjugatee.g., 5229.35229.5
Monitoring by ATR-FTIR

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy can be used to monitor the disappearance of the aldehyde C=O stretch and the appearance of the hydrazone C=N stretch.

Methodology:

  • Sample Preparation: A small amount of the reaction mixture is placed directly on the ATR crystal.

  • Data Acquisition: Spectra are collected at different time points.

  • Data Analysis: Monitor the disappearance of the aldehyde peak (around 1729 cm⁻¹) and the appearance of the C=N stretching of the hydrazone (around 1618 cm⁻¹).[5]

Visualizations

Bioconjugation_Workflow This compound Bioconjugation Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_monitoring Monitoring cluster_product Product Target_Molecule Target Molecule (with Aldehyde/Ketone) Reaction_Mixture Mix and Incubate (pH 4.5-7.4) Target_Molecule->Reaction_Mixture N3_PEG3_Propanehydrazide This compound N3_PEG3_Propanehydrazide->Reaction_Mixture HPLC HPLC Analysis Reaction_Mixture->HPLC MS Mass Spectrometry Reaction_Mixture->MS FTIR FTIR Analysis Reaction_Mixture->FTIR Conjugate N3-PEG3-Conjugate HPLC->Conjugate MS->Conjugate FTIR->Conjugate

Caption: Workflow for this compound bioconjugation and monitoring.

Troubleshooting_Logic Troubleshooting Logic for Low Conjugation Yield Start Low Conjugation Yield Observed Check_pH Is reaction pH optimal (4.5-7.4)? Start->Check_pH Adjust_pH Adjust pH and re-run reaction Check_pH->Adjust_pH No Check_Carbonyl Is carbonyl group on target molecule active? Check_pH->Check_Carbonyl Yes Success Improved Yield Adjust_pH->Success Verify_Carbonyl Verify carbonyl activity with a control reaction Check_Carbonyl->Verify_Carbonyl No Check_Reagent Is this compound reagent fresh and pure? Check_Carbonyl->Check_Reagent Yes Verify_Carbonyl->Success Use_New_Reagent Use fresh, high-purity reagent Check_Reagent->Use_New_Reagent No Check_Reagent->Success Yes Use_New_Reagent->Success

References

Technical Support Center: Strategies to Control the Drug-to-Antibody Ratio (DAR) with N3-PEG3-Propanehydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the drug-to-antibody ratio (DAR) when using N3-PEG3-Propanehydrazide in the development of antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key features?

This compound is a heterobifunctional linker used in bioconjugation. Its key features include:

  • An azide (N3) group that allows for attachment to molecules containing alkyne groups via copper-catalyzed or strain-promoted "click chemistry".[1][2]

  • A propanehydrazide group which reacts with carbonyl groups (aldehydes or ketones) to form a pH-sensitive hydrazone bond. This bond is stable at physiological pH but is cleaved under the acidic conditions found in endosomes and lysosomes, enabling controlled drug release.[3]

  • A hydrophilic polyethylene glycol (PEG3) spacer that enhances the solubility and stability of the resulting conjugate, provides a defined distance between the conjugated molecules, and can help overcome steric hindrance.[3][4]

Q2: How is the drug-to-antibody ratio (DAR) controlled when using this compound?

The DAR is a critical quality attribute of an ADC, influencing both its efficacy and safety.[5][6] Controlling the DAR when using a hydrazide linker involves several factors:

  • Molar ratio of linker-drug to antibody: Increasing the molar excess of the linker-drug conjugate during the conjugation reaction can lead to a higher DAR. This is a primary control parameter.

  • Reaction conditions:

    • pH: Hydrazone formation is often acid-catalyzed, with an optimal pH typically between 4.5 and 5.5.[7][8] A pH that is too low can protonate the hydrazide, reducing its nucleophilicity.[8]

    • Temperature and time: Increasing the reaction temperature or time can lead to a higher degree of conjugation, but may also risk protein denaturation or aggregation.[9]

  • Number of available conjugation sites: The number of aldehydes or ketones introduced onto the antibody will dictate the maximum possible DAR.

Q3: What are the common methods for determining the DAR of an ADC created with a hydrazone linker?

Several analytical techniques are used to determine the average DAR and the distribution of drug-loaded species:

  • UV/Vis Spectroscopy: This is a simple method that relies on the different maximum absorbance wavelengths of the antibody and the drug. By measuring the absorbance of the ADC at two wavelengths, the concentrations of the antibody and the drug can be determined, and the DAR calculated.[10][][12]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since each conjugated drug molecule increases the hydrophobicity of the antibody, HIC can resolve species with different numbers of drugs, allowing for the calculation of the average DAR from the peak areas.[10][12][13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a precise measurement of the molecular weights of the different ADC species, allowing for the unambiguous determination of the number of conjugated drugs and the calculation of the average DAR.[10][]

  • Reversed-Phase Liquid Chromatography (RPLC): RPLC is another chromatographic method that can be used to determine the DAR, often by analyzing the light and heavy chains of the antibody separately under denaturing conditions.[12]

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conjugation (Low DAR) 1. Suboptimal pH of reaction buffer: The pH for hydrazone formation is critical. If the pH is too high or too low, the reaction efficiency will decrease.[8] 2. Steric hindrance: The bulky nature of the antibody or the drug payload may impede the reaction.[8][9] 3. Insufficient molar excess of linker-drug: A low ratio of linker-drug to antibody will result in a lower DAR. 4. Inactive reagents: The hydrazide or the carbonyl on the antibody may have degraded.1. Optimize reaction pH: Screen a range of pH values from 4.5 to 6.0 to find the optimal condition for your specific antibody and drug.[7] 2. Increase reaction time and/or temperature: Incubate the reaction for a longer duration (e.g., 16-24 hours) or at a slightly elevated temperature (e.g., 37°C), while monitoring for antibody aggregation.[7][9] 3. Increase molar excess of linker-drug: Titrate the molar ratio of the linker-drug conjugate to the antibody (e.g., 5-fold, 10-fold, 20-fold excess). 4. Use fresh reagents: Prepare fresh solutions of the linker-drug and ensure the carbonyl-modified antibody has been recently prepared and stored correctly.
Antibody Aggregation or Precipitation during Conjugation 1. High DAR: A high number of conjugated hydrophobic drugs can lead to aggregation.[10] 2. Use of organic co-solvents: High concentrations of organic solvents (like DMSO) used to dissolve the linker-drug can denature the antibody.[14] 3. Inappropriate buffer conditions: The buffer composition, ionic strength, or pH may not be optimal for antibody stability.1. Optimize the molar excess of linker-drug: Aim for a lower, more controlled DAR by reducing the molar excess of the linker-drug. 2. Minimize organic solvent concentration: Keep the final concentration of the organic co-solvent in the reaction mixture as low as possible, ideally below 10% (v/v).[7] 3. Screen different buffers: Test various buffer systems to find one that maintains the stability of your specific antibody during the conjugation reaction. The inclusion of excipients like polysorbate may help.
Inconsistent DAR between Batches 1. Variability in the number of carbonyls on the antibody: The initial antibody modification step to introduce aldehydes or ketones is not precisely controlled. 2. Inconsistent reaction parameters: Minor variations in pH, temperature, or reaction time can lead to different DAR values. 3. Inaccurate concentration measurements: Errors in determining the concentrations of the antibody and linker-drug will affect the molar ratios.1. Characterize the modified antibody: Before conjugation, quantify the number of carbonyl groups per antibody to ensure consistency. 2. Strictly control reaction conditions: Maintain tight control over all reaction parameters (pH, temperature, time, mixing) for each batch. 3. Use accurate concentration determination methods: Calibrate instruments and use reliable methods to measure the concentrations of all reactants.
Cleavage of Hydrazone Linker during Purification or Storage 1. Low pH of purification or storage buffer: The hydrazone bond is acid-labile.[3]1. Maintain neutral pH: Ensure that all buffers used for purification (e.g., SEC) and final storage are at a neutral or slightly basic pH (e.g., pH 7.0-8.0).

Experimental Protocols

Protocol 1: Generation of Aldehyde Groups on an Antibody

This protocol describes a common method for introducing aldehyde groups onto an antibody via periodate oxidation of the carbohydrate moieties in the Fc region.

Materials:

  • Antibody in a suitable buffer (e.g., PBS)

  • Sodium periodate (NaIO4) solution

  • Glycerol

  • Desalting column

Procedure:

  • Prepare a fresh solution of sodium periodate in a suitable buffer.

  • Add the sodium periodate solution to the antibody solution to a final concentration of 1-2 mM.

  • Incubate the reaction in the dark for 30 minutes at room temperature.

  • Quench the reaction by adding glycerol to a final concentration of 10-20 mM and incubate for 15 minutes.

  • Remove excess periodate and glycerol by passing the antibody solution through a desalting column equilibrated with a conjugation buffer (e.g., 0.1 M sodium acetate, pH 5.5).

  • Determine the concentration of the aldehyde-modified antibody.

Protocol 2: Conjugation of this compound-Drug to an Aldehyde-Modified Antibody

This protocol outlines the conjugation of a drug, previously functionalized with this compound, to an aldehyde-modified antibody.

Materials:

  • Aldehyde-modified antibody

  • This compound-drug conjugate in a suitable solvent (e.g., DMSO)

  • Conjugation buffer (e.g., 0.1 M sodium acetate, pH 5.5)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Dissolve the this compound-drug conjugate in a minimal amount of DMSO.

  • Add the desired molar excess (e.g., 10-fold) of the linker-drug solution to the aldehyde-modified antibody solution. Ensure the final DMSO concentration is below 10%.

  • Incubate the reaction at room temperature for 4-16 hours with gentle mixing.[7]

  • Purify the resulting ADC using SEC to remove unreacted linker-drug and other impurities.[7]

  • Characterize the purified ADC to determine the DAR, purity, and aggregation levels.[7]

Visualizations

experimental_workflow cluster_antibody_prep Antibody Preparation cluster_linker_prep Linker-Drug Preparation cluster_conjugation Conjugation & Purification mAb Monoclonal Antibody oxidation Periodate Oxidation mAb->oxidation NaIO4 aldehyde_mAb Aldehyde-Modified Antibody oxidation->aldehyde_mAb conjugation Hydrazone Formation (pH 4.5-5.5) aldehyde_mAb->conjugation linker This compound linker_drug Linker-Drug Conjugate linker->linker_drug drug Drug Payload drug->linker_drug linker_drug->conjugation purification Purification (SEC/HIC) conjugation->purification ADC Final ADC purification->ADC

Caption: Workflow for ADC synthesis using this compound.

troubleshooting_logic start Low DAR Observed check_pH Is pH optimal (4.5-5.5)? start->check_pH check_ratio Is molar ratio of linker-drug sufficient? check_pH->check_ratio Yes adjust_pH Adjust pH check_pH->adjust_pH No check_time_temp Are reaction time/temp sufficient? check_ratio->check_time_temp Yes increase_ratio Increase molar ratio check_ratio->increase_ratio No check_reagents Are reagents fresh and active? check_time_temp->check_reagents Yes increase_time_temp Increase time/temperature check_time_temp->increase_time_temp No use_fresh_reagents Use fresh reagents check_reagents->use_fresh_reagents No success DAR Improved check_reagents->success Yes adjust_pH->success increase_ratio->success increase_time_temp->success use_fresh_reagents->success

Caption: Troubleshooting logic for addressing low DAR.

References

Validation & Comparative

N3-PEG3-Propanehydrazide vs. NHS Ester-PEG Linkers: A Comparative Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of bioconjugates, influencing the stability, specificity, and efficacy of the final product. This guide provides an objective comparison of N3-PEG3-Propanehydrazide and the widely used NHS ester-PEG linkers, supported by experimental data and detailed protocols to inform your selection process.

The strategic attachment of polyethylene glycol (PEG) chains to biomolecules, a process known as PEGylation, is a cornerstone of modern drug development and research. It enhances solubility, prolongs circulation half-life, and reduces the immunogenicity of therapeutic proteins and peptides.[1] The choice of the reactive group on the PEG linker dictates the conjugation strategy and ultimately impacts the performance of the bioconjugate. While N-hydroxysuccinimide (NHS) ester-PEG linkers have been the traditional workhorse for targeting primary amines, novel heterobifunctional linkers like this compound offer distinct advantages in terms of specificity and controlled release.

Key Performance Characteristics: A Head-to-Head Comparison

The primary advantages of this compound stem from its dual-functional nature, possessing both an azide and a hydrazide group. This allows for orthogonal conjugation strategies.[2] The hydrazide group reacts specifically with carbonyls (aldehydes and ketones) to form a hydrazone bond, while the azide group is available for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[2][3] This contrasts with NHS ester-PEG linkers, which primarily target the abundant primary amines found on lysine residues and the N-terminus of proteins.[4][5]

FeatureThis compoundNHS Ester-PEG Linkers
Target Residue Aldehydes or ketones (carbonyls)Primary amines (Lysine, N-terminus)[1]
Reaction Type Nucleophilic addition-eliminationNucleophilic acyl substitution[1]
Covalent Bond Formed HydrazoneAmide[1]
Specificity High (Carbonyl groups are less common on native proteins and can be specifically introduced)[6]Lower (Lysine residues are often abundant and widely distributed)[1]
Bond Stability Tunable stability; sensitive to acidic pH, allowing for controlled release[7][8]Highly stable amide bond under physiological conditions[1][6]
Optimal Reaction pH 4.5 - 5.5 for hydrazone formation[9]7.2 - 9.0[4][10]
Key Side Reactions Generally clean reaction with water as the main byproduct[6]Hydrolysis of the NHS ester in aqueous solution, competing with the amine reaction[11][]
Control over Stoichiometry Easier to control due to fewer and more specific reactive sitesMore challenging, can lead to heterogeneous products with varying degrees of PEGylation

The Decisive Advantage: Specificity and Tunable Stability

The specificity of the conjugation chemistry is paramount for preserving the biological activity of proteins. The random modification of lysine residues by NHS esters can occur in or near active sites or receptor-binding domains, potentially leading to a significant loss of function.[1] In contrast, the hydrazide chemistry of this compound targets carbonyl groups, which are rare in native proteins. This allows for site-specific modification, for instance, by oxidizing carbohydrate moieties on glycoproteins to generate aldehyde groups, thereby directing the conjugation away from critical protein domains.[6]

Furthermore, the hydrazone bond formed by the hydrazide linker offers a unique advantage in drug delivery applications. This bond is relatively stable at physiological pH (around 7.4) but is susceptible to hydrolysis under the acidic conditions found in endosomes and lysosomes (pH 4.5-5.5).[7][8] This pH-dependent lability can be exploited for the controlled release of a conjugated payload within the target cell, enhancing therapeutic efficacy and reducing off-target toxicity. The amide bond formed by NHS esters, while highly stable, does not offer this mechanism for controlled release.[6]

A significant drawback of NHS ester-PEG linkers is their susceptibility to hydrolysis in aqueous environments.[11][] This competing reaction reduces the efficiency of the desired conjugation to the amine target and often necessitates the use of a larger excess of the PEG reagent, which can complicate purification processes.[1] The hydrazide reaction is generally cleaner, with water as the primary byproduct.[6]

Experimental Protocols

Hydrazone-Based Conjugation using this compound

This protocol involves a two-step process: the introduction of a carbonyl group onto the target biomolecule, followed by the reaction with the hydrazide linker.

1. Generation of Aldehyde Groups on a Glycoprotein (Example):

  • Materials:

    • Glycoprotein in a suitable buffer (e.g., PBS, pH 7.4)

    • Sodium periodate (NaIO₄)

    • Glycerol

    • Desalting column

  • Procedure:

    • Prepare a fresh solution of sodium periodate in the reaction buffer.

    • Add the sodium periodate solution to the glycoprotein solution to a final concentration of 1-10 mM.

    • Incubate the reaction on ice for 30 minutes in the dark.

    • Quench the reaction by adding glycerol to a final concentration of 20 mM and incubate for 5 minutes on ice.

    • Remove excess periodate and byproducts using a desalting column equilibrated with a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.5).

2. Conjugation with this compound:

  • Materials:

    • Aldehyde-modified glycoprotein

    • This compound

    • Aniline (optional, as a catalyst)

    • Reaction buffer (e.g., 0.1 M sodium acetate, pH 4.5-5.5)

    • Desalting column or dialysis cassette

  • Procedure:

    • Dissolve this compound in the reaction buffer.

    • Add the this compound solution to the aldehyde-modified glycoprotein solution at a 10- to 50-fold molar excess.

    • If using a catalyst, add aniline to a final concentration of 10 mM.

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.[6]

    • Purify the conjugate to remove excess linker using a desalting column or dialysis.

Amine-Based Conjugation using NHS Ester-PEG Linkers

Materials:

  • Protein to be PEGylated in an amine-free buffer (e.g., PBS, pH 7.2-8.5)

  • NHS ester-PEG linker

  • Water-miscible organic solvent (e.g., DMSO or DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis cassette

Procedure:

  • Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.[13]

  • Immediately before use, dissolve the NHS ester-PEG linker in DMSO or DMF to a concentration of 10-20 mM.[13]

  • Add the NHS ester-PEG solution to the protein solution. A 10- to 50-fold molar excess of the linker is a common starting point.[10] The final concentration of the organic solvent should be kept below 10% (v/v).[9]

  • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[4][13]

  • Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester.

  • Purify the PEGylated protein from the unreacted linker and byproducts using a desalting column or dialysis.[4]

Visualizing the Reaction Pathways

To further illustrate the differences in conjugation chemistry, the following diagrams depict the reaction mechanisms for both this compound and NHS ester-PEG linkers.

G cluster_0 This compound Reaction cluster_1 NHS Ester-PEG Linker Reaction N3_PEG_Hydrazide This compound Hydrazone Biomolecule-CH=N-NH-CO-PEG-N3 (Hydrazone Conjugate) N3_PEG_Hydrazide->Hydrazone + Carbonyl Biomolecule-CHO (Aldehyde) Carbonyl->Hydrazone H2O H₂O Hydrazone->H2O - NHS_PEG NHS-Ester-PEG Amide Biomolecule-NH-CO-PEG (Amide Conjugate) NHS_PEG->Amide + Amine Biomolecule-NH₂ (Primary Amine) Amine->Amide NHS N-Hydroxysuccinimide Amide->NHS -

Caption: Reaction schemes for this compound and NHS ester-PEG linkers.

Conclusion

For applications demanding high specificity, controlled stoichiometry, and the potential for triggered release, this compound offers significant advantages over traditional NHS ester-PEG linkers. Its ability to selectively target carbonyl groups minimizes the risk of protein inactivation and produces more homogeneous bioconjugates. The pH-sensitive nature of the resulting hydrazone bond is a particularly valuable feature for the design of advanced drug delivery systems. While NHS ester-PEG linkers remain a viable option for robust and stable conjugation to primary amines, the greater control and versatility offered by this compound make it a superior choice for the development of precisely engineered protein therapeutics and diagnostics.

References

The Pivotal Role of PEG Linker Length in PROTAC Efficacy and Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful modality to eliminate disease-causing proteins. These heterobifunctional molecules orchestrate the ubiquitination and subsequent degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A critical, yet often underestimated, component of a PROTAC is the linker that tethers the target-binding ligand to the E3 ligase-recruiting moiety. Among the various linker types, polyethylene glycol (PEG) linkers are ubiquitously employed due to their hydrophilicity, biocompatibility, and tunable length. This guide provides a comprehensive comparison of the impact of PEG linker length on PROTAC efficacy and stability, supported by experimental data and detailed protocols.

The Linker: More Than Just a Spacer

The linker is not a passive component but an active determinant of a PROTAC's biological activity.[1] Its length and composition critically influence the formation and stability of the ternary complex, which comprises the target protein, the PROTAC, and the E3 ligase.[2] An optimal linker length is paramount for inducing the necessary proximity and orientation between the target protein and the E3 ligase to facilitate efficient ubiquitination.[1] A linker that is too short may introduce steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker can lead to reduced efficacy due to increased conformational flexibility and a higher entropic penalty upon binding.[2] Therefore, the optimization of linker length is a crucial step in the development of potent and selective PROTACs.

Quantitative Comparison of PROTAC Efficacy with Varying PEG Linker Lengths

The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein, which is quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize experimental data from various studies, illustrating the profound impact of PEG linker length on the degradation of different target proteins.

Target ProteinPROTAC Linker Length (atoms)DC50 (µM)Dmax (%)Reference
ERα 9>10~50[3]
12~5~75[3]
16 ~1 ~95 [3]
19~5~70[3]
21>10~60[3]
TBK1 < 12No degradation-[3][4]
21 0.003 96 [3][4]
290.29276[3][4]
CDK9 Amide-containing chain0.10 (CDK942), 0.14 (CDK955)-[3]
BRD4 2 PEG units>5-
4-5 PEG units <0.5 -
8 PEG units>1-

Table 1: Impact of PEG Linker Length on PROTAC-mediated Degradation of Various Target Proteins.

Impact on Stability

The linker also plays a role in the overall stability of the PROTAC molecule. While PEG linkers offer favorable solubility and biocompatibility, they can be susceptible to metabolic degradation, primarily through oxidation of the ether linkages. However, studies have shown that the presence of PEG-like linkers does not invariably lead to poor metabolic stability, and in some cases, the half-life values are comparable or even better than their aliphatic counterparts. The length of the linker can also influence metabolic stability, with shorter linkers sometimes exhibiting increased stability.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate assessment and comparison of PROTAC efficacy. Below are methodologies for key experiments cited in this guide.

Protein Degradation Assay (Western Blot)

This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.

1. Cell Culture and Treatment:

  • Seed cells (e.g., MCF7 for ERα, HEK293T for TBK1, or a relevant cancer cell line for BRD4) in 6- or 12-well plates at a density that allows for 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight.

  • Treat cells with a serial dilution of the PROTACs with varying linker lengths. A vehicle control (e.g., DMSO) should be included.

  • Incubate for a predetermined time (e.g., 18-24 hours).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

3. SDS-PAGE and Immunoblotting:

  • Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the corresponding loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, allowing for the determination of binding kinetics and affinities of both binary and ternary complexes.

1. Immobilization of E3 Ligase:

  • Immobilize a biotinylated E3 ligase (e.g., VHL or Cereblon) onto a streptavidin-coated sensor chip.

2. Binary Interaction Analysis:

  • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD) between the PROTAC and the E3 ligase.

  • In a separate experiment, inject a series of concentrations of the target protein over a sensor chip with immobilized PROTAC to determine the binary KD between the PROTAC and the target protein.

3. Ternary Complex Analysis:

  • To measure the ternary complex formation, inject a constant, saturating concentration of the target protein mixed with a serial dilution of the PROTAC over the immobilized E3 ligase.

  • The binding response will reflect the formation of the ternary complex.

4. Data Analysis and Cooperativity Calculation:

  • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to obtain the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) is calculated (KD = kd/ka).

  • The cooperativity factor (α) is calculated as the ratio of the binary KD of the PROTAC for the E3 ligase to the ternary KD of the PROTAC for the E3 ligase in the presence of the target protein (α = KD(binary) / KD(ternary)). An α value greater than 1 indicates positive cooperativity, meaning the binding of the target protein enhances the affinity of the PROTAC for the E3 ligase.

Cell Viability Assay (MTT/MTS)

This assay assesses the cytotoxic or cytostatic effects of the PROTACs on cultured cells.

1. Cell Seeding and Treatment:

  • Seed cells in a 96-well plate at an appropriate density.

  • Allow cells to adhere overnight.

  • Treat the cells with a serial dilution of the PROTACs.

2. Incubation with MTT/MTS Reagent:

  • After the desired treatment period (e.g., 72 hours), add MTT or MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C.

3. Absorbance Measurement:

  • If using MTT, add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

4. Data Analysis:

  • Subtract the background absorbance from all readings.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Plot the percentage of viability against the PROTAC concentration to determine the IC50 value.

Visualizing PROTAC Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the PROTAC mechanism of action and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex PROTAC PROTAC Target Target Protein PROTAC->Target Binds to E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ub Ubiquitin Target_Bound Target Protein Proteasome Proteasome Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Degrades Target_Bound->Proteasome Targeted for Degradation PROTAC_Bound PROTAC Target_Bound->PROTAC_Bound E3_Ligase_Bound E3 Ligase PROTAC_Bound->E3_Ligase_Bound E3_Ligase_Bound->Target_Bound Ubiquitination

Caption: PROTAC Mechanism of Action

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_assays In Vitro & Cellular Assays cluster_analysis Data Analysis & Optimization Synthesis Synthesize PROTACs with varying PEG linker lengths Degradation_Assay Protein Degradation Assay (Western Blot) Determine DC50 & Dmax Synthesis->Degradation_Assay Ternary_Complex_Assay Ternary Complex Formation (SPR, FP) Determine Cooperativity (α) Synthesis->Ternary_Complex_Assay Viability_Assay Cell Viability Assay (MTT, MTS) Determine IC50 Synthesis->Viability_Assay Data_Analysis Analyze Structure-Activity Relationship (SAR) Degradation_Assay->Data_Analysis Ternary_Complex_Assay->Data_Analysis Viability_Assay->Data_Analysis Lead_Optimization Identify Optimal Linker Length Data_Analysis->Lead_Optimization

Caption: Experimental Workflow for PROTAC Optimization

Conclusion

The length of the PEG linker is a critical parameter in PROTAC design that profoundly influences efficacy and stability. As demonstrated by the compiled data, there is a clear "Goldilocks" effect, where an optimal linker length leads to potent protein degradation, while linkers that are too short or too long are detrimental. The empirical determination of this optimal length through systematic variation and rigorous experimental evaluation, as outlined in the provided protocols, is paramount for the development of effective and selective PROTAC-based therapeutics. This guide serves as a valuable resource for researchers in the field, providing a framework for the rational design and optimization of next-generation protein degraders.

References

A Comparative Guide to the Characterization of N3-PEG3-Propanehydrazide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous characterization of bifunctional linkers like N3-PEG3-Propanehydrazide is critical for ensuring the quality, efficacy, and reproducibility of their conjugated products. This guide provides a comparative overview of key analytical methods for the structural verification and purity assessment of this heterobifunctional linker, which features an azide (N3) group for "click" chemistry, a hydrophilic polyethylene glycol (PEG) spacer, and a hydrazide group for conjugation to carbonyls.

Structural Characterization Methods

The primary goal of structural characterization is to confirm the chemical identity and integrity of the this compound molecule. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the principal techniques for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for verifying the molecular structure by identifying the chemical environment of protons.[1] For PEG-containing molecules, it can confirm the presence of the repeating ethylene glycol units and the terminal functional groups.[2]

Table 1: Predicted ¹H NMR Data for this compound

Protons (Position)Predicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₂-N₃~3.3 - 3.4Triplet2H
PEG backbone (-O-CH₂-CH₂-O-)~3.5 - 3.7Multiplet8H
-O-CH₂- (adjacent to N₃)~3.7 - 3.8Triplet2H
-O-CH₂- (adjacent to propanehydrazide)~3.6 - 3.7Triplet2H
-CH₂-C(O)NHNH₂~2.3 - 2.5Triplet2H
-C(O)CH₂-CH₂-O-~3.8 - 3.9Triplet2H
-NHNH₂~4.0 - 4.5 (broad) & ~7.5 - 8.5 (broad)Singlet3H

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and instrument.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, providing strong evidence of its identity.[3] High-resolution mass spectrometry (HRMS) can provide the elemental composition.[4] Electrospray ionization (ESI) is a common technique for analyzing PEGylated molecules.[3]

Table 2: Expected Mass Spectrometry Data for this compound (C₁₁H₂₃N₅O₄)

Ion SpeciesFormulaCalculated m/z
[M+H]⁺C₁₁H₂₄N₅O₄⁺306.1828
[M+Na]⁺C₁₁H₂₃N₅O₄Na⁺328.1648
[M+K]⁺C₁₁H₂₃N₅O₄K⁺344.1387
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the presence of key functional groups. The characteristic stretching frequencies of the azide and hydrazide groups are of particular interest.

Table 3: Key FTIR Absorption Bands for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)Description
Azide (-N₃)~2100 - 2110Strong, sharp peak.[5]
Amide C=O (Hydrazide)~1630 - 1680Strong absorption.[6]
N-H Stretch (Hydrazide)~3200 - 3400Broad absorption.[7]
C-O-C Stretch (PEG)~1050 - 1150Strong, broad absorption.

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of PEG derivatives.[8] Due to the lack of a strong UV chromophore in many PEG linkers, alternative detection methods are often required.[9][10]

HPLC with Evaporative Light Scattering Detection (ELSD)

Reversed-Phase HPLC (RP-HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) is a robust method for purity analysis of non-UV absorbing compounds like this compound.[11] This technique separates the compound from impurities based on hydrophobicity.

Table 4: Representative HPLC Purity Data

Peak IdentityRetention Time (min)Area % (Batch A)Area % (Batch B)
This compound12.598.5%96.2%
Impurity 18.20.8%1.5%
Impurity 214.10.7%2.3%

Experimental Protocols

¹H NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks and assign them to the corresponding protons in the structure. The use of DMSO-d₆ can be particularly helpful in resolving hydroxyl or amine protons.[12]

ESI-MS Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µM) in a suitable solvent such as acetonitrile/water with 0.1% formic acid.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-1000).

  • Analysis: Identify the peaks corresponding to the expected protonated and other adduct ions ([M+H]⁺, [M+Na]⁺, etc.).

RP-HPLC-ELSD Protocol
  • Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., high water content) to a concentration of 1-5 mg/mL and filter through a 0.22 µm filter.[9]

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).[9]

    • Mobile Phase A: Water + 0.1% Formic Acid.[9]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[9]

    • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 30-40 °C.[9]

  • ELSD Detector Settings:

    • Nebulizer Temperature: 30-50 °C.[9]

    • Evaporator Temperature: 50-70 °C.[9]

    • Gas Flow (Nitrogen): 1.5-2.0 L/min.[9]

  • Data Analysis: Integrate all peaks and calculate the area percentage to determine the purity.

Visualized Workflows and Relationships

G cluster_workflow Characterization Workflow Sample This compound Sample NMR ¹H NMR Spectroscopy Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS FTIR FTIR Spectroscopy Sample->FTIR HPLC RP-HPLC-ELSD Sample->HPLC G cluster_relationship Complementary Nature of Analytical Techniques Structure Chemical Structure Identity Molecular Identity Structure->Identity Purity Purity NMR NMR NMR->Structure Proton Environment MS MS MS->Identity Molecular Weight FTIR FTIR FTIR->Structure Functional Groups HPLC HPLC HPLC->Purity Impurity Profile

References

A Researcher's Guide to Confirming Successful Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Key Analytical Techniques

For researchers, scientists, and drug development professionals, the successful covalent linkage of biomolecules is a critical step in the creation of novel therapeutics, diagnostics, and research tools. The confirmation of this bioconjugation is not merely a qualitative check but a quantitative necessity to ensure the efficacy, safety, and reproducibility of the final product. This guide provides an objective comparison of the most widely used analytical techniques to confirm successful bioconjugation, supported by experimental data and detailed protocols.

Key Analytical Techniques at a Glance

A variety of analytical methods are employed to characterize bioconjugates, each with its own set of advantages and limitations. The choice of technique often depends on the specific characteristics of the biomolecules and the linker chemistry involved. The most common methods include Mass Spectrometry (MS), Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy, and Enzyme-Linked Immunosorbent Assay (ELISA).

Comparison of Analytical Techniques for Bioconjugation Confirmation

The following table summarizes the key quantitative and qualitative parameters of the most common analytical techniques used to confirm successful bioconjugation.

TechniquePrincipleInformation ProvidedResolutionThroughputKey AdvantagesKey Limitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Precise molecular weight of the conjugate, drug-to-antibody ratio (DAR), identification of conjugation sites.[1][2]HighLow to MediumProvides unambiguous mass confirmation and detailed structural information.[1][3]Can be complex to operate, potential for sample degradation, may not be suitable for non-covalent conjugates.
SDS-PAGE Separates proteins based on their molecular weight under denaturing conditions.[4]Shift in molecular weight upon conjugation, estimation of conjugation efficiency and purity.[5]Low to MediumHighSimple, inexpensive, and widely accessible for initial screening.[4]Provides only an estimate of molecular weight, denaturing conditions disrupt native structure.[4]
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius in their native state.Detection of aggregates, separation of conjugate from unconjugated species.[6][7]MediumMediumPerformed under non-denaturing conditions, useful for assessing aggregation.[8]Limited resolution for molecules of similar size, potential for non-specific interactions with the column matrix.[9]
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on their hydrophobicity.[10]Determination of drug-to-antibody ratio (DAR) and distribution of drug-loaded species.[11][12]HighMediumGentle, non-denaturing method that preserves the biological activity of the sample.Incompatible with MS due to high salt concentrations in the mobile phase.
UV-Vis Spectroscopy Measures the absorbance of light by a sample.[13]Estimation of the degree of conjugation by measuring the absorbance of the biomolecule and the conjugated moiety.[8]N/AHighQuick, simple, and non-destructive.[14][15]Indirect method, requires a chromophore on the conjugated molecule, can be inaccurate for complex mixtures.[8]
ELISA Uses antibodies to detect and quantify a specific antigen.[14]Confirmation of retained binding activity of the biomolecule after conjugation, quantification of the conjugate.[16][17]N/AHighHighly sensitive and specific for the target molecule.[16]Can be time-consuming to develop, susceptible to matrix effects.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique that provides the most definitive confirmation of successful bioconjugation by directly measuring the molecular weight of the intact conjugate.[1] It can also be used to determine the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs) and to identify the specific sites of conjugation through peptide mapping.[2][18]

Experimental Protocol for Intact Mass Analysis of an Antibody-Drug Conjugate (ADC)
  • Sample Preparation:

    • Desalt the ADC sample using a desalting column to remove non-volatile salts.

    • Dilute the desalted ADC to a final concentration of 0.1-1 mg/mL in a suitable volatile buffer (e.g., 20 mM ammonium acetate).

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A reverse-phase column suitable for large proteins (e.g., C4 column).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes.

      • Flow Rate: 0.2-0.5 mL/min.

    • Mass Spectrometry (MS):

      • Ionization Source: Electrospray ionization (ESI).[1]

      • Mass Analyzer: Time-of-flight (TOF) or Orbitrap for high resolution.

      • Acquisition Mode: Intact protein mode.

      • Scan Range: m/z 1000-5000.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass of the intact ADC.[18]

    • Compare the mass of the ADC to the theoretical mass of the unconjugated antibody and the drug-linker to confirm conjugation and determine the DAR.

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Bioconjugate Sample Desalting Desalting Sample->Desalting Dilution Dilution Desalting->Dilution LC Liquid Chromatography Dilution->LC ESI Electrospray Ionization LC->ESI MS Mass Analyzer ESI->MS Deconvolution Deconvolution MS->Deconvolution Analysis Mass Analysis & DAR Calculation Deconvolution->Analysis

Caption: Workflow for intact mass analysis of a bioconjugate by LC-MS.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is a fundamental and widely accessible technique for the initial confirmation of bioconjugation.[4] It separates proteins based on their molecular weight. A successful conjugation reaction results in a new, larger molecule that will appear as a distinct band with a higher molecular weight than the individual starting components.[4]

Experimental Protocol for SDS-PAGE Analysis of a Protein-Protein Conjugate
  • Sample Preparation:

    • Prepare samples of the unconjugated proteins and the conjugation reaction mixture.

    • Mix each sample with an equal volume of 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) to break disulfide bonds.

    • Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis:

    • Load 10-20 µg of each sample into the wells of a precast or hand-cast polyacrylamide gel (e.g., 4-12% Bis-Tris gel).[5]

    • Include a molecular weight marker to estimate the size of the protein bands.

    • Run the gel in an electrophoresis chamber filled with running buffer at a constant voltage (e.g., 150-200 V) until the dye front reaches the bottom of the gel.

  • Staining and Visualization:

    • Stain the gel with a protein stain such as Coomassie Brilliant Blue or a more sensitive fluorescent stain like SYPRO Ruby.

    • Destain the gel to remove excess stain and visualize the protein bands.

    • The appearance of a new band at a higher molecular weight in the lane corresponding to the conjugation reaction confirms the formation of the bioconjugate.[19]

SDS_PAGE_Workflow cluster_prep Sample Preparation cluster_run Electrophoresis cluster_viz Visualization Sample Bioconjugate & Controls Buffer Add Laemmli Buffer Sample->Buffer Denature Heat Denaturation Buffer->Denature Load Load Gel Denature->Load Run Run Electrophoresis Load->Run Stain Stain Gel Run->Stain Destain Destain Gel Stain->Destain Image Image and Analyze Destain->Image

Caption: Workflow for SDS-PAGE analysis of a bioconjugate.

Size Exclusion Chromatography (SEC)

SEC is a powerful tool for characterizing the size variants of bioconjugates, such as aggregates and fragments.[6] It separates molecules based on their hydrodynamic radius under non-denaturing conditions, preserving the native structure of the bioconjugate.[8]

Experimental Protocol for SEC Analysis of a Monoclonal Antibody (mAb) Conjugate
  • Sample Preparation:

    • Filter the mAb conjugate sample through a 0.22 µm filter to remove any particulate matter.

    • Dilute the sample to a concentration of 1-5 mg/mL in the mobile phase.

  • HPLC Analysis:

    • HPLC System: An HPLC system with a UV detector.

    • Column: A size exclusion column with a suitable pore size for the expected molecular weight range of the conjugate and its aggregates (e.g., TSKgel G3000SWxl).

    • Mobile Phase: A phosphate-based buffer with a salt concentration that minimizes non-specific interactions (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).

    • Flow Rate: 0.5-1.0 mL/min.

    • Detection: UV absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peaks in the chromatogram to determine the percentage of monomer, aggregate, and fragment.

    • A shift in the retention time of the main peak compared to the unconjugated mAb can indicate successful conjugation.

SEC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Bioconjugate Sample Filter Filter Sample Sample->Filter Dilute Dilute in Mobile Phase Filter->Dilute Inject Inject onto SEC Column Dilute->Inject Separate Isocratic Elution Inject->Separate Detect UV Detection (280 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integration Peak Integration & Analysis Chromatogram->Integration

Caption: Workflow for Size Exclusion Chromatography analysis of a bioconjugate.

Hydrophobic Interaction Chromatography (HIC)

HIC is a valuable technique for characterizing the heterogeneity of bioconjugates, particularly for determining the drug-to-antibody ratio (DAR) of ADCs.[10][12] It separates molecules based on differences in their surface hydrophobicity. The addition of a hydrophobic drug molecule increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.[20]

Experimental Protocol for HIC Analysis of an ADC
  • Sample Preparation:

    • Dilute the ADC sample to a concentration of 1 mg/mL in the high salt mobile phase (Mobile Phase A).

  • HPLC Analysis:

    • HPLC System: An HPLC system with a UV detector.

    • Column: A HIC column (e.g., TSKgel Butyl-NPR).

    • Mobile Phase A (High Salt): 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.

    • Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0.

    • Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-45 minutes.

    • Flow Rate: 0.8-1.0 mL/min.

    • Detection: UV absorbance at 280 nm.

  • Data Analysis:

    • The chromatogram will show a series of peaks, with each peak corresponding to a different DAR species.

    • Calculate the average DAR by determining the relative area of each peak.

HIC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample ADC Sample Dilute Dilute in High Salt Buffer Sample->Dilute Inject Inject onto HIC Column Dilute->Inject Gradient Salt Gradient Elution Inject->Gradient Detect UV Detection (280 nm) Gradient->Detect Chromatogram Generate Chromatogram Detect->Chromatogram DAR Peak Integration & DAR Calculation Chromatogram->DAR

Caption: Workflow for Hydrophobic Interaction Chromatography analysis of an ADC.

Conclusion

The confirmation of successful bioconjugation is a multi-faceted process that often requires the use of orthogonal analytical techniques. While methods like SDS-PAGE and UV-Vis spectroscopy offer rapid and accessible initial screening, they provide limited detailed information.[4][13] For comprehensive characterization, more advanced techniques such as Mass Spectrometry, SEC, and HIC are indispensable.[1][6][10] Mass spectrometry provides definitive mass confirmation, while SEC and HIC are crucial for assessing size and drug-load heterogeneity, respectively.[1][6][10] The selection of the most appropriate analytical strategy will depend on the specific bioconjugate, the information required, and the stage of development. A combination of these methods will ultimately provide the most complete picture of the bioconjugate's critical quality attributes.

References

Assessing the In Vitro Stability of N3-PEG3-Propanehydrazide Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker in bioconjugates is a critical determinant of their therapeutic efficacy and safety. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and a diminished therapeutic window. Conversely, a linker that is overly stable may not efficiently release its payload at the target site. This guide provides an objective comparison of the in vitro stability of N3-PEG3-Propanehydrazide conjugates, benchmarking their performance against other commonly used linker technologies with supporting experimental data.

The this compound linker is a heterobifunctional molecule composed of three key components: an azide (N3) group for "click" chemistry conjugation, a hydrophilic polyethylene glycol (PEG3) spacer to enhance solubility and reduce immunogenicity, and a propanehydrazide moiety that forms a pH-sensitive hydrazone bond with a carbonyl-containing payload. The stability of the resulting conjugate is primarily dictated by the hydrolytic lability of this hydrazone bond.

Comparative In Vitro Stability of Bioconjugate Linkers

The in vitro stability of a linker is typically assessed by measuring its half-life (t½) or the percentage of intact conjugate remaining over time when incubated in relevant biological media, such as plasma or buffers at different pH values. The following tables summarize quantitative data for various linker types to provide a comparative assessment.

Table 1: Stability of Hydrazone Linkers at Different pH Values

Linker TypepHHalf-life (t½)Key Findings
Aliphatic Hydrazone-PEG Conjugate 7.420 - 150 minutesRelatively unstable at physiological pH. The rate of hydrolysis can be influenced by the carbon chain length of the acyl hydrazide.[1]
5.5< 2 minutesRapidly degrades under acidic conditions, making it suitable for release in endosomal/lysosomal compartments.[1]
Aromatic Hydrazone-PEG Conjugate 7.4> 72 hoursSignificantly more stable at physiological pH compared to aliphatic hydrazones due to resonance stabilization.[1]
5.5> 48 hoursStill exhibits high stability at acidic pH, which may not be ideal for rapid payload release in acidic intracellular compartments.[1]
Oxime Linkage 7.0~600-fold more stable than methylhydrazoneOximes are substantially more resistant to hydrolysis than hydrazones under similar conditions.

Table 2: Comparative Plasma Stability of Different Linker Types

Linker TypeModel SystemStability MetricKey Findings
Hydrazone (General) mAb-hydrazone-MMAEt½ = 2.6 days (in human plasma)Demonstrates moderate stability in human plasma.[2]
Disulfide (SPDB) Maytansinoid Conjugatet½ ≈ 9 days (in circulation)Offers good stability in circulation, but this is coupled to the rate of intracellular release.[1]
Peptide (Val-Cit) ADC in human plasmaNo significant degradation after 28 daysHighly stable in human plasma.[3]
ADC in mouse plasma>95% degradation after 14 daysUnstable in mouse plasma due to cleavage by carboxylesterase 1c.[3]
Peptide (Glu-Val-Cit) ADC in mouse plasmaAlmost no cleavage after 14 daysModification of the Val-Cit linker enhances stability in mouse plasma.[3]
Thioether (Maleimide-based) General ADCsProne to retro-Michael reactionCan exhibit instability in plasma due to exchange with thiols like albumin.
Thioether (Sulfone-based) Trastuzumab ConjugateImproved stability over maleimideShows enhanced stability in human plasma compared to maleimide-based conjugates.[4]

Stability of the Azide and PEG Components

The azide (N3) group is generally stable in biological systems and does not react with most biological nucleophiles, making it bioorthogonal.[5] However, it can be reduced by certain reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). The polyethylene glycol (PEG) backbone of the this compound linker is highly stable and resistant to enzymatic and hydrolytic degradation under typical in vitro conditions.[6]

Experimental Protocols

A crucial experiment for assessing the stability of bioconjugates is the in vitro plasma stability assay.

In Vitro Plasma Stability Assay

Objective: To determine the rate of degradation or payload release of a bioconjugate when incubated in plasma from a relevant species (e.g., human, mouse, rat).

Materials:

  • Test conjugate (e.g., this compound conjugate)

  • Control conjugate (with a known stable or unstable linker)

  • Plasma (e.g., human, mouse) anticoagulated with EDTA or heparin

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Quenching solution (e.g., acetonitrile or methanol with an internal standard)

  • Analytical instrumentation (e.g., LC-MS/MS, HPLC)

Procedure:

  • Preparation: Thaw frozen plasma at 37°C and centrifuge to remove any precipitates. Prepare a stock solution of the test conjugate in a suitable solvent (e.g., DMSO).

  • Incubation: Spike the test conjugate into the pre-warmed plasma to a final concentration (typically 1-10 µM). Ensure the final solvent concentration is low (<1%) to prevent protein precipitation. Incubate the mixture at 37°C.

  • Time-Point Sampling: At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma-conjugate mixture.

  • Sample Quenching: Immediately add the aliquot to a cold quenching solution to stop any further reaction and precipitate plasma proteins.

  • Analysis: Centrifuge the quenched sample and analyze the supernatant by LC-MS/MS or HPLC to quantify the amount of intact conjugate and/or released payload.

  • Data Analysis: Plot the percentage of intact conjugate remaining versus time to determine the half-life (t½) of the conjugate in plasma.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Thaw_Plasma Thaw Plasma at 37°C Centrifuge_Plasma Centrifuge Plasma Thaw_Plasma->Centrifuge_Plasma Spike_Plasma Spike Conjugate into Plasma Centrifuge_Plasma->Spike_Plasma Prepare_Stock Prepare Conjugate Stock Solution Prepare_Stock->Spike_Plasma Incubate Incubate at 37°C Spike_Plasma->Incubate Time_Points Collect Aliquots at Time Points Incubate->Time_Points Quench Quench Reaction Time_Points->Quench Centrifuge_Sample Centrifuge Sample Quench->Centrifuge_Sample Analyze Analyze by LC-MS/MS or HPLC Centrifuge_Sample->Analyze Data_Analysis Determine Half-life (t½) Analyze->Data_Analysis

In Vitro Plasma Stability Assay Workflow

Logical Framework for Linker Stability Assessment

The selection of an appropriate linker is a multifactorial decision that balances stability in circulation with efficient payload release at the target site.

G cluster_factors Factors Influencing Linker Stability cluster_assessment In Vitro Stability Assessment cluster_outcome Desired Outcome Chemical_Nature Chemical Nature (e.g., Hydrazone, Disulfide) pH_Stability pH-Dependent Hydrolysis (pH 7.4 vs. pH 5.5) Chemical_Nature->pH_Stability Steric_Hindrance Steric Hindrance (around cleavable bond) Plasma_Stability Plasma Stability Assay (Human, Mouse, etc.) Steric_Hindrance->Plasma_Stability Electronic_Effects Electronic Effects (Aromatic vs. Aliphatic) Electronic_Effects->pH_Stability Linker_Selection Optimal Linker Selection pH_Stability->Linker_Selection Plasma_Stability->Linker_Selection High_Circulation_Stability High Stability in Circulation (Minimize Off-Target Toxicity) Efficient_Payload_Release Efficient Payload Release (at Target Site) Linker_Selection->High_Circulation_Stability Linker_Selection->Efficient_Payload_Release

Decision Framework for Linker Selection

Based on the available data, the propanehydrazide component of the this compound linker, which forms an aliphatic-like hydrazone, is expected to exhibit pH-sensitive stability. It will likely be relatively labile at physiological pH (7.4) and degrade rapidly in the acidic environment of endosomes and lysosomes (pH 5.0-6.0), facilitating intracellular payload release. However, its stability in plasma may be limited compared to more stable linkers like aromatic hydrazones, certain disulfide linkers, or robust peptide linkers. For applications requiring prolonged circulation, further stabilization strategies or alternative linkers may need to be considered. The azide and PEG components are anticipated to remain stable under typical in vitro assay conditions. Ultimately, the suitability of the this compound linker will depend on the specific requirements of the bioconjugate and its intended therapeutic application. Direct experimental evaluation of the specific conjugate's stability is always recommended.

References

comparative analysis of different click chemistry reagents for bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, "click chemistry" has emerged as a transformative toolkit, enabling the rapid, specific, and high-yield formation of covalent bonds between molecules. This guide provides a comprehensive comparative analysis of the most prominent click chemistry reagents, offering researchers, scientists, and drug development professionals the data and methodologies necessary to select the optimal strategy for their specific applications, such as the development of antibody-drug conjugates (ADCs). The primary modalities discussed are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.

Performance Comparison of Click Chemistry Reactions

The efficacy of a click chemistry reaction is critically evaluated based on its kinetics, biocompatibility, and the stability of the formed conjugate.[1] The choice between these methods often depends on the specific experimental context, particularly whether the reaction is performed in vitro or in living systems.

Quantitative Data Summary

The following tables summarize key performance metrics for CuAAC, SPAAC, and IEDDA reactions, providing a clear comparison of their reaction rates and general characteristics.

Reaction TypeReagent 1Reagent 2Second-Order Rate Constant (M⁻¹s⁻¹)BiocompatibilityKey Features
CuAAC AzideTerminal Alkyne10 - 100Lower (due to copper toxicity)[2]High yield, regioselective (forms 1,4-disubstituted triazole).
SPAAC AzideCyclooctyne (e.g., DBCO, BCN)~0.1 - 1[2][3]High (copper-free)[2][4]Bioorthogonal, suitable for live-cell imaging and in vivo studies.[2]
IEDDA TetrazineStrained Alkyne/Alkene (e.g., TCO)1 - 10⁶[5]High (copper-free)Extremely fast kinetics, ideal for applications requiring rapid conjugation.[3][5]

Table 1: General Comparison of Click Chemistry Reactions. This table highlights the fundamental differences in reaction kinetics and biocompatibility between the major click chemistry platforms.

Strained Alkyne (for SPAAC)Second-Order Rate Constant (k₂) with Azide (M⁻¹s⁻¹)Key Features
DIFO (difluorinated cyclooctyne)~0.1[2]Fluorination increases reactivity.[2]
DBCO (dibenzocyclooctyne)0.3 - 0.9Widely used due to good stability and reactivity.
BCN (bicyclo[6.1.0]nonyne)0.001 - 0.1Offers a balance of stability and reactivity.[5]
BARAC (biarylazacyclooctynone)~1.0Enhanced kinetics for live cell labeling.[6]

Table 2: Comparison of Second-Order Rate Constants for Common SPAAC Reagents. The choice of cyclooctyne significantly impacts the reaction speed in SPAAC.

Logical Workflow for Selecting a Click Chemistry Reagent

The selection of an appropriate click chemistry reagent is a critical step in experimental design. The following diagram illustrates a logical workflow to guide this decision-making process.

G start Start: Need for Bioconjugation in_vivo Application in living systems (in vivo / live cells)? start->in_vivo cu_toxicity Is copper toxicity a concern? in_vivo->cu_toxicity Yes cyaac Consider CuAAC in_vivo->cyaac No kinetics Are extremely fast kinetics required? cu_toxicity->kinetics Yes cu_toxicity->cyaac No spaac Consider SPAAC kinetics->spaac No iedda Consider IEDDA kinetics->iedda Yes end End: Reagent Selected cyaac->end spaac->end iedda->end G start Start: Prepare Azide-Modified Protein split Divide into Three Reaction Groups start->split cyaac Group 1: CuAAC (Terminal Alkyne, CuSO4, Ascorbate, Ligand) split->cyaac spaac Group 2: SPAAC (Strained Alkyne, e.g., DBCO) split->spaac iedda Group 3: IEDDA (Strained Alkene, e.g., TCO, + Tetrazine) split->iedda reaction Incubate under identical conditions (time, temp, conc.) cyaac->reaction spaac->reaction iedda->reaction analysis Analyze Conjugation Efficiency (e.g., SDS-PAGE, Mass Spec) reaction->analysis stability Assess Conjugate Stability (e.g., varying pH, temp) analysis->stability end End: Compare Results stability->end

References

Evaluating the Biocompatibility of N3-PEG3-Propanehydrazide Modified Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The surface modification of materials with polyethylene glycol (PEG) is a widely adopted strategy to enhance their biocompatibility for various biomedical applications, including drug delivery, tissue engineering, and medical device coatings. The choice of the chemical linker used to attach PEG to a material's surface can significantly influence its biological performance. This guide provides a comparative evaluation of the biocompatibility of materials modified with N3-PEG3-Propanehydrazide, a heterobifunctional linker, against other common PEGylation strategies.

Executive Summary

Materials functionalized with hydrazide-containing PEG linkers, which form hydrazone bonds, have demonstrated excellent biocompatibility. Experimental evidence, particularly from studies on multi-arm PEG-hydrazine hydrogels, indicates high cell viability, suggesting that this method of PEGylation is a safe and effective approach for creating biocompatible materials. While direct comparative studies with other PEG linkers are limited, the inherent properties of the resulting hydrazone linkage—stability at physiological pH and potential for controlled release in acidic environments—make it a compelling choice for various biomedical applications.

Comparative Analysis of Biocompatibility

While specific quantitative data directly comparing this compound with other linkers is not extensively available in the public domain, we can infer its biocompatibility based on studies of similar hydrazide-modified PEG materials. The following table summarizes the expected biocompatibility profile compared to other common PEGylation chemistries.

PEGylation Linker ChemistryLinkage TypeKey FeaturesReported Biocompatibility Insights
This compound Hydrazone- Forms stable covalent bond with aldehydes/ketones. - Azide group for "click" chemistry. - pH-sensitive linkage possible.Hydrogels formed with 8-arm PEG-hydrazine demonstrated high viability of NIH-3T3 cells, indicating excellent biocompatibility.[1][2][3]
PEG-NHS Ester Amide- Reacts with primary amines. - Stable amide bond.Widely used, generally considered biocompatible. However, the reaction can be sensitive to hydrolysis.
PEG-Maleimide Thioether- Reacts specifically with thiols. - Stable thioether bond.High specificity and rapid reaction kinetics at physiological pH. Hydrogels show good cell viability.[4][5]

Experimental Data on Hydrazide-PEG Biocompatibility

A key study evaluating the biocompatibility of hydrogels formed by the reaction of 8-arm PEG-hydrazine and 8-arm PEG-aldehyde demonstrated the cytocompatibility of the resulting hydrazone-crosslinked network.

Table 1: Cell Viability in the Presence of Hydrazide-PEG Hydrogels

Cell LineAssayMaterialResultReference
NIH-3T3MTT Assay8-arm PEG-hydrazine / 8-arm PEG-aldehyde hydrogelHigh cell viability, indicating the biocompatible nature of the polymer and the hydrogel matrix.[2]
NIH-3T33D Cell Encapsulation8-arm PEG-hydrazine / 8-arm PEG-aldehyde hydrogelCells remained viable and proliferated within the hydrogel matrix.[2]

This data is based on a study of a multi-arm PEG-hydrazine system, which provides strong evidence for the biocompatibility of the hydrazone linkage formed by hydrazide-functionalized PEGs like this compound.

Experimental Protocols

Detailed methodologies for standard biocompatibility assays are crucial for reproducible research. Below are protocols for two common cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

Protocol for Adherent Cells:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Remove the culture medium and expose the cells to the test material (e.g., extract of the modified material or direct contact) for the desired time period (e.g., 24, 48, 72 hours).

  • After incubation, remove the test material and add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate at 37°C for 4 hours.

  • Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[6][7][8][9]

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity and compromised cell membrane integrity.

Protocol:

  • Seed cells in a 96-well plate and treat with the test material as described for the MTT assay.

  • After the incubation period, carefully collect a sample of the cell culture supernatant from each well.

  • Prepare a reaction mixture containing lactate, NAD+, and a tetrazolium salt (INT).

  • Add the reaction mixture to the supernatant samples in a separate 96-well plate.

  • Incubate at room temperature for 30 minutes, protected from light. LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. Diaphorase then uses NADH to reduce the tetrazolium salt to a colored formazan product.

  • Measure the absorbance at 490 nm using a microplate reader. The amount of color formed is proportional to the amount of LDH released.[10]

Visualizing Cellular Response Pathways and Experimental Workflow

Understanding the cellular mechanisms of toxicity and the experimental process is critical. The following diagrams illustrate these concepts.

Experimental_Workflow cluster_prep Material Preparation cluster_culture Cell Culture cluster_exposure Material Exposure cluster_assay Biocompatibility Assays cluster_analysis Data Analysis M This compound Modified Material E Expose Cells to Test Materials M->E Alt Alternative PEG Modified Material Alt->E S Seed Cells in Multi-well Plates I Incubate (24h) S->I I->E MTT MTT Assay (Metabolic Activity) E->MTT LDH LDH Assay (Membrane Integrity) E->LDH D Measure Absorbance MTT->D LDH->D C Compare Viability vs. Control D->C

Experimental workflow for in vitro biocompatibility testing.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Ligand Death Ligand (e.g., FasL) Receptor Death Receptor (e.g., Fas) Ligand->Receptor DISC DISC Formation Receptor->DISC Casp8 Caspase-8 Activation DISC->Casp8 Mito Mitochondrial Outer Membrane Permeabilization Casp8->Mito via Bid cleavage Casp3 Caspase-3 Activation (Executioner Caspase) Casp8->Casp3 Stress Cellular Stress (e.g., DNA damage) Stress->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Simplified overview of the apoptotic signaling pathways.

Necrosis_Pathway cluster_stimulus Stimulus cluster_complex Complex Formation cluster_execution Execution TNFR TNF-α binds to TNFR1 ComplexI Complex I Formation (Survival Signaling) TNFR->ComplexI Necrosome Necrosome Formation (RIPK1, RIPK3) ComplexI->Necrosome Caspase-8 inhibition MLKL MLKL Phosphorylation & Oligomerization Necrosome->MLKL Membrane Translocation to Plasma Membrane MLKL->Membrane Pore Pore Formation Membrane->Pore Necrosis Necrosis (Cell Lysis) Pore->Necrosis

Simplified overview of the necroptosis (programmed necrosis) signaling pathway.

Conclusion

References

case studies comparing different crosslinking chemistries in ADC development

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Crosslinking Chemistries in Antibody-Drug Conjugate (ADC) Development

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking chemistry is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic success. The linker connecting the monoclonal antibody to the cytotoxic payload governs the ADC's stability, pharmacokinetics, and mechanism of payload release.[1][2] This guide provides an objective comparison of different crosslinking chemistries, supported by experimental data, to inform the selection of optimal linker strategies in ADC development.

Cleavable vs. Non-Cleavable Linkers: A Fundamental Choice

The primary classification of ADC linkers is based on their mechanism of payload release: cleavable and non-cleavable.[3][4] The choice between these two dictates the ADC's mechanism of action and can significantly impact its efficacy and safety profile.[4]

Cleavable linkers are designed to release the payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell. This can be advantageous for inducing a "bystander effect," where the released, cell-permeable payload can kill adjacent antigen-negative tumor cells.[4] However, premature cleavage in systemic circulation can lead to off-target toxicity.[5]

Non-cleavable linkers remain intact until the antibody is degraded within the lysosome of the target cell.[3][4] This generally leads to greater stability in plasma and a reduced risk of off-target toxicity.[4][6] However, the payload is released with the linker and a residual amino acid, which may affect its potency.[7]

Comparative Data on Linker Performance

The following tables summarize quantitative data from various studies comparing the performance of ADCs with different linker chemistries.

Linker TypeConjugation ChemistryKey FeaturesPlasma StabilityIn Vitro Potency (IC50)In Vivo EfficacyRef.
Cleavable
Valine-Citrulline (vc)Maleimide-thiolCathepsin B cleavable dipeptideModerate to HighPotent (nM range)High tumor regression[1]
HydrazoneHydrazide-carbonylAcid-labileLower (pH-dependent)VariableModerate[1]
DisulfideThiol-disulfide exchangeGlutathione-sensitiveLower (prone to reduction)VariableModerate
Non-Cleavable
SMCC (MCC)Maleimide-thiolThioether bondHighPotent (nM range)High tumor regression[1][8]
Thioether (Re-bridging)Thiol-maleimide (modified)Covalent re-bridging of interchain disulfidesVery HighPotentImproved efficacy over traditional maleimide[8]

Key Crosslinking Chemistries and Their Characteristics

Maleimide-Thiol Chemistry: The Workhorse with a Caveat

Maleimide-based linkers are widely used for conjugating payloads to cysteine residues on the antibody.[8][] The reaction of a maleimide with a thiol group forms a stable thioether bond.[]

Despite its widespread use, the resulting thiosuccinimide ring can be unstable in plasma and undergo a retro-Michael reaction, leading to premature drug release.[8][10] This has prompted the development of next-generation maleimide-based linkers designed to improve stability, for instance, by promoting hydrolysis of the succinimide ring to a more stable, open-ring form.[][10]

Click Chemistry: A Versatile Alternative

"Click chemistry," particularly the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, offers a highly specific and efficient method for ADC conjugation.[8] This approach allows for precise control over the drug-to-antibody ratio (DAR) and can be used to conjugate payloads to non-natural amino acids incorporated into the antibody.

Enzyme-Mediated Ligation

Enzymatic approaches, such as those using transglutaminase or sortase A, provide a high degree of site-specificity for conjugation.[8] These methods can generate homogeneous ADCs with a defined DAR, which can lead to improved pharmacokinetics and a wider therapeutic window.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of different ADC constructs.

In Vitro Plasma Stability Assay
  • Incubation: The ADC is incubated in plasma (e.g., human, mouse) at 37°C for a predetermined time course (e.g., 0, 24, 48, 96 hours).[11]

  • Sample Collection: Aliquots are taken at each time point.

  • Analysis: The amount of conjugated antibody and free payload is quantified. This can be achieved through various methods:

    • ELISA: To measure the concentration of total antibody and antibody-drug conjugate.[11]

    • LC-MS: To quantify the free payload or drug-linker entity.[11][12]

  • Data Interpretation: The percentage of payload loss over time is calculated to determine the ADC's stability.

In Vitro Cytotoxicity Assay
  • Cell Culture: Target cancer cells (antigen-positive) and control cells (antigen-negative) are seeded in 96-well plates and allowed to adhere overnight.

  • ADC Treatment: Cells are treated with serial dilutions of the ADC, a non-targeting control ADC, and free payload for a specified duration (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves to determine the ADC's potency and specificity.[10]

In Vivo Efficacy Study (Xenograft Model)
  • Tumor Implantation: Immunocompromised mice are subcutaneously implanted with tumor cells.

  • Tumor Growth: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³).

  • ADC Administration: Mice are randomized into treatment groups and administered the ADC, vehicle control, or a control antibody via intravenous injection.

  • Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Efficacy Evaluation: The anti-tumor activity is assessed by comparing the tumor growth inhibition in the treated groups versus the control group.[13]

Visualizing ADC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) illustrate key concepts in ADC development.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_internalization Internalization & Trafficking cluster_payload_release Payload Release & Action ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release (Cleavage/Degradation) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxic Action Linker_Comparison ADC_Linker ADC Linker Chemistries Cleavable Cleavable Linkers ADC_Linker->Cleavable NonCleavable Non-Cleavable Linkers ADC_Linker->NonCleavable ProteaseSensitive Protease-Sensitive (e.g., Val-Cit) Cleavable->ProteaseSensitive Enzymatic Cleavage pH_Sensitive pH-Sensitive (e.g., Hydrazone) Cleavable->pH_Sensitive Acidic Hydrolysis Redox_Sensitive Redox-Sensitive (e.g., Disulfide) Cleavable->Redox_Sensitive Reduction Thioether Thioether (e.g., SMCC) NonCleavable->Thioether Antibody Degradation Experimental_Workflow start ADC Candidate Selection stability In Vitro Plasma Stability Assay start->stability cytotoxicity In Vitro Cytotoxicity Assay start->cytotoxicity efficacy In Vivo Efficacy Study (Xenograft Model) stability->efficacy cytotoxicity->efficacy evaluation Data Analysis & Candidate Optimization efficacy->evaluation

References

Safety Operating Guide

Personal protective equipment for handling N3-PEG3-Propanehydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N3-PEG3-Propanehydrazide

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of this compound, a bifunctional linker used in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs). Due to its composite structure containing an azide (N3) group, a polyethylene glycol (PEG) spacer, and a propanehydrazide moiety, a stringent safety protocol is mandatory to mitigate potential risks. This guide is based on best practices for handling related chemical classes.

Hazard Assessment
  • Azido Group (N3): Organic azides are potentially explosive and can be sensitive to shock, heat, or friction. They are also known for their potential toxicity. Contact with acids can generate highly toxic and explosive hydrazoic acid. Reaction with heavy metals (e.g., lead, copper) can form dangerously unstable and shock-sensitive metal azides.[1][2][3]

  • Propanehydrazide Group: Hydrazide derivatives can be toxic, potential carcinogens, and skin sensitizers.[4][5] All handling should be performed in a way that minimizes exposure.

  • PEG Linker: The polyethylene glycol component is generally considered to have low toxicity and enhances solubility.[6][7][8] However, the overall hazard profile is dictated by the more reactive azide and hydrazide groups.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the required PPE for handling this compound.

Laboratory Operation Risk Level Minimum Required PPE
Pre-weighing and Weighing (Solid) HighGloves: Double-gloving with chemical-resistant gloves (e.g., Nitrile). Eye/Face Protection: Chemical splash goggles and a face shield. Respiratory Protection: Work within a certified chemical fume hood. Protective Clothing: Flame-resistant lab coat.[2]
Dissolving and Solution Preparation MediumGloves: Chemical-resistant gloves (e.g., Nitrile). Eye/Face Protection: Chemical splash goggles. Respiratory Protection: Work within a certified chemical fume hood. Protective Clothing: Lab coat.[4]
Conducting Reactions and Monitoring MediumGloves: Chemical-resistant gloves (e.g., Nitrile). Eye/Face Protection: Chemical splash goggles. Respiratory Protection: Work within a certified chemical fume hood. Protective Clothing: Lab coat.[4]
Work-up and Product Isolation Medium-HighGloves: Chemical-resistant gloves (e.g., Nitrile). Eye/Face Protection: Chemical splash goggles. A face shield is recommended if there is a splash hazard. Respiratory Protection: Work within a certified chemical fume hood. Protective Clothing: Lab coat.[4][5]
Handling Waste and Decontamination HighGloves: Double-gloving with heavy-duty chemical-resistant gloves. Eye/Face Protection: Chemical splash goggles and a face shield. Respiratory Protection: Work within a certified chemical fume hood. Protective Clothing: Chemical-resistant apron over a lab coat.[4]
Small Spill Cleanup (<1g) HighGloves: Double-gloving with chemical-resistant gloves. Eye/Face Protection: Chemical splash goggles and a face shield. Respiratory Protection: NIOSH-approved respirator if outside a fume hood. Protective Clothing: Lab coat and disposable shoe covers.[4]

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation and Engineering Controls:

    • Conduct a thorough risk assessment before beginning any work.

    • Ensure a certified chemical fume hood is used for all manipulations of this compound.[2][5]

    • Verify that a safety shower and eyewash station are readily accessible.[5]

    • Prepare the work area by covering the surface with absorbent bench paper.

    • Assemble all necessary non-metal equipment (e.g., plastic or ceramic spatulas) to avoid the formation of shock-sensitive metal azides.[9]

  • Handling the Compound:

    • Don the appropriate PPE as detailed in the table above.

    • Carefully weigh the solid compound within the fume hood. Avoid creating dust.

    • When dissolving, add the solid to the solvent slowly.

    • Keep containers tightly closed when not in use.

  • Post-Procedure Cleanup:

    • Decontaminate all surfaces and equipment after use.

    • Dispose of all contaminated disposable materials in the designated hazardous waste container.[5]

    • Remove PPE in the correct order to avoid cross-contamination and dispose of it as hazardous waste.[5]

Disposal Plan

The primary goal is the safe management of azide-containing waste.

  • Waste Collection:

    • Container: Use a designated, leak-proof, and clearly labeled non-metal container (e.g., glass or polyethylene) for all waste streams.[3]

    • Labeling: The container must be clearly labeled with "Hazardous Waste," "Azide Compound," and a full list of its contents.[3]

    • Incompatible Waste: Do not mix azide waste with acids or heavy metal waste.[3]

  • Waste Treatment and Disposal:

    • Untreated Waste: All waste containing this compound must be disposed of as hazardous waste through your institution's environmental health and safety office.[3]

    • Prohibition: Under no circumstances should any waste containing this compound be poured down the drain, as this could lead to the formation of explosive metal azides in the plumbing.[2][3]

    • Deactivation: For dilute solutions, a chemical deactivation procedure to destroy the azide group may be possible. This should only be performed by trained personnel following a validated and approved protocol.

Workflow and Logic Diagrams

The following diagrams illustrate the key workflows for handling and disposing of this compound.

Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Procedure prep_risk Conduct Risk Assessment prep_hood Verify Fume Hood Certification prep_risk->prep_hood prep_safety Check Eyewash/Shower prep_hood->prep_safety prep_ppe Don Appropriate PPE prep_safety->prep_ppe handle_weigh Weigh Solid in Hood prep_ppe->handle_weigh Proceed to Handling handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_react Perform Reaction handle_dissolve->handle_react post_decon Decontaminate Surfaces handle_react->post_decon Procedure Complete post_waste Segregate Waste post_decon->post_waste post_ppe Doff and Dispose of PPE post_waste->post_ppe

Caption: Workflow for handling this compound.

Disposal Decision Workflow for this compound Waste start Generate Waste Containing This compound container Collect in Labeled, Non-Metal Container start->container decision Is Deactivation Protocol Available and Approved? container->decision deactivate Perform Deactivation by Trained Personnel decision->deactivate Yes hazardous_waste Dispose as Untreated Hazardous Waste decision->hazardous_waste No final_disposal Transfer to Institutional Waste Management deactivate->final_disposal hazardous_waste->final_disposal

Caption: Disposal decision workflow for this compound waste.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。